molecular formula C10H11BrO2 B1321667 Ethyl 2-bromo-4-methylbenzoate CAS No. 155694-82-9

Ethyl 2-bromo-4-methylbenzoate

Cat. No.: B1321667
CAS No.: 155694-82-9
M. Wt: 243.1 g/mol
InChI Key: DGEYHLPWGQVMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-Bromo-4-methylbenzoate is a halogenated aromatic ester that serves as a versatile intermediate in organic synthesis. Compounds of this class are of fundamental importance because the bromine atom acts as a superior leaving group, enabling facile nucleophilic substitution reactions to introduce a wide variety of other functional groups . This reactivity makes it a strategic building block in medicinal chemistry for the development of new pharmaceutical compounds and in material science for creating functional organic materials . The ester functionality can also be manipulated, for example through hydrolysis to the corresponding carboxylic acid, providing an additional site for chemical modification . Researchers value this compound for its distinct reactivity profile, which is influenced by the specific positions of the bromo and methyl substituents on the benzoate ring, allowing for selective and sequential synthesis of more complex molecular architectures . For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEYHLPWGQVMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617971
Record name Ethyl 2-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155694-82-9
Record name Ethyl 2-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromo-4-methylbenzoate: A Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical overview of Ethyl 2-bromo-4-methylbenzoate (CAS No. 155694-82-9), a pivotal building block for researchers, scientists, and professionals in drug development and material science. We will move beyond simple data recitation to explore the causality behind its synthesis, the strategic advantages of its reactivity, and its proven applications in creating complex, high-value molecules.

Core Molecular Profile and Physicochemical Properties

This compound is a halogenated aromatic ester whose value lies in the specific arrangement of its functional groups. The bromine atom at the ortho position to the ester is an excellent leaving group, making it a prime site for substitution reactions, particularly palladium-catalyzed cross-couplings.[1] The methyl group at the para position influences the electronic properties of the aromatic ring, and the ethyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid.[1]

This distinct reactivity profile, governed by the positions of its substituents, allows for the selective and sequential synthesis of more complex molecular architectures, making it a highly valued intermediate.[1]

Table 1: Physicochemical and Computed Properties

PropertyValueSource
CAS Number 155694-82-9[1]
Molecular Formula C₁₀H₁₁BrO₂[2]
Molecular Weight 243.10 g/mol [1][2]
SMILES CCOC(=O)C1=CC=C(C=C1C)Br[2]
InChIKey DGEYHLPWGQVMQQ-UHFFFAOYSA-N[1]
Topological Polar Surface Area 26.3 Ų[2]
LogP (Computed) 2.93[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Strategic Synthesis: The Fischer Esterification Approach

The most direct and widely adopted method for preparing this compound is the Fischer esterification of its carboxylic acid precursor, 2-bromo-4-methylbenzoic acid.[1] This classic reaction is a robust and scalable method that proceeds by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.[1][3]

Causality in Experimental Design

The Fischer esterification is an equilibrium-driven process.[1] To ensure a high yield of the desired ester, the reaction equilibrium must be shifted towards the products. This is achieved through two key strategic choices:

  • Use of Excess Reagent: Employing ethanol not only as the reagent but also as the solvent creates a large molar excess, which, according to Le Chatelier's principle, drives the reaction forward.[1]

  • Catalysis and Dehydration: A strong protic acid, typically concentrated sulfuric acid (H₂SO₄), is used as a catalyst.[1][3][4] The catalyst protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[1] Sulfuric acid also acts as a dehydrating agent, removing the water formed during the reaction, which further pushes the equilibrium to the product side.

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_process Process cluster_workup Work-up & Purification Reactants 2-Bromo-4-methylbenzoic Acid + Excess Ethanol Reflux Heat to Reflux (Several Hours) Reactants->Reflux Add Catalyst Catalyst Conc. H₂SO₄ Catalyst->Reflux Extraction Aqueous Work-up (e.g., Ethyl Acetate) Reflux->Extraction Cool & Quench Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product This compound (High Purity) Purification->Product Suzuki_Coupling Start This compound C-Br bond Product Biaryl Product C-C bond formed Start:f0->Product Oxidative Addition Boronic Aryl Boronic Acid R-B(OH)₂ Boronic->Product Transmetalation Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Start:f0 Base Aqueous Base (e.g., K₂CO₃) Base->Boronic Product->Catalyst Reductive Elimination Heck_Reaction ArylHalide This compound Catalyst Pd(0) Catalyst (e.g., Pd(OAc)₂) ArylHalide->Catalyst Oxidative Addition Alkene Alkene R-CH=CH₂ Product Alkenylated Product Alkene->Product Migratory Insertion Catalyst->Alkene Coordination Base Base (e.g., Et₃N) Product->Base β-Hydride Elimination & Regeneration of Pd(0)

Sources

Chemical properties of Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-bromo-4-methylbenzoate

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core chemical properties, reactivity, and strategic applications, grounding theoretical principles in practical, field-proven insights.

Introduction: A Versatile Building Block

This compound is a halogenated aromatic ester that has emerged as a strategically important building block in both medicinal chemistry and material science.[1] Its value lies in the orthogonal reactivity of its functional groups: a bromine atom, which serves as an excellent leaving group for cross-coupling reactions, and an ethyl ester moiety that can be readily modified.[1] The specific substitution pattern—with the bromine atom positioned ortho to the ester and meta to the activating methyl group—imparts a distinct reactivity profile, enabling chemists to perform selective and sequential transformations to construct complex molecular architectures.[1] This compound is particularly notable as a key precursor in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a significant class of oral anti-diabetic drugs.[1]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and analysis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 220389-34-4[2]
Molecular Formula C₁₀H₁₁BrO₂[2]
Molecular Weight 243.10 g/mol [2]
Appearance Colorless to Light yellow clear liquid[3]
Boiling Point 275 °C (Predicted for isomer)[3]
Density ~1.38 g/cm³ (Predicted for similar compounds)[4]
Solubility Soluble in common organic solvents (e.g., THF, DMF, Dichloromethane)General Knowledge
Storage Store at 4°C under an inert atmosphere[2]
Spectroscopic Signatures

Predictive analysis based on its structure and data from analogous compounds provides a clear expectation for its spectroscopic profile.[5][6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), the methyl group on the ring (a singlet around 2.4 ppm), and the three aromatic protons. The aromatic region should display a characteristic splitting pattern reflecting the 1,2,4-substitution.

  • ¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the ester (~165 ppm), the aromatic carbons (120-140 ppm range), the carbons of the ethyl group (~61 and 14 ppm), and the methyl group carbon (~21 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the ester at approximately 1720-1730 cm⁻¹. Additional characteristic peaks would include C-H stretches for the aromatic and aliphatic groups and C-O ester stretches.[8]

Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the Fischer esterification of its carboxylic acid precursor, 2-bromo-4-methylbenzoic acid.[1][9] This acid-catalyzed reaction with ethanol is a classic, equilibrium-driven process.

Causality in Experimental Design

The success of Fischer esterification hinges on Le Châtelier's principle. The reaction is reversible, so an excess of one reactant (typically the alcohol, ethanol) is used to drive the equilibrium towards the product. A strong protic acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the ethanol.[1][10] Removal of water as it is formed can also be used to drive the reaction to completion.

Generalized Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a round-bottomed flask charged with 2-bromo-4-methylbenzoic acid (1.0 eq), add a significant excess of anhydrous ethanol (e.g., 10-20 eq) to act as both reactant and solvent.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for several hours (e.g., 4-12 hours).[10]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: After cooling to room temperature, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure ester.[8]

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Charge Flask: 2-bromo-4-methylbenzoic acid + Anhydrous Ethanol B Add Catalyst: Conc. H₂SO₄ (catalytic) A->B Slowly, with stirring C Heat to Reflux (4-12 hours) B->C D Monitor by TLC C->D Periodically E Cool & Neutralize (aq. NaHCO₃) D->E Upon completion F Extract with Ethyl Acetate E->F G Purify by Column Chromatography F->G H Final Product: This compound G->H

Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its suitability for palladium-catalyzed cross-coupling reactions, which are fundamental to modern C-C and C-N bond formation.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds.[11] In this context, this compound can be coupled with a variety of aryl or vinyl boronic acids or their esters.[1]

Causality in Experimental Design: The reaction is driven by a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) that cycles between Pd(0) and Pd(II) oxidation states. A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of ligand on the palladium catalyst is critical for stabilizing the complex and facilitating the key steps of oxidative addition and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ ArylPd Ar-Pd(II)L₂-Br Pd0->ArylPd Oxidative Addition Transmetalation Ar-Pd(II)L₂-Ar' ArylPd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product Boronic Ar'-B(OR)₂ Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Boronic activates ArylHalide Ar-Br (this compound) ArylHalide->ArylPd

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Solvent: Add a degassed solvent system, such as a mixture of toluene and water.

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for several hours.[12]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated.

  • Purification: The crude product is typically purified by flash column chromatography.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the reaction of choice.[13] This palladium-catalyzed cross-coupling allows for the facile synthesis of aryl amines from aryl halides, a transformation that is otherwise challenging.[13][14] this compound can be coupled with a wide range of primary and secondary amines.

Causality in Experimental Design: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[14] However, the key steps involve the coordination of the amine to the palladium center and subsequent deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄). This forms a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand (e.g., BINAP, XantPhos, or bulky biarylphosphines) is critical to the success of the reaction, influencing catalyst stability and reactivity.[13][15]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArylPd Ar-Pd(II)L₂-Br Pd0->ArylPd Oxidative Addition AmineComplex [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ ArylPd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L₂(NR'R'') AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product Amine HNR'R'' Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmineComplex ArylHalide Ar-Br (this compound) ArylHalide->ArylPd

Catalytic cycle of the Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).[15]

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heating: Heat the sealed reaction vessel to the required temperature (typically 80-120 °C) until the starting material is consumed.

  • Workup: After cooling, quench the reaction carefully, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: The filtrate is concentrated, and the resulting crude product is purified by column chromatography.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its reagents. Based on data for analogous compounds, it should be handled with care.[16]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[17] Avoid contact with skin, eyes, and clothing.[16][18] In case of contact, rinse the affected area thoroughly with water.[4]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[16]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[16]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is defined by the strategic placement of its functional groups, which allows for precise and high-yielding transformations, particularly in palladium-catalyzed cross-coupling reactions. For researchers and drug development professionals, this compound provides a reliable and adaptable platform for constructing the complex molecular frameworks required for next-generation pharmaceuticals and advanced materials.

References

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • ResearchGate. Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate | Request PDF. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Mthis compound. Available from: [Link]

  • PubChem. 2-Bromo-4-[(4-ethylphenyl)methyl]benzoic acid methyl ester. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-(4-ethylphenyl_methyl_benzoic-acid-methyl-ester]([Link]

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. Available from: [Link]

  • The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Organic Syntheses Procedure. ethyl 4-methylbenzoate. Available from: [Link]

  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... Available from: [Link]

  • University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available from: [Link]

  • organic-reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available from: [Link]

  • PubChem. Ethyl p-toluate | C10H12O2. Available from: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-bromo-4-methylbenzoate is a halogenated aromatic ester of significant interest to the scientific community, particularly those in drug discovery and material science. Its strategic substitution pattern—comprising an ester, a methyl group, and a reactive bromine atom—makes it a highly versatile synthetic intermediate.[1] The bromine atom, positioned ortho to the electron-withdrawing ester group, serves as an excellent leaving group in various cross-coupling and substitution reactions, enabling the facile introduction of diverse functional groups.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, key reactions, and safe handling protocols, designed for researchers and drug development professionals.

Physicochemical and Molecular Data

A clear understanding of the fundamental properties of a reagent is critical for its effective use in synthesis. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 155694-82-9BenchChem[1]
Molecular Formula C₁₀H₁₁BrO₂PubChem[1]
Molecular Weight 243.10 g/mol PubChem[1]
Boiling Point 280.6 ± 23.0 °C (Predicted)Guidechem[2]
Flash Point 123.5 ± 22.6 °C (Predicted)Guidechem[2]
InChI Key DGEYHLPWGQVMQQ-UHFFFAOYSA-NBenchChem[1]

Synthesis via Fischer-Speier Esterification

The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification of its carboxylic acid precursor, 2-bromo-4-methylbenzoic acid.[1] This acid-catalyzed reaction is a classic, equilibrium-driven process where an excess of the alcohol (ethanol) is used to drive the reaction toward the formation of the ethyl ester product.[1]

Causality of Experimental Design

The choice of a strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is critical. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. This activation is necessary to allow the weakly nucleophilic ethanol to attack the carbonyl, initiating the esterification process. The reaction is typically performed under reflux to ensure it proceeds at a reasonable rate. An excess of ethanol serves a dual purpose: it acts as the reacting nucleophile and as the solvent, shifting the reaction equilibrium to favor the product, in accordance with Le Châtelier's principle.

Experimental Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification A 1. Combine 2-bromo-4-methylbenzoic acid and excess ethanol in a round-bottom flask. B 2. Slowly add concentrated H₂SO₄ (catalyst) with cooling. A->B C 3. Add boiling chips and fit with a reflux condenser. B->C D 4. Heat the mixture to reflux for 2-4 hours. C->D E 5. Monitor reaction completion via TLC. D->E F 6. Cool to RT. Remove excess ethanol via rotary evaporation. E->F G 7. Dissolve residue in diethyl ether. F->G H 8. Wash with aq. NaHCO₃ to neutralize acid. G->H I 9. Wash with brine. H->I J 10. Dry organic layer over anhydrous Na₂SO₄. I->J K 11. Filter and concentrate the solvent. J->K L 12. Purify by flash column chromatography (Hexane/Ethyl Acetate). K->L M M L->M Characterize Final Product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-methylbenzoic acid (5.0 g, 23.2 mmol). Add 50 mL of absolute ethanol.

  • Catalyst Addition : Place the flask in an ice bath and slowly add concentrated sulfuric acid (1.0 mL) dropwise with continuous stirring.

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) for 3 hours.

  • Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them with thin-layer chromatography (TLC), using a 4:1 hexane:ethyl acetate eluent system.

  • Work-up : Once the starting material is consumed, allow the flask to cool to room temperature. Reduce the volume of the solvent by about half using a rotary evaporator.

  • Extraction : Transfer the cooled mixture to a 250 mL separatory funnel. Add 100 mL of diethyl ether and 50 mL of deionized water. Shake and separate the layers.

  • Neutralization : Wash the organic layer sequentially with 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) and then 50 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 98:2 hexane:ethyl acetate) to afford the pure this compound as a liquid.

Spectroscopic Characterization

Note: Experimental spectra for this compound are not widely available in public databases. The following analysis is based on established principles of NMR and mass spectrometry and serves as a predictive guide for characterization.

G C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 H3 H3 H5 H5 H6 H6 Me_H Me-H Et_CH2_H Et-CH2-H Et_CH3_H Et-CH3-H structure

Caption: Structure of this compound with key atoms labeled.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the protons of the ethyl and methyl groups.

  • Aromatic Region (δ 7.0-8.0 ppm): The three protons on the benzene ring will appear in this region. The H6 proton, being ortho to the electron-withdrawing ester group, would be the most deshielded. The H3 and H5 protons will have chemical shifts influenced by both the bromine and methyl groups. We expect a doublet for H6, a doublet for H5, and a singlet or narrow doublet for H3.

  • Ethyl Group (CH₂): The methylene protons (-OCH₂CH₃) adjacent to the ester oxygen will appear as a quartet around δ 4.3-4.4 ppm due to coupling with the adjacent methyl group protons.

  • Aromatic Methyl Group (CH₃): The protons of the methyl group attached to the aromatic ring will appear as a sharp singlet around δ 2.3-2.4 ppm.

  • Ethyl Group (CH₃): The terminal methyl protons of the ethyl group (-OCH₂CH₃) will appear as a triplet around δ 1.3-1.4 ppm due to coupling with the methylene protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display ten unique carbon signals.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing around δ 165-167 ppm.

  • Aromatic Carbons (C1-C6): The six aromatic carbons will have distinct shifts. The carbon bearing the bromine (C2) and the carbon attached to the methyl group (C4) will be significantly influenced by these substituents. The remaining carbons (C1, C3, C5, C6) can be assigned based on standard substituent chemical shift increments.

  • Aliphatic Carbons: The methylene carbon of the ethyl group (-OCH₂) is expected around δ 61 ppm, while the aromatic methyl carbon (Ar-CH₃) and the ethyl methyl carbon (-CH₃) will appear further upfield, typically around δ 21 ppm and δ 14 ppm, respectively.

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
C=O-~166
Ar-H6~7.7 (d)~134
Ar-H5~7.2 (d)~132
Ar-H3~7.5 (s)~128
-OCH₂CH₃~4.4 (q)~61
Ar-CH₃~2.4 (s)~21
-OCH₂CH₃~1.4 (t)~14
Ar-C1-~130
Ar-C2 (C-Br)-~122
Ar-C4 (C-CH₃)-~142
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • Mass Spectrometry : Electron impact (EI) mass spectrometry would show a molecular ion (M⁺) peak. A key diagnostic feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity at m/z 242 (for ⁷⁹Br) and m/z 244 (for ⁸¹Br).

  • Infrared Spectroscopy : The IR spectrum will be dominated by a strong, sharp absorption band around 1720-1730 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester group. Additional bands corresponding to C-O stretching and aromatic C-H and C=C vibrations will also be present.

Reactivity and Key Synthetic Applications

This compound is a valuable building block precisely because its functional groups allow for selective and sequential chemical transformations.[1]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.

Catalytic Cycle and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

  • Transmetalation : In the presence of a base (e.g., K₂CO₃), an organoboron reagent (like an arylboronic acid) transfers its organic group to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid.

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.

G A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)Ln     |         Br B->C D Transmetalation (Base + R-B(OH)₂) C->D E Ar-Pd(II)Ln     |          R D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R (Product) F->G H Ar-Br (Substrate) H->B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki Coupling
  • Inert Atmosphere : To a dry Schlenk flask equipped with a stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Degassing : Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition : Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction : Heat the mixture to 90-100 °C and stir vigorously for 8-16 hours, monitoring by TLC.

  • Work-up : After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the biaryl product.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom can also be displaced by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction is facilitated by the electron-withdrawing nature of the ortho-ester group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex).[1] Common nucleophiles include amines, alkoxides, and thiols, allowing for the introduction of nitrogen, oxygen, or sulfur functionalities at the 2-position.[1]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this compound is not widely published, data from its precursor, 2-bromo-4-methylbenzoic acid, and related bromo-aromatic compounds provide a strong basis for hazard assessment.

  • Potential Hazards :

    • Causes skin irritation (H315).[4]

    • Causes serious eye irritation (H319).[4]

    • May cause respiratory irritation (H335).[4]

    • Harmful if swallowed (H302).[4]

  • Handling and Personal Protective Equipment (PPE) :

    • Work in a well-ventilated fume hood to avoid inhalation of vapors.

    • Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Disposal :

    • Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

This compound is a synthetically valuable building block due to its strategically placed and reactive functional groups. Its straightforward synthesis via Fischer esterification and its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an important tool for medicinal chemists and material scientists. This guide provides the foundational knowledge required for its synthesis, characterization, and safe application in a research setting.

References

  • ResearchGate. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Mthis compound. Retrieved from [Link]

Sources

A Spectroscopic and Structural Elucidation Guide to Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-bromo-4-methylbenzoate (CAS No. 155694-82-9; Molecular Formula: C₁₀H₁₁BrO₂; Molecular Weight: 243.10 g/mol ).[1] As a key intermediate in the synthesis of pharmaceuticals and functional organic materials, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals.[2] This document synthesizes data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a comprehensive characterization of the molecule. Each analytical technique is detailed with respect to its experimental protocol, data interpretation, and the causal relationship between molecular structure and spectral features.

Introduction: The Role and Rationale for Spectroscopic Analysis

This compound is a halogenated aromatic ester with significant utility in organic synthesis. The strategic placement of the bromo, methyl, and ethyl ester functionalities on the benzene ring provides multiple reactive sites for further chemical modification. The bromine atom, in particular, serves as an excellent leaving group in various cross-coupling reactions, enabling the construction of complex molecular architectures.[2]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques provide a non-destructive means to probe the molecular structure and connectivity of a compound. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to build a complete and validated structural picture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial relationships of atoms within the molecule.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), which is magnetically isotropic and has a well-characterized residual solvent signal. A standard 5 mm NMR tube is used, and the spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For a comprehensive analysis, both ¹H and ¹³C NMR spectra are acquired.

¹H NMR Spectroscopy: Proton Environments and Multiplicity

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65d1HAr-H (H-6)
~7.25d1HAr-H (H-5)
~7.15s1HAr-H (H-3)
4.38q2H-OCH₂CH₃
2.38s3HAr-CH₃
1.39t3H-OCH₂CH₃

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at the 6-position (H-6), being ortho to the electron-withdrawing ester group, will be the most deshielded and appear as a doublet. The proton at the 5-position (H-5) will also be a doublet due to coupling with H-6. The proton at the 3-position (H-3), being ortho to the bromine atom, will likely appear as a singlet or a narrowly split doublet.

The ethyl ester group gives rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The aromatic methyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy: A Carbon-by-Carbon Blueprint

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~166C=O (Ester)
~142Ar-C (C-4)
~134Ar-C (C-1)
~132Ar-C (C-6)
~130Ar-C (C-5)
~128Ar-C (C-3)
~122Ar-C (C-2)
~61-OCH₂CH₃
~21Ar-CH₃
~14-OCH₂CH₃

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the ester group is the most deshielded carbon and will appear at the downfield end of the spectrum. The six aromatic carbons will have distinct chemical shifts based on their substitution. The carbon bearing the bromine atom (C-2) will be shifted upfield relative to the other substituted aromatic carbons due to the "heavy atom" effect. The carbons of the ethyl group and the aromatic methyl group will appear in the upfield region of the spectrum.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for assigning the structure of this compound based on its NMR data.

G cluster_structure Molecular Structure cluster_nmr NMR Analysis cluster_assignment Spectral Assignment cluster_validation Structural Validation struct This compound HNMR ¹H NMR - Aromatic signals (3H) - Ethyl signals (q, t) - Methyl signal (s) struct->HNMR predicts CNMR ¹³C NMR - Carbonyl C - Aromatic C's (6) - Aliphatic C's (3) struct->CNMR predicts img AssignH Correlate ¹H signals to protons HNMR->AssignH AssignC Correlate ¹³C signals to carbons CNMR->AssignC Confirm Confirmed Structure AssignH->Confirm AssignC->Confirm

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

The IR spectrum of this compound, a liquid at room temperature, can be obtained using a neat sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3000-2850C-H stretch (aliphatic)Medium
~1725C=O stretch (ester)Strong
~1600, ~1480C=C stretch (aromatic)Medium
~1250, ~1100C-O stretch (ester)Strong
Below 800C-Br stretchMedium

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum will be the strong absorption band around 1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. The presence of C-H bonds in the ethyl and methyl groups will be indicated by absorptions in the 3000-2850 cm⁻¹ region. Aromatic C=C stretching vibrations will appear as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹. The C-O single bond stretches of the ester will produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ and 1100 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, generally below 800 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrum Acquisition

The mass spectrum of this compound can be obtained using various ionization techniques, with Electron Ionization (EI) being common for relatively small and volatile molecules. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValueFragment IonComments
242/244[M]⁺ (C₁₀H₁₁BrO₂)Molecular ion peak with isotopic pattern
197/199[M - OCH₂CH₃]⁺Loss of the ethoxy group
183/185[M - COOCH₂CH₃]⁺Loss of the ethyl ester group
119[M - Br - CO]⁺ or [M - Br - C₂H₄O]⁺Complex fragmentation

Interpretation of the Mass Spectrum:

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, one at m/z 242 (for the ⁷⁹Br isotope) and another at m/z 244 (for the ⁸¹Br isotope).

Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (-OCH₂CH₃) to give a fragment at m/z 197/199, and the loss of the entire ethyl ester group to give a fragment at m/z 183/185. Further fragmentation of the aromatic ring can also be observed.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS data provides a self-validating and comprehensive structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation analysis. This detailed spectroscopic guide serves as an essential reference for scientists utilizing this versatile building block in their research and development endeavors.

References

  • PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 2-bromo-4-methylbenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-bromo-4-methylbenzoate is a key halogenated aromatic ester that serves as a versatile building block in medicinal chemistry and materials science.[1] Its synthesis via the classic Fischer esterification of 2-bromo-4-methylbenzoic acid offers a robust, scalable, and atom-economical route. This guide provides a comprehensive examination of this synthesis, grounded in mechanistic principles and field-proven experimental protocols. We will dissect the causality behind each procedural step, offering a self-validating workflow designed for reproducibility and high yield.

The Strategic Importance of Fischer Esterification

The Fischer-Speier esterification, first described in 1895, is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] Its primary advantages lie in its simplicity and the use of direct, relatively inexpensive reagents.[2] The reaction is an equilibrium process, and a core principle of its successful application is the strategic manipulation of reaction conditions to favor product formation, in accordance with Le Châtelier's Principle.[3][4][5] For the synthesis of this compound, this involves reacting 2-bromo-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst.[1][6]

The main challenge is the reversible nature of the reaction.[7][8] To achieve high conversion, the equilibrium must be shifted towards the ester. This is typically accomplished by two primary methods:

  • Using an Excess of a Reactant: Employing a large excess of the alcohol (ethanol in this case), which also often serves as the solvent, drives the reaction forward.[7][8][9] Studies have shown that increasing the alcohol from an equimolar amount to a 10-fold excess can dramatically increase ester yield from ~65% to ~97% at equilibrium.[9]

  • Removing Water: As water is a product, its removal from the reaction mixture as it forms will continuously shift the equilibrium to the right.[2][8] This can be done using a Dean-Stark apparatus, particularly with non-polar co-solvents like toluene, or by using a strong dehydrating agent as the catalyst, such as concentrated sulfuric acid.[2][5][7]

Mechanistic Deep Dive: The "PADPED" Pathway

The Fischer esterification proceeds through a well-established nucleophilic acyl substitution mechanism.[2][10] The mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) effectively summarizes the six key reversible steps.[9]

  • Protonation (P): The reaction is initiated by the protonation of the carbonyl oxygen of 2-bromo-4-methylbenzoic acid by the strong acid catalyst (e.g., H₂SO₄).[2][9][11] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[2][8][11]

  • Addition (A): The nucleophilic oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon.[2][10] This forms a tetrahedral oxonium ion intermediate.[11]

  • Deprotonation (D): A proton is transferred from the oxonium ion to a base (another molecule of the alcohol).[2][10] This results in a neutral tetrahedral intermediate.

  • Protonation (P): One of the hydroxyl groups of the tetrahedral intermediate is protonated by the acid catalyst.[2][10] This converts the hydroxyl group into a good leaving group: water.[9][11]

  • Elimination (E): The lone pair of electrons on the remaining oxygen atom reforms the double bond with the carbon, expelling the water molecule.[9][10][11]

  • Deprotonation (D): The resulting protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[2][10]

A Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMolesRole
2-Bromo-4-methylbenzoic acidC₈H₇BrO₂215.0410.0 g0.0465Starting Material
Ethanol (Absolute)C₂H₅OH46.07100 mL~1.71Reagent & Solvent
Sulfuric Acid (Conc.)H₂SO₄98.082.0 mL~0.036Catalyst
Ethyl AcetateC₄H₈O₂88.11~200 mL-Extraction Solvent
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01~100 mL-Neutralizing Wash
Sodium Chloride (Sat. Sol.)NaCl58.44~50 mL-Aqueous Wash (Brine)
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-Drying Agent
Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge RBF: - 2-Bromo-4-methylbenzoic acid - Absolute Ethanol B 2. Add Catalyst: Slowly add conc. H₂SO₄ with cooling and swirling. A->B C 3. Heat to Reflux: Reflux for 2-4 hours. Monitor via TLC. B->C D 4. Cool & Concentrate: Cool to RT. Remove excess EtOH via rotary evaporation. C->D Reaction Complete E 5. Extraction: Add H₂O and Ethyl Acetate. Transfer to separatory funnel. D->E F 6. Wash (Base): Wash organic layer with sat. NaHCO₃ to neutralize acid. E->F G 7. Wash (Brine): Wash organic layer with sat. NaCl to remove water. F->G H 8. Dry & Filter: Dry organic layer over Na₂SO₄. Filter to remove drying agent. G->H I 9. Evaporate Solvent: Remove Ethyl Acetate via rotary evaporation. H->I J 10. Purification (Optional): Vacuum Distillation or Column Chromatography. I->J Crude Product K 11. Characterization: Obtain ¹H-NMR, ¹³C-NMR, IR spectra. Calculate yield. J->K L Final Product: This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-4-methylbenzoic acid (10.0 g) and absolute ethanol (100 mL).[6]

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While swirling, slowly and carefully add concentrated sulfuric acid (2.0 mL).[12] Causality: The addition of strong acid to alcohol is exothermic; cooling prevents overheating. Sulfuric acid is a potent dehydrating agent and must be handled with extreme care.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux.[3][6][12] Maintain reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[3][12] Remove the excess ethanol under reduced pressure using a rotary evaporator.[7] Causality: Removing the bulk solvent simplifies the subsequent extraction.

  • Extraction: To the concentrated residue, add cold water (~50 mL) and ethyl acetate (~100 mL).[7] Transfer the mixture to a separatory funnel. Shake vigorously, venting frequently, and allow the layers to separate. The organic layer (top) contains the desired ester.

  • Neutralization Wash: Drain the aqueous layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).[1][7] Continue washing until effervescence ceases upon addition of the bicarbonate solution. Causality: This step is critical to neutralize the sulfuric acid catalyst and remove any unreacted 2-bromo-4-methylbenzoic acid by converting it to its water-soluble sodium salt.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine, 1 x 50 mL).[1][7] Causality: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions that may have formed.

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[1][7] Swirl the flask occasionally for 10-15 minutes. Filter the solution to remove the drying agent.

  • Final Concentration: Remove the ethyl acetate from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which is often an oil.[7]

  • Purification (If Necessary): The crude product is often of sufficient purity for many applications. For higher purity, the product can be purified by vacuum distillation or flash column chromatography on silica gel using an eluent system such as ethyl acetate/hexanes.[1][6][13]

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is recommended.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the aromatic ring (a singlet), and the aromatic protons.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide definitive evidence of the ester functional group. Look for a strong C=O (ester carbonyl) stretch typically around 1720-1730 cm⁻¹.[13] The disappearance of the broad O-H stretch from the starting carboxylic acid is also a key indicator of reaction completion.

Conclusion

The Fischer esterification is a time-honored, yet highly effective, method for the synthesis of esters like this compound. By understanding the underlying reversible mechanism and strategically applying Le Châtelier's Principle through the use of excess alcohol and an acid catalyst, researchers can reliably produce this valuable intermediate. The detailed, self-validating protocol presented in this guide provides a clear and reproducible pathway, from reaction setup to final product characterization, empowering scientists in their synthetic endeavors.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • Wikipedia. Fischer–Speier esterification. Retrieved from [Link]

  • University of California, Riverside. Fischer Esterification. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Mthis compound. Retrieved from [Link]

  • Athabasca University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • BYJU'S. Fischer esterification reaction. Retrieved from [Link]

  • Chemistry Steps. Fischer Esterification. Retrieved from [Link]

  • University of Toronto. esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • National Institutes of Health. Ethyl 4-bromobenzoate. PubChem. Retrieved from [Link]

  • Athabasca University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol [PDF]. Retrieved from [Link]

Sources

Reactivity of the bromine atom in Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Ethyl 2-bromo-4-methylbenzoate

Abstract

This compound is a pivotal intermediate in modern organic synthesis, valued for the versatile reactivity of its carbon-bromine bond. This guide provides a comprehensive exploration of the chemical behavior of the bromine atom within this molecule, grounded in established mechanistic principles and supported by field-proven experimental protocols. We will dissect the electronic and steric factors governing its reactivity and detail its participation in key transformation classes, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reductive dehalogenation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the synthesis of complex molecular architectures for pharmaceuticals and functional materials.[1][2]

Molecular Architecture and Inherent Reactivity

This compound is a halogenated aromatic ester whose synthetic utility is primarily derived from the bromine atom's capacity to function as an excellent leaving group.[1] The reactivity of the C-Br bond is not intrinsic but is finely modulated by the electronic and steric environment imposed by the other substituents on the benzene ring.

  • Electronic Effects : The reactivity is dictated by a push-pull electronic interplay. The ethyl ester group (-COOEt) at the ortho position is strongly electron-withdrawing, which activates the aromatic ring towards certain transformations.[1][3] Conversely, the methyl group (-CH₃) at the para position is electron-donating. This specific arrangement creates a unique electronic landscape that influences the feasibility and outcome of various reactions.

  • Steric Effects : The bulky ethyl ester group at the ortho position to the bromine atom introduces significant steric hindrance.[4][5] This steric crowding can impede the approach of catalysts and reagents, a critical factor that must be considered in reaction design.[4][6] In some cases, this hindrance can surprisingly accelerate reactions by destabilizing the ground state of the aryl halide.[4]

Caption: Molecular structure of this compound.

Synthesis via Fischer Esterification

The most common and direct route to synthesize this compound is the Fischer esterification of its carboxylic acid precursor, 2-bromo-4-methylbenzoic acid.[1][2][7] This acid-catalyzed reaction with ethanol is an equilibrium process, typically driven to completion by using an excess of the alcohol or by removing water as it forms.[1]

Experimental Protocol: Fischer Esterification
  • Reagent Setup : In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-4-methylbenzoic acid (1.0 eq), anhydrous ethanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[2][8]

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol under vacuum.

  • Extraction : Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude ester by column chromatography on silica gel or by vacuum distillation to obtain this compound.[2]

Key Transformations of the Bromine Atom

The C-Br bond is the molecule's primary reactive center, enabling a wide array of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[9][10][11] These reactions, recognized with the 2010 Nobel Prize in Chemistry, are indispensable in pharmaceutical and agrochemical industries.[10][12] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[13][14]

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester.[2][13] The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent.[13]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere : To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.5-2 mol%), and a suitable ligand (e.g., SPhos, XPhos).[15]

  • Reagent Addition : Add a base, typically an inorganic carbonate or phosphate like K₂CO₃ or K₃PO₄ (2.0-3.0 eq), and the solvent (e.g., dioxane, toluene, often with a small amount of water).[12]

  • Reaction : Heat the mixture to the required temperature (typically 60-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[13][16]

  • Workup and Purification : Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the product by column chromatography.[13][15]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example Purpose
Catalyst Pd(OAc)₂, Pd₂(dba)₃ Source of catalytic Palladium(0)
Ligand SPhos, XPhos, PPh₃ Stabilizes catalyst, modulates reactivity
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the boronic acid for transmetalation
Solvent Dioxane/H₂O, Toluene Solubilizes reagents

| Temperature | 60-120 °C | Provides activation energy |

This reaction is a premier method for constructing C-N bonds by coupling aryl halides with a wide range of amines.[1][17] The choice of a sterically hindered phosphine ligand is often critical to the success of this transformation, as it facilitates the reductive elimination step.[18]

Representative Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere : In a glovebox or under argon, combine the aryl bromide (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[17]

  • Solvent : Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Reaction : Heat the mixture, typically between 80-110 °C, until the reaction is complete.

  • Workup and Purification : After cooling, quench the reaction, extract the product with an organic solvent, wash, dry, and purify by chromatography.

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to substituted olefins.[2][19] The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.[19]

Representative Protocol: Heck Reaction

  • Reagent Setup : Combine the aryl bromide (1.0 eq), the alkene (e.g., n-butyl acrylate, 1.5 eq), a palladium source like Pd(OAc)₂ or Pd(dba)₂, a phosphine ligand if necessary, and a base such as Cs₂CO₃ or Et₃N in a suitable solvent (e.g., DMF, NMP).[20]

  • Reaction : Heat the mixture to 80-140 °C. The reaction often requires elevated temperatures to proceed efficiently with aryl bromides.[21]

  • Workup and Purification : Upon completion, cool the mixture, filter off inorganic salts, and remove the solvent. The crude product is then purified via extraction and column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally unreactive towards nucleophiles, the presence of the strong electron-withdrawing ethyl ester group ortho to the bromine atom can activate the ring sufficiently to allow for Nucleophilic Aromatic Substitution (SNAr).[1]

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is enhanced by the electron-withdrawing group, which delocalizes the negative charge. The subsequent loss of the bromide leaving group restores aromaticity.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Common nucleophiles such as ammonia, primary amines, or hydroxide ions can displace the bromine atom under appropriate conditions to yield the corresponding 2-amino or 2-hydroxy-4-methylbenzoate derivatives.[1]

Reductive Dehalogenation

The bromine atom can be selectively removed and replaced with a hydrogen atom in a process known as reductive dehalogenation or hydrodehalogenation. This transformation is useful when the bromo group is used as a temporary blocking group to direct substitution to other positions. Aryl bromides are more readily reduced than aryl chlorides, allowing for selective dehalogenation.[22]

Common Methods for Reductive Dehalogenation

  • Catalytic Hydrogenation : This method involves treating the aryl bromide with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), in a solvent like ethanol or ethyl acetate.[22]

  • Hydride Reagents : Reagents such as lithium aluminum hydride (LiAlH₄) can reduce aryl bromides, although this method is less common due to the high reactivity of the hydride.[23][24]

  • Radical-based reductions : Systems using reagents like isopropanol as a reductant and a radical initiator can also be employed for this transformation.[25]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The reactivity of its bromine atom is a product of a delicate balance between the electron-withdrawing nature of the ortho-ester and the electron-donating character of the para-methyl group, compounded by steric influences. This guide has detailed its central role in forming C-C, C-N, and C-H bonds through robust and widely-utilized methodologies such as palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and reductive dehalogenation. A thorough understanding of these reaction pathways and the causal factors behind experimental choices empowers researchers to strategically incorporate this compound into the synthesis of complex and high-value molecules.

References

  • This compound | - Benchchem.

  • Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions - ECHEMI.

  • An In-depth Technical Guide to the Precursors for the Synthesis of Ethyl 2-Bromo-4-methoxybenzoate - Benchchem.

  • Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions.

  • Exploring the Synthesis Pathways of Mthis compound.

  • Kinetic studies of the Suzuki reaction with Ethyl 2-Bromo-4-methoxybenzoate - Benchchem.

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents.

  • 2-Bromo-4-methylbenzoic acid 97 7697-27-0 - Sigma-Aldrich.

  • Synthesis of methyl 4-bromo-2-methylbenzoate - PrepChem.com.

  • 220389-34-4 | Ethyl 4-bromo-2-methylbenzoate - ChemScene.

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions - Benchchem.

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal.

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - NIH.

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications.

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters - ACS Publications.

  • Steric Effects in the Reaction of Aryl Radicals on Surfaces | Langmuir - ACS Publications.

  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. - The Royal Society of Chemistry.

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.

  • Buchwald–Hartwig amination - Wikipedia.

  • Selective reductions. XIV. Fast reaction of aryl bromides and iodides with lithium aluminum hydride in tetrahydrofuran. Simple convenient procedure for the hydrogenolysis of aryl bromides and iodides | The Journal of Organic Chemistry - ACS Publications.

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube.

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI.

  • ethyl 4-methylbenzoate - Organic Syntheses Procedure.

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

  • Reductions of aryl bromides in water at room temperature - PMC - NIH.

  • 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I - KPU Pressbooks.

  • Heck Reaction - Chemistry LibreTexts.

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.

  • (a) Representative Suzuki coupling reaction and hydrolysis products for... - ResearchGate.

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal.

  • Cross-coupling reaction - Wikipedia.

  • Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol - stoltz2.caltech.edu.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.

  • The Heck coupling reactions of aryl bromides with styrene - ResearchGate.

  • (PDF) Palladium Catalysts for Cross-Coupling Reaction - ResearchGate.

  • Highly Selective Palladium-Catalyzed Heck Reactions of Aryl Bromides with Cycloalkenes | Organic Letters - ACS Publications.

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.

Sources

An In-depth Technical Guide to the Structural Elucidation of Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Profile & Strategic Overview

Introduction to Ethyl 2-bromo-4-methylbenzoate

This compound is a halogenated aromatic ester that serves as a pivotal intermediate in advanced organic synthesis. Its strategic importance in medicinal chemistry and material science stems from the distinct reactivity of its functional groups: the bromo substituent, the methyl group, and the ethyl ester. The bromine atom, an excellent leaving group, facilitates nucleophilic aromatic substitution and provides a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.[1][2] This versatility makes it a valuable building block for synthesizing pharmaceutical agents, such as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors used in anti-diabetic drugs.[1] This guide provides a comprehensive, multi-technique approach to unequivocally confirm the structure of this compound, ensuring the integrity of subsequent research and development.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential for its handling, purification, and analysis.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂ChemScene[3]
Molecular Weight 243.10 g/mol PubChem
CAS Number 155694-82-9PubChem
Appearance Colorless to Light yellow clear liquidTCI
Purity ≥97%ChemScene[3]
The Integrated Analytical Strategy

G cluster_0 Purity & Identity cluster_1 Structural Backbone & Functional Groups cluster_2 Confirmation & Finalization GCMS GC-MS Analysis NMR NMR Spectroscopy (¹H, ¹³C) GCMS->NMR Confirms MW & Purity Data Integrated Data Analysis GCMS->Data HPLC HPLC Analysis HPLC->NMR Confirms Purity IR FTIR Spectroscopy NMR->IR Identifies Backbone NMR->Data HRMS High-Resolution MS IR->HRMS Identifies Functional Groups IR->Data HRMS->Data Confirms Elemental Composition Structure Structure Confirmed Data->Structure Synergistic Validation

Caption: Integrated workflow for the structural analysis of this compound.

Section 2: Primary Structure Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1]

Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton wool plug directly into a 5 mm NMR tube.[4]

  • Instrument : A 400 MHz (or higher) NMR spectrometer.

  • Parameters for ¹H NMR :

    • Pulse Sequence : Standard single-pulse sequence.

    • Acquisition Time : ~3-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16, depending on concentration.

  • Parameters for ¹³C NMR :

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 512-1024, due to the lower natural abundance of ¹³C.

  • Referencing : Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal of CDCl₃ (δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR).[5]

Data Interpretation: The ¹H NMR Spectrum

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. Each unique proton or group of equivalent protons generates a distinct signal characterized by its chemical shift, integration (relative number of protons), and multiplicity (splitting pattern).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-6 (Aromatic) ~7.75Doublet (d)1HOrtho to the electron-withdrawing ester group, resulting in a downfield shift. Coupled to H-5.
H-5 (Aromatic) ~7.30Doublet of Doublets (dd)1HCoupled to both H-6 and H-3.
H-3 (Aromatic) ~7.20Singlet/Doublet (s/d)1HOrtho to the bromine atom. May appear as a singlet or a narrowly split doublet.
-OCH₂CH₃ ~4.35Quartet (q)2HDeshielded by the adjacent oxygen atom. Split into a quartet by the three neighboring -CH₃ protons.
-Ar-CH₃ ~2.40Singlet (s)3HAromatic methyl group, appears as a sharp singlet.
-OCH₂CH₃ ~1.38Triplet (t)3HSplit into a triplet by the two neighboring -CH₂ protons.
Data Interpretation: The ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon (e.g., carbonyl, aromatic, aliphatic).

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester Carbonyl) ~166.0The carbonyl carbon is highly deshielded and appears significantly downfield.
C-4 (Aromatic) ~142.0Aromatic carbon bearing the methyl group.
C-1 (Aromatic) ~133.0Aromatic carbon attached to the ester group.
C-5 (Aromatic) ~131.5Aromatic C-H.
C-3 (Aromatic) ~129.0Aromatic C-H.
C-6 (Aromatic) ~128.0Aromatic C-H.
C-2 (Aromatic) ~122.0Aromatic carbon bearing the bromine atom; its shift is influenced by the heavy atom effect.
-OCH₂CH₃ ~61.5Methylene carbon of the ethyl group, deshielded by oxygen.
-Ar-CH₃ ~21.5Aromatic methyl carbon.
-OCH₂CH₃ ~14.2Methyl carbon of the ethyl group.

Section 3: Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Justification : GC-MS is the ideal technique for volatile, thermally stable compounds like this compound. It provides simultaneous purity assessment (via GC) and mass analysis (via MS).

  • GC Parameters :

    • Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature : 250 °C.

    • Oven Program : Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Ion Source Temperature : 230 °C.

Interpreting the Mass Spectrum

The mass spectrum will exhibit several key features that confirm the structure.

  • The Molecular Ion (M⁺˙) : The most critical feature is the molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[6][7][8]

    • M⁺˙ peak : m/z 242 (for C₁₀H₁₁⁷⁹BrO₂)

    • M+2 peak : m/z 244 (for C₁₀H₁₁⁸¹BrO₂)

    • The presence of this 1:1 doublet is a definitive signature for a molecule containing a single bromine atom.[6][7][8]

  • Key Fragmentation Pathways : EI is a high-energy technique that causes the molecular ion to fragment in predictable ways. Analyzing these fragments provides a "fingerprint" of the molecule's structure.

G M [C₁₀H₁₁BrO₂]⁺˙ m/z 242/244 F1 [C₈H₆BrO]⁺ m/z 197/199 M->F1 - 45 Da F3 [C₁₀H₁₁O₂]⁺ m/z 163 M->F3 - 79/81 Da M_loss_ethoxy Loss of -OCH₂CH₃ F2 [C₇H₆Br]⁺ m/z 169/171 F1->F2 - 28 Da F1_loss_CO Loss of CO M_loss_Br Loss of •Br

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

  • [M - 45]⁺ : Loss of the ethoxy radical (•OCH₂CH₃) is a common fragmentation for ethyl esters, leading to the stable benzoyl cation at m/z 197/199.[9]

  • [M - Br]⁺ : Loss of the bromine radical gives a fragment at m/z 163, confirming the presence of bromine on the ring.

  • Other Fragments : Further loss of carbon monoxide (CO) from the benzoyl cation (m/z 197/199 → 169/171) is also expected.

Section 4: Functional Group Analysis by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Justification : ATR-IR is a modern, convenient method that requires minimal sample preparation. A single drop of the liquid sample is placed directly onto the ATR crystal.

  • Procedure :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place one drop of this compound onto the crystal.

    • Acquire the sample spectrum.

    • The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

Analysis of the IR Spectrum

The IR spectrum provides clear, diagnostic evidence for the key functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSignificance
~3000-2850 C-H StretchAliphatic (Ethyl & Methyl)Confirms the presence of sp³ C-H bonds.
~1725 C=O StretchEster CarbonylA strong, sharp absorbance in this region is definitive proof of the ester functional group.[10]
~1600, ~1480 C=C StretchAromatic RingIndicates the presence of the benzene ring.
~1270, ~1100 C-O StretchEster LinkageThese two stretches are characteristic of the C(=O)-O-C ester linkage.[11]

Section 5: Synthesizing the Data: A Self-Validating Conclusion

The true power of this analytical approach lies in the convergence of evidence from orthogonal techniques. No single method provides the complete picture, but together, they form an unassailable confirmation of the structure.

  • NMR Spectroscopy establishes the carbon-hydrogen framework, showing a 1,2,4-trisubstituted benzene ring, an ethyl group, and a methyl group, and confirming their connectivity through the ester linkage.

  • Mass Spectrometry confirms the correct molecular weight (243.10 g/mol ) and elemental composition (presence of one bromine atom via the M⁺˙/M+2 pattern). The fragmentation pattern is entirely consistent with the structure determined by NMR.

  • Infrared Spectroscopy provides independent confirmation of the essential functional groups—the ester carbonyl (C=O) and the aromatic ring (C=C)—corroborating the findings of both NMR and MS.

The collective data from these analyses—the precise proton and carbon environments from NMR, the exact molecular mass and bromine signature from MS, and the characteristic functional group vibrations from IR—lead to the unequivocal structural assignment of the compound as This compound . This rigorous, multi-faceted validation is critical for ensuring the quality and reliability of this important chemical intermediate in research and development.

Section 6: References

  • BenchChem. (n.d.). This compound. Retrieved from BenchChem website.

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • BenchChem. (n.d.). Mass Spectrometry of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. Retrieved from BenchChem website.

  • PrepChem.com. (2023). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). General experimental procedure. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Mthis compound. Retrieved from [Link]

  • Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of ethyl benzoate with 18O-labeled ether bridge. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Commercial availability and suppliers of Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-bromo-4-methylbenzoate for Chemical Researchers

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No. 73367-34-7) is a substituted aromatic ester of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. Its strategic placement of bromo, methyl, and ethyl ester functionalities on a benzene ring creates a versatile scaffold for complex molecular architecture. The bromine atom at the ortho-position provides a reactive handle for a variety of cross-coupling reactions, while the ester group can be readily hydrolyzed to the corresponding carboxylic acid, offering an additional site for chemical modification. This distinct reactivity profile makes it a valuable intermediate in the synthesis of high-value compounds, including pharmaceutical agents.

Commercial Availability & Sourcing Strategy

Direct commercial availability of this compound can be limited. A more robust and practical sourcing strategy for researchers often involves procuring its immediate precursor, 2-bromo-4-methylbenzoic acid (CAS No. 7697-27-0) , which is widely available from major chemical suppliers. The subsequent synthesis to the target ethyl ester is a standard, high-yielding laboratory procedure.

Below is a comparative table of representative suppliers for the key precursor, 2-bromo-4-methylbenzoic acid.

SupplierProduct NamePurityCAS Number
Sigma-Aldrich2-Bromo-4-methylbenzoic acid97%7697-27-0
TCI America2-Bromo-4-methylbenzoic Acid>98.0%7697-27-0
Ottokemi2-Bromo-4-methylbenzoic acid, 97%97%7697-27-0

Core Application in Drug Development: Synthesis of SGLT2 Inhibitors

A prominent application of this chemical family is in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a modern class of drugs for treating type 2 diabetes.[1][2] These drugs work by preventing the kidneys from reabsorbing glucose back into the blood, thereby lowering blood glucose levels.[1]

2-Bromo-4-methylbenzoic acid is a documented starting material for key intermediates in the synthesis of various SGLT2 inhibitors.[1] The structural motif provided by this precursor is integral to the final pharmacophore. The synthesis often involves subsequent steps such as chlorination and oxidation to build the complex structures required for biological activity.[1] The accessibility of this bromo-methyl-benzoic acid core makes it a critical component in the industrial scale-up of these important therapeutic agents.[3][4]

G cluster_0 Sourcing & Synthesis cluster_1 Application Pathway Precursor 2-Bromo-4- methylbenzoic Acid Target Ethyl 2-bromo-4- methylbenzoate Precursor->Target Fischer Esterification Intermediate Key SGLT2 Intermediate Target->Intermediate Multi-step Synthesis API SGLT2 Inhibitor (e.g., Empagliflozin) Intermediate->API

Caption: Logical workflow from precursor sourcing to final drug application.

Synthesis and Experimental Protocol

The most direct and reliable method for preparing this compound is the Fischer esterification of 2-bromo-4-methylbenzoic acid. This is an acid-catalyzed equilibrium reaction.

Causality of Experimental Choices:

  • Excess Alcohol: Ethanol is used in large excess both as a reactant and as the solvent. According to Le Châtelier's principle, this drives the equilibrium towards the formation of the ester product, maximizing the yield.[5][6]

  • Acid Catalyst: A strong acid like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[5]

  • Reflux: Heating the reaction to reflux temperature increases the reaction rate. The attached condenser prevents the loss of volatile reactants and solvent, allowing the reaction to proceed for an extended period to reach equilibrium.[7]

Detailed Step-by-Step Protocol: Fischer Esterification

Materials:

  • 2-bromo-4-methylbenzoic acid (e.g., 5.0 g)

  • Anhydrous Ethanol (e.g., 50 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (e.g., 1.0 mL)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask, dissolve 2-bromo-4-methylbenzoic acid in anhydrous ethanol.[7] Place the flask in an ice bath to cool.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the cooled solution with swirling.[6]

  • Reflux: Add a couple of boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 2-4 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold water (approx. 100 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (e.g., 3 x 50 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL - careful, CO₂ evolution!) until effervescence ceases, and finally with brine (50 mL).[8] The bicarbonate wash is crucial for removing any unreacted carboxylic acid and the sulfuric acid catalyst.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8] Filter the drying agent and collect the filtrate.

  • Solvent Removal: Remove the solvent (diethyl ether) using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude ester is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.

G A 1. Dissolve Acid in Ethanol (Ice Bath) B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux (2-4h) B->C D 4. Quench with Water & Extract with Ether C->D E 5. Wash with NaHCO₃ & Brine D->E F 6. Dry (MgSO₄) & Filter E->F G 7. Evaporate Solvent F->G H Purified Product: This compound G->H

Caption: Step-by-step experimental workflow for synthesis and purification.

Analytical and Characterization Methodologies

To ensure the identity and purity of the synthesized this compound, a combination of standard analytical techniques is employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product. A C18 reverse-phase column with a mobile phase of acetonitrile and water is typically effective for separating the ester from starting materials and non-polar impurities.

  • Gas Chromatography (GC): Given the volatility of the ethyl ester, GC is also an excellent method for assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the chemical structure. The spectra will show characteristic peaks for the ethyl group, the methyl group, and the aromatic protons, with specific chemical shifts and splitting patterns confirming the 2-bromo-4-methyl substitution pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, notably the strong carbonyl (C=O) stretch of the ester group (typically around 1720 cm⁻¹).[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous brominated benzoic acid esters should be used to guide handling procedures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound stands out as a strategically important, though not always directly sourced, chemical intermediate. Its true value lies in its synthesis from the readily available 2-bromo-4-methylbenzoic acid. For researchers in drug discovery and organic synthesis, understanding the straightforward esterification process unlocks access to a versatile building block, particularly demonstrated by its role in the synthesis of modern antidiabetic SGLT2 inhibitors. Mastery of its synthesis and handling is a valuable asset for any advanced chemical research program.

References

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014159151A1 - Methods for preparing sglt2 inhibitors.
  • Scribd. (n.d.). PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][10][11]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. Molecules, 27(15), 4983. Retrieved from [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • Ottokemi. (n.d.). 2-Bromo-4-methylbenzoic acid, 97%. Retrieved from [Link]

  • Pharmaceutical Fronts. (n.d.). Industrial-Scale Preparation of a Key Intermediate for the Manufacture of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylbenzoic acid. Retrieved from [Link]

  • SLS. (n.d.). 2-Bromo-4-methylbenzoic acid, | 560170-1G | SIGMA-ALDRICH. Retrieved from [Link]

Sources

Ethyl 2-bromo-4-methylbenzoate: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Chemical Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of a Multifunctional Intermediate

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. Ethyl 2-bromo-4-methylbenzoate is a prime example of a versatile building block that offers chemists a powerful platform for constructing complex molecular architectures.[1][2] Its value lies in the orthogonal reactivity of its three key functional groups: a synthetically versatile bromine atom, a modifiable ethyl ester, and a methyl group that influences the electronic properties of the aromatic ring.

The bromine atom, in particular, serves as a crucial handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with remarkable precision.[3] This capability is fundamental to the assembly of the biaryl and heteroaryl scaffolds that are prevalent in medicinal chemistry and materials science.[1][2][3] Furthermore, the ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or undergo transesterification, providing an additional site for molecular elaboration.[1][2] The specific positioning of these groups on the benzoate ring allows for selective and sequential transformations, making it an invaluable intermediate for the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[1][2][4]

This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its diverse applications in state-of-the-art synthetic methodologies.

Physicochemical and Safety Profile

A clear understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. The key data for this compound and its common precursor are summarized below.

Table 1: Physicochemical Properties

PropertyThis compound2-Bromo-4-methylbenzoic acid (Precursor)
IUPAC Name This compound2-bromo-4-methylbenzoic acid
CAS Number 7697-26-9 (related)7697-27-0
Molecular Formula C₁₀H₁₁BrO₂C₈H₇BrO₂
Molecular Weight 243.10 g/mol 215.05 g/mol
Appearance Colorless to Light yellow clear liquidWhite solid
Boiling Point ~275 °CNot applicable

Note: Data for this compound is based on closely related isomers like Ethyl 4-bromo-2-methylbenzoate and may vary slightly.[5]

Safety and Handling Considerations:

As with any halogenated organic compound, appropriate safety measures are essential.

  • Handling: Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation and work within a fume hood to avoid inhalation of vapors.[6][7] Avoid contact with skin and eyes.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[6]

  • Hazards: May cause skin, eye, and respiratory tract irritation.[6][8]

Synthesis: The Fischer-Speier Esterification Approach

The most common and direct method for preparing this compound is through the acid-catalyzed esterification of its parent carboxylic acid, 2-bromo-4-methylbenzoic acid, with ethanol.[3][9] This classic transformation, known as the Fischer-Speier esterification, is a reversible, equilibrium-driven process.[1]

The reaction is typically catalyzed by a strong protic acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][9] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[1] To drive the equilibrium towards the product, an excess of the alcohol reactant (ethanol) is often used, and the reaction is heated to reflux.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions Reactant 2-Bromo-4-methylbenzoic Acid + Ethanol (excess) Catalyst Conc. H₂SO₄ (catalyst) Reactant->Catalyst Heat Reflux Catalyst->Heat Product This compound + H₂O Heat->Product Fischer Esterification

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes a representative lab-scale synthesis.

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of anhydrous ethanol (e.g., 10-20 eq) to the flask. This serves as both the reactant and the solvent.

  • Catalyst: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). Causality Note: The acid protonates the carbonyl, activating it for nucleophilic attack by ethanol. The reaction would be impractically slow without it.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9][10]

  • Workup & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Core Reactivity and Synthetic Applications

The true utility of this compound is revealed in the diverse array of transformations it can undergo. The bromine atom is the primary locus of reactivity for constructing complex carbon skeletons.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is arguably the most powerful application of this building block, allowing for the strategic formation of C-C and C-N bonds.[3]

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, used to form C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester.[1][11] Using this compound, chemists can readily synthesize a variety of biaryl and styrenyl derivatives, which are common motifs in pharmaceutical agents.[1][4]

  • Mechanism Insight: The catalytic cycle involves the oxidative addition of a Palladium(0) catalyst to the C-Br bond of the benzoate, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The choice of palladium source, ligand, base, and solvent is critical for achieving high yields.[1]

Suzuki_Coupling A Ethyl 2-bromo- 4-methylbenzoate E Biaryl or Styrenyl Product A->E Suzuki-Miyaura Coupling B Aryl/Vinyl Boronic Acid B->E Suzuki-Miyaura Coupling C Pd Catalyst (e.g., Pd(OAc)₂) + Ligand C->E Suzuki-Miyaura Coupling D Base (e.g., K₂CO₃, Cs₂CO₃) D->E Suzuki-Miyaura Coupling

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

For synthesizing aromatic amines, the Buchwald-Hartwig amination is the preeminent method.[12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[12] Applying this to this compound allows for the direct installation of a nitrogen-based functional group, a critical step in the synthesis of many biologically active compounds.[1][2]

  • Mechanism Insight: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of Pd(0) to the C-Br bond.[13] The amine coordinates to the palladium complex, and a strong, non-nucleophilic base (like sodium tert-butoxide) is required to deprotonate the amine, facilitating the final reductive elimination step to form the C-N bond.[1][13]

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl halide.[1] This reaction, co-catalyzed by palladium and copper(I), can be used with this compound to produce 2-alkynyl-4-methylbenzoate derivatives.[1] These products are valuable intermediates for synthesizing heterocycles and other complex structures.

Nucleophilic Aromatic Substitution (SNAr)

While less common for non-activated aryl halides, the bromine atom can be displaced by strong nucleophiles under certain conditions. The presence of the electron-withdrawing ester group can facilitate this reaction.[1] Common nucleophiles include ammonia, amines, and hydroxide ions, which can yield the corresponding 2-amino or 2-hydroxy benzoate derivatives.[1]

Grignard Reagent Formation

The aryl bromide can be converted into a powerful organometallic nucleophile—a Grignard reagent—by reacting it with magnesium metal.[14]

  • Reaction: this compound + Mg → Ethyl 2-(bromomagnesio)-4-methylbenzoate

This Grignard reagent is a potent carbon nucleophile and a strong base. It can react with a wide range of electrophiles, such as aldehydes, ketones, and esters.[14] Causality Note: This reaction must be performed under strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent. A significant challenge with this substrate is the intramolecular reactivity, where the newly formed Grignard reagent can potentially react with the ester group of another molecule.

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol provides a framework for coupling this compound with a generic primary amine.

  • Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask containing a stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality Note: The Pd(0) catalyst is oxygen-sensitive and requires an inert atmosphere to prevent decomposition.

  • Reagent Loading: To the flask, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., Sodium tert-butoxide).

  • Reactant Addition: Add this compound (1.0 eq), the amine (1.2 eq), and anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven-dried Schlenk Flask B Evacuate & Backfill with Argon (3x) A->B C Add Pd Catalyst, Ligand, & Base B->C D Add Substrates & Anhydrous Solvent C->D E Heat to 80-110 °C D->E F Cool & Quench with Water E->F G Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion

This compound stands out as a highly valuable and versatile synthetic intermediate. Its strategically placed functional groups provide a predictable and powerful toolkit for chemists in drug discovery and materials science. The ability to readily participate in robust bond-forming reactions, particularly palladium-catalyzed cross-couplings, allows for the efficient and modular construction of complex molecular targets. A thorough understanding of its reactivity, combined with careful execution of established protocols, enables researchers to fully harness the synthetic potential of this important building block.

References

  • Benchchem. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Mthis compound. Retrieved from [Link]

  • Google Patents. (2018). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. CN109553532A.
  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Grignard Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction.
  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products.... Retrieved from [Link]

  • Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-methylbenzoate. CID 22031226. Retrieved from [Link]

  • CymitQuimica. (n.d.). This compound as a Building Block in Organic Synthesis.

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of Ethyl 2-bromo-4-methylbenzoate in Modern Synthesis

This compound is a versatile and strategically important building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. The presence of three distinct functional handles—the ethyl ester, the methyl group, and the ortho-positioned bromine atom—offers a rich platform for sequential and diverse chemical modifications. The bromine atom, in particular, serves as a key anchor point for palladium-catalyzed cross-coupling reactions, a class of transformations that have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2]

The steric hindrance imparted by the ortho-ester group in this compound presents a unique challenge in cross-coupling reactions. However, with the advent of sophisticated palladium catalysts and bulky, electron-rich phosphine ligands, these sterically demanding couplings can be achieved with high efficiency and selectivity. This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions utilizing this compound, offering detailed mechanistic insights and field-proven laboratory protocols for researchers, scientists, and drug development professionals.

I. The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[2][3] The reaction involves the cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

Experimental Protocol: Synthesis of Ethyl 4-methyl-2-phenylbenzoate

This protocol details a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 243 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

  • Toluene, anhydrous (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 4-methyl-2-phenylbenzoate.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~90
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane11016~85
3-Thienylboronic acidPdCl₂(dppf)K₂CO₃DME/H₂O9024~88

II. The Heck Reaction: Alkenylation of the Aryl Core

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] This transformation is a powerful tool for the synthesis of substituted alkenes and has found widespread application in the synthesis of natural products and pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the Heck reaction involves the following key steps:

  • Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the Pd(II) complex and subsequently inserts into the palladium-carbon bond in a syn-periplanar fashion.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and the alkenylated product.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, which is neutralized by a base, regenerating the Pd(0) catalyst.

Heck_Cycle

Experimental Protocol: Synthesis of Ethyl 2-(2-ethoxycarbonylvinyl)-4-methylbenzoate

This protocol describes the Heck coupling of this compound with ethyl acrylate.

Materials:

  • This compound (1.0 mmol, 243 mg)

  • Ethyl acrylate (1.5 mmol, 150 mg, 163 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N), anhydrous (1.5 mmol, 152 mg, 209 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine under an inert atmosphere.

  • Add anhydrous DMF, ethyl acrylate, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield the desired product.

AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Ethyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF12020~75
StyrenePdCl₂(PPh₃)₂K₂CO₃Acetonitrile10024~70
n-Butyl acrylatePd(OAc)₂ / P(t-Bu)₃NaOAcDMAc13018~80

III. The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, involving the reaction of a terminal alkyne with an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5]

Mechanistic Rationale

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper:

  • Palladium Cycle: Similar to the previously discussed reactions, this cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide. This species then participates in the transmetalation step with the arylpalladium(II) complex.

Sonogashira_Cycle

Experimental Protocol: Synthesis of Ethyl 4-methyl-2-(phenylethynyl)benzoate

This protocol outlines the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 243 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI, 0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N), anhydrous (3.0 mmol, 304 mg, 418 µL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF, followed by anhydrous triethylamine and phenylacetylene via syringe.

  • Stir the mixture at room temperature for 30 minutes, then heat to 60 °C.

  • Monitor the reaction by TLC. The reaction is usually complete within 6-12 hours.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate and dissolve the residue in diethyl ether (20 mL).

  • Wash the ethereal solution with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient).

AlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF608~92
1-HexynePd(OAc)₂ / PPh₃CuIDiisopropylamineDMF8010~85
TrimethylsilylacetylenePd(dba)₂ / XPhos-Cs₂CO₃Dioxane10012~88 (Copper-free)

IV. The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[6][7] This reaction has become a premier method for the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals and functional materials.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is as follows:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base facilitates its deprotonation to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, affording the desired arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle

Experimental Protocol: Synthesis of Ethyl 2-(phenylamino)-4-methylbenzoate

This protocol describes the amination of this compound with aniline.

Materials:

  • This compound (1.0 mmol, 243 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 17.2 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and a stir bar.

  • Add anhydrous toluene, followed by aniline.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture in an oil bath at 100 °C for 12-18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient).

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10016~89
MorpholinePd(OAc)₂ / RuPhosK₂CO₃Dioxane11018~91
N-MethylanilinePd₂(dba)₃ / BrettPhosLHMDSTHF8024~82

V. Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile toolkit for the synthesis of a diverse array of complex organic molecules. The protocols detailed in this guide offer robust and reproducible methods for achieving Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings with this sterically hindered substrate. The continued development of novel palladium catalysts and ligands will undoubtedly further expand the scope and utility of these transformations, enabling the synthesis of increasingly complex and functional molecules for a wide range of applications in science and technology.

VI. References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Mthis compound. [Link]

  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • PubMed Central (PMC). (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2018). (A) Examples of organoboron compounds, (B) Suzuki–Miyaura cross-coupling reaction.[Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • ResearchGate. (2021). Sonogashira reactions of phenylacetylene with arylbromides catalyzed by unsymmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3a-f. a. [Link]

  • SYNTHESIS. (2011). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. [Link]

  • ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • J-STAGE. (2016). Intramolecular Mizoroki–Heck Reaction of 2-Thiosubstituted Acrylates for the Synthesis of 3-Substituted Benzo[b]thiophene. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. [Link]

  • RSC Publishing. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. A Review on Palladium Catalyzed Coupling Reactions. [Link]

  • PubMed Central (PMC). (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of ethyl 2-bromo-4-methylbenzoate. This document offers in-depth technical guidance, from the underlying mechanism to detailed experimental protocols and troubleshooting, ensuring a robust and reproducible synthetic methodology.

Introduction: The Significance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Aryl amines are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of these crucial bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1]

This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or pseudohalides and a wide variety of amines with high efficiency and functional group tolerance.[1][2][3] This guide will focus on the application of this reaction to a sterically hindered and electronically deactivated substrate, this compound, providing a detailed protocol for its successful amination.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting of the Buchwald-Hartwig amination. The catalytic cycle, depicted below, involves a sequence of fundamental organometallic transformations.

The generally accepted mechanism begins with the active Pd(0) catalyst.[4] If a Pd(II) precursor is used, it must first be reduced in situ to the active Pd(0) species.[4] The cycle then proceeds as follows:

  • Oxidative Addition: The Pd(0) complex reacts with the aryl bromide (this compound) in an oxidative addition step to form a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[1]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_aryl_halide Ar-Pd(II)(Br)L_n oxidative_addition->pd_aryl_halide amine_coordination Amine Coordination & Deprotonation pd_aryl_halide->amine_coordination + HNR'R'', Base pd_amido Ar-Pd(II)(NR'R'')L_n amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 + Ar-NR'R''

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Amination of this compound

This protocol provides a detailed methodology for the Buchwald-Hartwig amination of this compound with a representative primary amine. The selection of reagents and conditions is critical for achieving high yields, especially with a sterically hindered substrate bearing an ester functionality.

Rationale for Reagent and Condition Selection
  • Palladium Pre-catalyst: A pre-formed palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is often preferred as it provides a reliable source of the active Pd(0) species.[4]

  • Ligand: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are essential to promote both the oxidative addition and reductive elimination steps.[5] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice for such transformations.[5][6]

  • Base: The presence of an ester group in the substrate makes it susceptible to hydrolysis or transesterification under strongly basic conditions. Therefore, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is recommended over stronger bases like sodium tert-butoxide (NaOtBu).[7] Cesium carbonate is often a good choice due to its solubility in many organic solvents.[7]

  • Solvent: Anhydrous, deoxygenated toluene or 1,4-dioxane are commonly used solvents for Buchwald-Hartwig aminations. Toluene is a good choice for this reaction as it allows for heating to the required temperatures and is generally less coordinating to the palladium center than some other solvents.[4]

  • Temperature: Elevated temperatures, typically in the range of 80-110 °C, are usually required to drive the reaction to completion.

Materials and Reagents
ReagentMolecular WeightAmount (mmol)EquivalentsPurpose
This compound243.10 g/mol 1.01.0Aryl halide substrate
Primary Amine (e.g., Aniline)93.13 g/mol 1.21.2Nucleophile
Pd₂(dba)₃915.72 g/mol 0.020.02Palladium pre-catalyst
XPhos476.67 g/mol 0.040.04Ligand
Cesium Carbonate (Cs₂CO₃)325.82 g/mol 2.02.0Base
Anhydrous, Deoxygenated Toluene-5.0 mL-Solvent
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the primary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and cesium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add anhydrous, deoxygenated toluene (5.0 mL) to the reaction mixture via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.

Experimental_Workflow start Start reagent_prep 1. Reagent Preparation & Addition (Aryl Halide, Amine, Catalyst, Ligand, Base) start->reagent_prep inert_atmosphere 2. Establish Inert Atmosphere (Purge with Ar or N2) reagent_prep->inert_atmosphere solvent_addition 3. Add Anhydrous, Deoxygenated Solvent inert_atmosphere->solvent_addition reaction_heating 4. Heat and Stir Reaction Mixture (e.g., 100 °C) solvent_addition->reaction_heating monitoring 5. Monitor Reaction Progress (TLC, GC-MS) reaction_heating->monitoring workup 6. Reaction Work-up (Cool, Dilute, Filter) monitoring->workup Reaction Complete extraction 7. Extraction and Washing workup->extraction drying_concentration 8. Dry and Concentrate Organic Phase extraction->drying_concentration purification 9. Purify by Column Chromatography drying_concentration->purification product Final Product purification->product

Figure 2: A flowchart illustrating the experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

While the Buchwald-Hartwig amination is a robust reaction, challenges can arise. The following table outlines common problems and potential solutions.

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidation)Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly opened or purified reagents.
Inappropriate ligand or baseFor this sterically hindered substrate, ensure a bulky ligand like XPhos is used. If ester hydrolysis is a concern with a strong base, switch to a milder base like Cs₂CO₃ or K₃PO₄.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Side Product Formation Hydrodehalogenation of the aryl bromideThis can be caused by β-hydride elimination.[2] Optimizing the ligand and reaction conditions can minimize this side reaction. Using a bidentate ligand can sometimes suppress β-hydride elimination.[2]
Ester hydrolysisUse a weaker base (e.g., Cs₂CO₃, K₃PO₄) and avoid prolonged reaction times at high temperatures.
Difficulty in Purification Presence of residual palladiumFilter the crude reaction mixture through a pad of Celite or silica gel before concentration.
Complex mixture of productsRe-optimize the reaction conditions to improve selectivity. Consider screening different ligands and bases.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines, and with careful consideration of the substrate's electronic and steric properties, it can be successfully applied to challenging molecules like this compound. The protocol and guidelines presented in these application notes are designed to provide a solid foundation for researchers to achieve high yields and reproducible results. By understanding the underlying mechanism and potential pitfalls, scientists can effectively leverage this important transformation in their synthetic endeavors.

References

  • Buchwald–Hartwig amination. (2023, December 27). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014, August 18). Organic Letters. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Organic Chemistry Data. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 22, 2026, from [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (n.d.). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]

  • Conditions for a selective Buchwald-Hartwig amination?. (2012, December 8). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Effect of the reaction conditions on the Pd-catalyzed amination of... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 22, 2026, from [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024, February 12). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]

Sources

Nucleophilic aromatic substitution reactions of Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution Reactions of Ethyl 2-bromo-4-methylbenzoate

Authored by: A Senior Application Scientist

This document provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions involving this compound, a versatile building block in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, these notes offer both theoretical grounding and practical, field-tested protocols. We will delve into classical SNAr pathways and advanced transition-metal-catalyzed methodologies, emphasizing the rationale behind experimental design to ensure reproducible and high-yielding transformations.

Foundational Principles: Activating this compound for SNAr

Nucleophilic aromatic substitution is a cornerstone reaction class in organic chemistry, enabling the direct functionalization of aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic system, displacing a suitable leaving group.[1][2] For a successful SNAr reaction, three key conditions must be met:

  • An Electron-Deficient Aromatic Ring: The aromatic ring must be rendered susceptible to nucleophilic attack. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs).

  • A Good Leaving Group: A group, typically a halide, must be present on the ring that can depart with its electron pair.

  • A Strong Nucleophile: The reacting partner must possess a high electron density to initiate the attack on the electron-poor ring.

In the case of This compound , the ester group (-COOEt) at the C2 position acts as a crucial electron-withdrawing group. Its position ortho to the bromine atom is pivotal, as it can effectively stabilize the negative charge of the intermediate through resonance.[3] This intermediate, known as a Meisenheimer complex , is a resonance-stabilized carbanion whose formation is the rate-determining step of the reaction.[1][4] The bromine atom serves as an excellent leaving group, facilitating the subsequent elimination step to restore aromaticity and yield the final product.[5]

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile adds to the carbon atom bearing the leaving group, breaking the aromaticity of the ring to form the negatively charged Meisenheimer complex.[4][6] In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.[7]

Caption: The Addition-Elimination pathway of SNAr reactions.

Protocols for Classical Nucleophilic Aromatic Substitution

Classical SNAr reactions on this compound are typically performed with strong nucleophiles such as amines, alkoxides, or hydroxides in polar aprotic solvents at elevated temperatures.[5][8] These solvents (e.g., DMF, DMSO) are effective at solvating the cation of the nucleophilic salt but do not strongly solvate the anion, thus enhancing its nucleophilicity.[4]

Protocol 2.1: Amination with a Primary Amine (e.g., Benzylamine)

This protocol details the synthesis of Ethyl 2-(benzylamino)-4-methylbenzoate. The reaction with primary amines can yield valuable intermediates for pharmaceuticals and materials science.[5]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Benzylamine (1.2-1.5 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous DMF. Stir the solution until the substrate is fully dissolved.

  • Addition of Reagents: Add finely ground potassium carbonate (2.0 equiv), followed by the dropwise addition of benzylamine (1.2 equiv). The use of a carbonate base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[4]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The aqueous wash removes the DMF and inorganic salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 2-(benzylamino)-4-methylbenzoate.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
AmmoniaK₂CO₃DMF100-12070-85
Primary AminesK₂CO₃ / Et₃NDMSO80-10085-95
Secondary AminesK₂CO₃DMF90-11080-90
Sodium MethoxideNaOMeMethanolReflux90-98
Sodium HydroxideNaOHWater/Dioxane10060-75[5]

Advanced Protocols: Transition-Metal-Catalyzed Cross-Coupling Reactions

While classical SNAr is effective, its scope can be limited by the need for strong activation and harsh conditions. For a broader range of nucleophiles and milder conditions, transition-metal catalysis is the state-of-the-art approach. Palladium- and copper-catalyzed reactions are particularly powerful for forming C-N and C-O bonds with aryl bromides.[9]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] It is renowned for its broad substrate scope and functional group tolerance, operating under significantly milder conditions than classical methods.[10]

Causality of Experimental Choices:

  • Catalyst System: The choice of a palladium precatalyst and a sterically hindered, electron-rich phosphine ligand is critical. The ligand facilitates the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step.[5]

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is used to deprotonate the amine, forming the active nucleophile without competing in the reaction.

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive and requires a strictly inert atmosphere (N₂ or Ar) to prevent oxidation and deactivation.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(Br) OxAdd->PdII_complex AmineCoord Amine Coordination + R₂NH - Base-H⁺Br⁻ PdII_complex->AmineCoord AmidoComplex L-Pd(II)(Ar)(NR₂) AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Ullmann_Cycle Ullmann Condensation Catalytic Cycle CuI_Nu L-Cu(I)-Nu OxAdd Oxidative Addition (Ar-Br) CuI_Nu->OxAdd CuIII_complex L-Cu(III)(Ar)(Nu)(Br) OxAdd->CuIII_complex RedElim Reductive Elimination CuIII_complex->RedElim Product Ar-Nu RedElim->Product CuI_X L-Cu(I)-Br RedElim->CuI_X LigandExch Ligand Exchange + Nu⁻ - Br⁻ CuI_X->LigandExch LigandExch->CuI_Nu

Sources

Application Note: Formation of Ethyl 2-(bromomagnesio)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Guide for the Synthesis of a Functionalized Aryl Grignard Reagent

Abstract

This document provides a comprehensive technical guide for the synthesis of the Grignard reagent from Ethyl 2-bromo-4-methylbenzoate. The presence of an electrophilic ester moiety on the aryl halide substrate presents a significant challenge, necessitating carefully controlled reaction conditions to prevent side reactions. This guide details the underlying mechanistic principles, critical experimental parameters, and a validated, step-by-step protocol for the successful formation of the target organometallic compound. It is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require access to functionalized aryl Grignard reagents for subsequent carbon-carbon bond-forming reactions.

Introduction and Scientific Context

Grignard reagents (RMgX) are among the most powerful and versatile organometallic compounds in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds with a wide array of electrophiles.[1][2][3] The reaction involves the insertion of magnesium metal into a carbon-halogen bond, which inverts the polarity of the carbon atom from electrophilic to highly nucleophilic.[1] While the formation of Grignard reagents from simple alkyl or aryl halides is often straightforward, substrates containing reactive functional groups, such as esters, pose a significant challenge.

The target molecule, this compound, contains an ester group that is susceptible to nucleophilic attack by the very Grignard reagent being formed. This can lead to dimerization, polymerization, and a general reduction in the yield of the desired reagent. Therefore, the successful synthesis of Ethyl 2-(bromomagnesio)-4-methylbenzoate hinges on carefully controlling the reaction kinetics to favor the formation of the Grignard reagent over its subsequent reaction with the starting material. Low-temperature protocols are often essential for achieving this selectivity.[4]

Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. The mechanism is generally understood to proceed through a single-electron transfer (SET) process.[5]

  • Single-Electron Transfer (SET): An electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-bromine (C-Br) bond of the aryl halide.

  • Radical Anion Formation: This electron transfer results in the formation of a radical anion species.

  • Bond Cleavage and Radical Formation: The radical anion is unstable and rapidly fragments, cleaving the C-Br bond to form an aryl radical and a bromide anion.

  • Surface Reaction: The highly reactive aryl radical and the bromide anion recombine at the positively charged magnesium surface (Mg•+) to form the final organomagnesium compound, RMgX.

The entire process is critically dependent on the availability of a clean, unoxidized magnesium surface to facilitate the initial electron transfer.

G cluster_surface Magnesium Surface (Mg⁰) Mg Mg⁰ ArBr This compound (Ar-Br) RadicalAnion [Ar-Br]⁻• (Radical Anion) ArBr->RadicalAnion + e⁻ (from Mg) ArRadical Ar• (Aryl Radical) RadicalAnion->ArRadical Fragmentation BrAnion Br⁻ ArMgBr Ethyl 2-(bromomagnesio)-4-methylbenzoate (Ar-MgBr)

Caption: Mechanism of Grignard reagent formation via Single-Electron Transfer (SET).

Critical Experimental Parameters

Success in forming this functionalized Grignard reagent is contingent on rigorous control over the following parameters:

  • Reagent and Solvent Purity: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[6] The solvent, typically tetrahydrofuran (THF), must be anhydrous. Grignard reagents are strong bases and will be rapidly quenched by protic species like water.[3][7]

  • Magnesium Activation: Commercial magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from initiating.[8] This layer must be disrupted. Common activation methods include:

    • Iodine: A small crystal of iodine (I₂) is added to the magnesium. The iodine etches the metal surface, exposing fresh, reactive Mg.[8][9]

    • 1,2-Dibromoethane (DBE): A small amount of DBE is added. The reaction produces ethylene gas and MgBr₂, which helps to clean the surface. The evolution of bubbles is a visual indicator of activation.[8]

    • Mechanical Stirring: Vigorous stirring of the dry magnesium turnings under an inert atmosphere can physically break the oxide layer.[10]

  • Temperature Control: This is the most critical parameter for this specific substrate. To minimize the attack of the newly formed Grignard reagent on the ester of another molecule, the reaction should be initiated and run at low temperatures.[4] While initiation may require gentle warming, the bulk of the addition should be performed at or below 0°C.

  • Rate of Addition: The this compound solution should be added slowly to the activated magnesium suspension. A slow addition rate maintains a low concentration of the aryl bromide in the flask, which helps to control the exotherm and minimize side reactions, such as Wurtz coupling (Ar-Br + Ar-MgBr → Ar-Ar).

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Magnesium Turnings>99.5%Standard Chemical SupplierMust be fresh and not heavily oxidized.
This compound>98%Standard Chemical SupplierStore under inert gas.
Tetrahydrofuran (THF)Anhydrous, >99.9%Standard Chemical SupplierShould be freshly distilled from a suitable drying agent (e.g., Na/benzophenone) or used from a solvent purification system.
IodineCrystal, ACS ReagentStandard Chemical SupplierUsed as an activator.
1,2-Dibromoethane>99%Standard Chemical SupplierOptional activator.
Anhydrous HCl in Ether1.0 MStandard Chemical SupplierFor titration.
Salicylaldehyde PhenylhydrazoneIndicator GradeStandard Chemical SupplierFor titration.
Equipment Setup
  • Three-neck round-bottom flask, flame-dried under vacuum.

  • Reflux condenser with a gas inlet for inert gas (N₂ or Ar).

  • Pressure-equalizing dropping funnel, dried.

  • Magnetic stirrer and stir bar.

  • Temperature probe and a cooling bath (ice-water or ice-salt).

Experimental Workflow

G A Setup & Inerting Flame-dry glassware, cool under N₂/Ar. B Magnesium Activation Add Mg turnings and a crystal of I₂. A->B C Initiation Add ~5% of Ar-Br solution. Gently warm if needed. B->C D Observe Initiation Look for color change (brown to colorless/grey) and gentle reflux. C->D E Slow Addition Add remaining Ar-Br solution dropwise via addition funnel, maintaining T < 10°C. D->E F Reaction Completion Stir for 1-2 hours at room temperature after addition is complete. E->F G Quantification (Optional) Titrate a small aliquot to determine concentration. F->G H Use in Next Step The Grignard solution is ready for use. G->H

Caption: Experimental workflow for the synthesis of the Grignard reagent.

Step-by-Step Procedure
  • Preparation: Assemble the flame-dried three-neck flask with a stir bar, condenser, and dropping funnel. Ensure the system is under a positive pressure of nitrogen or argon.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 eq). Add a single small crystal of iodine. The flask may be gently warmed with a heat gun to sublime the iodine, aiding activation.[9] The purple vapor will coat the turnings.

  • Initiation: Prepare a solution of this compound (1.0 eq) in anhydrous THF. Add approximately 5-10% of this solution to the magnesium turnings. Stir the mixture. Initiation is indicated by the disappearance of the iodine color and a gentle exotherm.[2] If the reaction does not start, gentle warming with a heat gun may be required. Be prepared to cool the flask immediately once the reaction initiates.

  • Addition: Once initiation is confirmed, cool the flask in an ice-water bath. Add the remaining aryl bromide solution dropwise from the addition funnel at a rate that maintains the internal temperature below 10°C. The solution will likely turn a cloudy grey or brown color.

  • Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should be a heterogeneous mixture with a dark grey to brown appearance.

  • Quantification (Titration): The concentration of the prepared Grignard reagent should be determined before use. A common method involves titration against a standard solution of anhydrous acid using a colorimetric indicator like salicylaldehyde phenylhydrazone.

Troubleshooting and Side Reactions

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Wet solvent or glassware.- Poor quality/passivated magnesium.- Ensure all components are scrupulously dry.- Use a fresh bottle of Mg turnings.- Add a small amount of 1,2-dibromoethane as an activator.[8]
Reaction starts but then stops - Insufficient local concentration of aryl halide.- Cooling is too aggressive.- Add a small portion of the aryl halide neat (undiluted).- Allow the mixture to warm slightly before resuming addition.
Dark black solution and low yield - Wurtz-type homocoupling (Ar-Ar formation).- Reaction with the ester group.- Maintain a lower reaction temperature.- Ensure a slower rate of addition of the aryl halide.
Formation of a white precipitate - Reaction with atmospheric oxygen (MgO/Mg(OH)₂) or water.- Improve the inert atmosphere technique; ensure positive pressure of N₂/Ar.

References

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. [Link]

  • LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Lee, J. S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. Retrieved from [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]

  • Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium [Video]. YouTube. [Link]

  • Garst, J. F., & Soriaga, M. P. (2004). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. The Journal of Organic Chemistry, 69(13), 4431–4439. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

Sources

Application Note: Ethyl 2-bromo-4-methylbenzoate as a Versatile Building Block in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 2-bromo-4-methylbenzoate is a strategically functionalized aromatic compound that serves as a highly versatile intermediate in the field of materials science.[1] The presence of an ortho-bromine atom, an electron-donating methyl group, and an ethyl ester moiety provides a unique combination of reactivity and structural control. The bromine atom acts as a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[1][2] This makes it an invaluable building block for synthesizing conjugated polymers, liquid crystals, and functionalized linkers for metal-organic frameworks (MOFs).[1] This document provides a detailed guide on its applications, including synthetic protocols and the rationale behind experimental design for researchers in materials science and drug development.

Physicochemical Properties and Reactivity Profile

This compound's utility is grounded in its distinct chemical structure. The bromine atom at the C-2 position is a superior leaving group, making it highly susceptible to a variety of cross-coupling reactions.[1] The electron-donating methyl group at the C-4 position and the electron-withdrawing ester group at C-1 modulate the electronic properties of the aromatic ring, influencing reaction kinetics and the properties of the final material. The ester group also provides an additional site for modification, such as hydrolysis to the corresponding carboxylic acid, further expanding its synthetic potential.[1]

PropertyValue
IUPAC Name This compound
CAS Number 7601-92-5
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~275-277 °C
Solubility Soluble in common organic solvents (e.g., THF, DMF, Toluene)

Core Applications in Materials Science

The unique substitution pattern of this compound makes it a foundational component for several classes of advanced materials.

Synthesis of Conjugated Polymers for Organic Electronics

Conjugated polymers, such as poly(p-phenylene vinylene)s (PPVs) and poly(p-phenylene)s (PPPs), are cornerstone materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors.[3][4][5] These materials possess extended π-systems that facilitate charge transport and luminescence.[6][7]

This compound serves as a key monomeric unit to introduce precisely substituted phenylene rings into a polymer backbone. Palladium-catalyzed cross-coupling reactions are the primary methods for polymerization.

  • Suzuki Coupling: Reacting the aryl bromide with a difunctional arylboronic acid or ester allows for the step-growth polymerization of PPP-type polymers. This reaction is highly efficient and tolerant of various functional groups.[8][9][10]

  • Sonogashira Coupling: Coupling with a terminal di-alkyne introduces ethynylene linkages, forming poly(phenylene ethynylene)s (PPEs), another important class of conjugated polymers.[11][12]

  • Heck Coupling: Reaction with vinyl-substituted aromatics can be used to form the vinylene bridges characteristic of PPV derivatives.[1]

The workflow below illustrates the general principle of using this building block in a cross-coupling reaction to extend conjugation, forming the basis of a polymer chain.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Resulting Material A This compound F Extended Conjugated System (Oligomer / Polymer Segment) A->F Suzuki or Sonogashira Coupling B Ar-B(OH)₂ or R-C≡CH (Bifunctional Coupling Partner) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) D Base / Co-catalyst (e.g., Na₂CO₃, CuI) E Inert Atmosphere (N₂ or Ar)

Caption: General workflow for extending π-conjugation.

Precursor for Liquid Crystal Synthesis

The rigid, substituted benzene ring is a common structural motif in molecules designed for liquid crystal applications.[1][13] By strategically derivatizing this compound, researchers can develop new materials with specific optical or charge-transport properties suitable for display technologies. The synthesis often involves a cross-coupling reaction to attach another aromatic ring system, followed by modification of the ester to introduce a flexible alkyl tail, creating the classic rod-like shape of calamitic liquid crystals.[14]

Linker Modification for Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands (linkers).[15][16] They have vast applications in gas storage, separation, and catalysis.[15][16]

While the ethyl ester itself is not typically used directly, it is an excellent precursor to the required carboxylic acid linker. The synthesis involves two key stages:

  • Hydrolysis: The ethyl ester is hydrolyzed to 2-bromo-4-methylbenzoic acid.

  • Functionalization & MOF Synthesis: The resulting acid can be used in two ways:

    • Pre-synthetic Modification: The bromo group is replaced via a coupling reaction (e.g., Suzuki, Sonogashira) to install a desired functional group before the linker is used to synthesize the MOF.

    • Post-synthetic Modification: The 2-bromo-4-methylbenzoic acid is used to form the MOF, leaving the bromine atoms exposed within the pores. These accessible bromo-sites can then be chemically modified after the framework has been constructed.

This strategic functionalization allows for the precise tuning of the MOF's internal chemical environment.

G cluster_0 MOF Synthesis Pathways A This compound B Hydrolysis (e.g., NaOH, H₂O/EtOH) A->B C 2-bromo-4-methylbenzoic acid (Linker Precursor) B->C D Pre-Synthetic Functionalization (e.g., Suzuki Coupling) C->D H MOF Synthesis (with Metal Ions) C->H E Functionalized Linker D->E F MOF Synthesis (with Metal Ions) E->F G Functionalized MOF F->G I Bromo-Functionalized MOF H->I J Post-Synthetic Modification I->J J->G

Caption: Logical pathways from ester to functionalized MOF.

Detailed Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in key synthetic transformations.

Protocol 1: Suzuki Cross-Coupling for Biaryl Synthesis

This protocol describes a model reaction for synthesizing a biphenyl derivative, a core structure in many advanced materials.

Objective: To synthesize Ethyl 4-methyl-2-phenylbenzoate.

Causality Behind Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, well-established catalyst for Suzuki couplings, effective for aryl bromides.

  • Base: Sodium carbonate (Na₂CO₃) is a mild inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle.

  • Solvent System: A two-phase system like Toluene/Ethanol/Water ensures that both organic and inorganic reagents have adequate solubility.

  • Inert Atmosphere: An inert nitrogen or argon atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials & Equipment:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Anhydrous Sodium Carbonate (2.0 eq)

  • Toluene, Ethanol, Deionized Water

  • Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet, heating mantle

  • Standard glassware for workup and column chromatography

Procedure:

  • Setup: Assemble a three-neck flask with a condenser and nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add toluene and ethanol (e.g., 4:1 ratio). Stir for 5 minutes to dissolve the solids.

  • Base Addition: Prepare a solution of Na₂CO₃ (2.0 eq) in deionized water. Add this aqueous solution to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Sonogashira Coupling for Aryl-Alkyne Synthesis

This protocol details the synthesis of an aryl-alkyne, a building block for PPEs and other functional materials.

Objective: To synthesize Ethyl 2-(phenylethynyl)-4-methylbenzoate.

Causality Behind Choices:

  • Dual Catalysis: This reaction uses a palladium catalyst (like Pd(PPh₃)₂Cl₂) to facilitate the main cross-coupling cycle and a copper(I) iodide (CuI) co-catalyst. The CuI reacts with the terminal alkyne to form a copper acetylide intermediate, which accelerates the transmetalation step with the palladium complex.[11]

  • Base: A mild organic base like triethylamine (TEA) or diisopropylamine (DIPA) is used. It acts as both a base to deprotonate the terminal alkyne and as a solvent.

  • Oxygen Exclusion: Rigorous exclusion of oxygen is paramount. Oxygen promotes the oxidative homo-coupling of the alkyne (Glaser coupling), which is the primary side reaction.[17]

Materials & Equipment:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) or Tetrahydrofuran (THF) as solvent

  • Schlenk flask or similar glassware for air-sensitive reactions

  • Standard workup and purification equipment

Procedure:

  • Setup: Add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) to a flame-dried Schlenk flask.

  • Degassing: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or TEA) via syringe. Add phenylacetylene (1.1 eq) and, if not used as the solvent, TEA (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until TLC indicates the consumption of the starting material (typically 4-12 hours).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to isolate the desired aryl-alkyne.

Summary of Expected Results

The protocols described are robust methods for derivatizing this compound. The yields and specific analytical data will vary, but the table below provides representative expectations.

ReactionReactantsExpected ProductTypical YieldKey ¹H NMR Signal (δ, ppm)
Suzuki Coupling This compound + Phenylboronic acidEthyl 4-methyl-2-phenylbenzoate75-90%Multiplets at ~7.2-7.8 (aromatic protons), Singlet ~2.4 (CH₃), Quartet ~4.3 (OCH₂CH₃)
Sonogashira Coupling This compound + PhenylacetyleneEthyl 2-(phenylethynyl)-4-methylbenzoate70-85%Multiplets at ~7.3-7.8 (aromatic protons), Singlet ~2.5 (CH₃), Quartet ~4.4 (OCH₂CH₃)

Conclusion

This compound is a powerful and adaptable building block for materials science. Its pre-defined substitution pattern allows for the regioselective synthesis of complex aromatic structures. Through well-established cross-coupling methodologies, this intermediate provides a reliable entry point for the creation of high-performance conjugated polymers, tailored liquid crystals, and functionalized metal-organic frameworks. The protocols and principles outlined in this note serve as a foundational guide for researchers aiming to leverage this compound in the development of next-generation materials.

References

  • Benchchem. (n.d.). This compound.
  • ResearchGate. (2008). Synthesis and Characterization of New Poly(terphenylene vinylene) Derivative as Blue Emitting Material. Retrieved from [Link]

  • International Journal of Physics and Mathematics. (2022). Poly (P-phenylene) S: Synthesis and applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Retrieved from [Link]

  • ResearchGate. (2019). A short overview on the synthesis, properties and major applications of poly(p-phenylene vinylene). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Poly(p-phenylene vinylene) – Knowledge and References. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Mthis compound. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • TopSCHOLAR. (2014). Fused-Molecular Systems for Organic Light Emitting Diodes. Retrieved from [Link]

  • ResearchGate. (2001). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • PubMed Central (PMC). (2022). The Chemistry and Applications of Metal–Organic Frameworks (MOFs) as Industrial Enzyme Immobilization Systems. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2014). Organic Light Emitting Diodes: Devices and applications. Retrieved from [Link]

  • MDPI. (2022). A Critical Review on Metal-Organic Frameworks and Their Composites as Advanced Materials for Adsorption and Photocatalytic Degradation of Emerging Organic Pollutants from Wastewater. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Retrieved from [Link]

  • JRC Publications Repository. (2014). 2014 Status Report on Organic Light Emitting Diodes (OLED). Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • SciSpace. (2006). Organic light-emitting diodes (OLED) technology. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (2003). Materials used for organic light-emitting diodes - Organic electroactive compounds. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of Liquid Crystals with Lateral Methyl Group and Study of Their Mesomorphic Properties. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Sonogashira Coupling Reaction Practice Problems. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • YouTube. (2023). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • University of Southern Mississippi. (2021). Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole. Retrieved from [Link]

  • ResearchGate. (2013). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from [Link]

  • YouTube. (2019). Metal Organic Frameworks (MOFs) Preparation and their Applications. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review. Retrieved from [Link]

Sources

Application Notes and Protocols: Heck Reaction Conditions for Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Heck Reaction in Modern Organic Synthesis

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its discovery, which was recognized with the 2010 Nobel Prize in Chemistry, has provided a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][2] The reaction's broad functional group tolerance and its ability to construct substituted alkenes with high stereoselectivity make it an invaluable transformation in the drug development pipeline.[3] This document provides a detailed guide to the Heck reaction conditions specifically tailored for Ethyl 2-bromo-4-methylbenzoate, a substituted aryl bromide, offering insights into the reaction mechanism, optimization of conditions, and a general experimental protocol.

Understanding the Mechanism: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle can be summarized in four key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) species. This is often the rate-determining step of the reaction.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and subsequently inserts into the palladium-aryl bond. This step forms a new carbon-carbon bond and a new palladium-carbon sigma bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product. This step typically proceeds with syn-elimination, leading to the characteristic (E)-stereoselectivity of the Heck reaction.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and a salt byproduct, thus closing the catalytic cycle.

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) AlkeneComplex Ar-Pd(II)(Alkene)L₂⁺X⁻ ArPd(II)XL2->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)XL₂ AlkeneComplex->InsertionProduct Migratory Insertion HydrideComplex [H-Pd(II)L₂]⁺X⁻ InsertionProduct->HydrideComplex β-Hydride Elimination Product Substituted Alkene InsertionProduct->Product Product Release HydrideComplex->Pd(0)L2 Reductive Elimination (Base) ArX This compound ArX->Pd(0)L2 Alkene Alkene (e.g., Ethyl Acrylate) Alkene->ArPd(II)XL2 Base Base (e.g., Et₃N, K₂CO₃) Base->HydrideComplex

Caption: The catalytic cycle of the Heck reaction.

Key Reaction Parameters for this compound

The successful execution of a Heck reaction with this compound hinges on the careful selection of several critical parameters. The presence of both an electron-withdrawing ester group and a potentially sterically hindering ortho-bromo substituent necessitates a well-optimized system.

ParameterOptionsConsiderations for this compound
Palladium Precursor Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, etc.Pd(OAc)₂ is a common, air-stable, and effective precursor.
Ligand Phosphines (e.g., PPh₃, P(o-tolyl)₃, P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs)Triphenylphosphine (PPh₃) is a standard and cost-effective choice. For more challenging couplings, bulkier electron-rich phosphines or NHCs can be beneficial.
Base Organic (e.g., Et₃N, DIPEA), Inorganic (e.g., K₂CO₃, NaOAc, Cs₂CO₃)An organic base like triethylamine (Et₃N) is often sufficient. Inorganic bases can also be effective, and their choice may influence the reaction rate and yield.
Solvent Polar aprotic (e.g., DMF, DMAc, NMP, Acetonitrile), Ethers (e.g., Dioxane), Aqueous systemsDMF is a versatile and commonly used solvent for Heck reactions. Acetonitrile is another good option. The choice of solvent can significantly impact catalyst solubility and reaction temperature.
Alkene Partner Acrylates, Styrenes, etc.Electron-deficient alkenes like ethyl acrylate are excellent coupling partners.
Temperature 80 - 140 °CA temperature range of 80-100 °C is a good starting point. The steric hindrance from the ortho-bromo and methyl groups might necessitate slightly higher temperatures for optimal conversion.
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time.

Experimental Protocol: A General Procedure

This protocol provides a starting point for the Heck reaction of this compound with an alkene such as ethyl acrylate. Note: This is a general procedure and may require optimization for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - Alkene - Base - Solvent setup->reagents catalyst Add Catalyst System: - Pd(OAc)₂ - Ligand (e.g., PPh₃) reagents->catalyst heating Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purification (e.g., Column Chromatography) drying->purification analysis Characterization of Product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the Heck reaction.

Materials:
  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Ethyl acrylate) (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 mmol, 1-5 mol%)

  • Triphenylphosphine (PPh₃) (0.02 - 0.10 mmol, 2-10 mol%)

  • Triethylamine (Et₃N) (1.5 - 2.0 mmol, 1.5 - 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 - 10 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous DMF (5-10 mL), the alkene (1.2-1.5 mmol), and triethylamine (1.5-2.0 mmol) via syringe.

  • Catalyst Preparation: In a separate small vial, weigh out Pd(OAc)₂ (0.01-0.05 mmol) and PPh₃ (0.02-0.10 mmol) and dissolve them in a small amount of anhydrous DMF.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure Heck coupling product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst, low temperature, insufficient reaction time.Ensure the use of fresh, high-quality palladium precursor and ligand. Increase the reaction temperature in increments of 10 °C. Extend the reaction time. Consider a more active ligand system (e.g., a bulkier phosphine or an NHC).
Formation of Byproducts Side reactions, catalyst decomposition.Lower the reaction temperature. Adjust the base and solvent. Ensure a strictly inert atmosphere to prevent catalyst oxidation.
Poor Stereoselectivity Reaction conditions not favoring the desired pathway.The Heck reaction generally provides the (E)-isomer. If the (Z)-isomer is observed, it may be due to isomerization after the initial coupling. Shorter reaction times may minimize this.

Conclusion

The Heck reaction is a robust and versatile tool for the synthesis of substituted alkenes from aryl halides like this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The provided protocol serves as a solid foundation for developing a successful Heck coupling strategy. However, as with any chemical transformation, empirical optimization is key to achieving the best possible outcome for a specific substrate combination.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Knowles, R. (2004, July 14). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • Akıl, Y., & Arslan, H. (2011). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 16(8), 6459–6471. [Link]

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]

Sources

Application Notes and Protocols: Transesterification Reactions Involving Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of transesterification reactions involving Ethyl 2-bromo-4-methylbenzoate, a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical sector. This document delves into the mechanistic underpinnings of acid-catalyzed, base-catalyzed, and enzymatic transesterification, offering detailed, field-proven protocols for each. The causality behind experimental choices, self-validating systems for reaction monitoring, and troubleshooting are central themes. All methodologies are grounded in authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Transesterification

Transesterification is a pivotal organic reaction that involves the conversion of one ester into another through interchange of the alkoxy group.[1][2] For this compound, this reaction is of significant interest as it allows for the introduction of various alcohol moieties, thereby modifying the compound's physicochemical properties and providing versatile building blocks for further synthetic transformations. The resulting esters are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[3] For instance, related bromo-methylbenzoate derivatives are crucial in the production of ectoparasiticides.[4]

The core structure of this compound, featuring a bromine atom on the aromatic ring, opens avenues for subsequent cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in constructing complex molecular architectures in drug discovery.[5]

Mechanistic Pathways: A Tale of Three Catalysts

The choice of catalyst is paramount in a transesterification reaction, dictating the mechanism, reaction conditions, and ultimately, the success of the transformation. The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is often employed, or one of the products is removed from the reaction mixture.[2]

Acid-Catalyzed Transesterification

Under acidic conditions, the reaction proceeds via a series of protonation and deprotonation steps.[1] Strong protic acids like sulfuric acid (H₂SO₄) are commonly used catalysts.[6] The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol.

Diagram: Acid-Catalyzed Transesterification Mechanism

Acid_Catalyzed_Transesterification Start This compound Protonation Protonation of Carbonyl (H+) Start->Protonation ActivatedEster Activated Ester (Protonated Carbonyl) Protonation->ActivatedEster NucleophilicAttack Nucleophilic Attack by R'-OH ActivatedEster->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer Intermediate2 Protonated Leaving Group ProtonTransfer->Intermediate2 Elimination Elimination of Ethanol Intermediate2->Elimination ProtonatedProduct Protonated Product Ester Elimination->ProtonatedProduct Deprotonation Deprotonation ProtonatedProduct->Deprotonation Product New Ester Product Deprotonation->Product

Caption: Acid-catalyzed transesterification pathway.

Base-Catalyzed Transesterification

Base-catalyzed transesterification proceeds through a nucleophilic acyl substitution mechanism.[1] A strong base, such as an alkoxide, is typically used. The alkoxide directly attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield the new ester and regenerates the alkoxide.

Enzymatic Transesterification

Enzymatic transesterification offers a milder and more selective alternative to chemical catalysis.[7][8] Lipases are commonly employed enzymes for this purpose.[7][8] The reaction occurs in the enzyme's active site and is highly specific, often avoiding side reactions. This method is particularly advantageous for sensitive substrates.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reagents should be of high purity, and solvents should be anhydrous where specified.

Acid-Catalyzed Transesterification Protocol (e.g., Synthesis of Mthis compound)

This protocol is adapted from the general principles of Fischer esterification.[6]

Materials:

  • This compound

  • Anhydrous Methanol (or other alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic Solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.[5][9]

ParameterConditionRationale
Starting Material This compoundSubstrate for transesterification.
Alcohol Anhydrous Methanol (excess)Acts as both reactant and solvent; excess drives the equilibrium towards the product.[2]
Catalyst Concentrated H₂SO₄A strong acid catalyst that protonates the carbonyl group, activating it for nucleophilic attack.[6]
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time 4-24 hoursDependent on the reactivity of the alcohol and substrate; requires monitoring.
Base-Catalyzed Transesterification Protocol

This protocol is based on general methods for base-catalyzed transesterification.[10]

Materials:

  • This compound

  • The desired alcohol (e.g., Methanol)

  • A strong base (e.g., Sodium Methoxide, Potassium Hydroxide)

  • Anhydrous solvent (e.g., the corresponding alcohol or an inert solvent like THF)

  • Dilute Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic Solvent for extraction

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in the anhydrous alcohol.

  • Add a catalytic amount of the strong base (e.g., 0.1-0.5 equivalents of sodium methoxide).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C). Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with dilute HCl.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the organic phase to obtain the crude product.

  • Purify by column chromatography or distillation.

ParameterConditionRationale
Starting Material This compoundSubstrate for transesterification.
Alcohol Desired anhydrous alcoholReactant providing the new alkoxy group.
Catalyst Sodium Methoxide or KOHA strong base that generates the nucleophilic alkoxide.[10]
Temperature Room Temperature to 60°CMilder conditions are often sufficient for base-catalyzed reactions.[10]
Atmosphere Inert (N₂ or Ar)Prevents reaction of the strong base with atmospheric moisture and CO₂.

Diagram: General Experimental Workflow

Experimental_Workflow Start Start: Reagent Preparation ReactionSetup Reaction Setup: - Ester - Alcohol - Catalyst Start->ReactionSetup Reaction Transesterification Reaction (Heating/Stirring) ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Neutralization - Extraction Monitoring->Workup Complete Purification Purification: - Column Chromatography - Distillation Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis End Final Product Analysis->End

Caption: A generalized workflow for transesterification reactions.

Reaction Monitoring and Validation

Consistent and accurate monitoring is crucial for determining the reaction endpoint and maximizing yield.

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material and the appearance of the product. A suitable solvent system (e.g., hexane/ethyl acetate) should be determined beforehand.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the conversion of the starting material and the formation of the product.[11] They are also invaluable for identifying any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the signals corresponding to the ethyl group of the starting material and the appearance of new signals from the new alkoxy group.

  • Infrared (IR) Spectroscopy: Can be used to monitor the reaction by observing changes in the C=O stretching frequency of the ester.[10]

Purification and Characterization

Post-reaction purification is critical to obtaining the desired product in high purity.

  • Aqueous Workup: The initial workup is designed to remove the catalyst and any water-soluble byproducts. For acid-catalyzed reactions, a basic wash (e.g., NaHCO₃ solution) is used, while for base-catalyzed reactions, an acidic wash (e.g., dilute HCl) is employed.[12]

  • Column Chromatography: A highly effective method for purifying the crude product, especially when the product and starting material have different polarities.

  • Distillation: Suitable for thermally stable and volatile products.

  • Characterization: The final product should be characterized by standard analytical techniques, including NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient heating- Water in the reaction mixture (for acid-catalyzed)- Use fresh catalyst- Ensure proper reaction temperature- Use anhydrous reagents and solvents
Formation of side products - Reaction temperature too high- Prolonged reaction time- Optimize reaction temperature and time- Monitor the reaction closely
Difficult purification - Similar polarity of product and starting material- Optimize the solvent system for column chromatography- Consider derivatization to alter polarity

Conclusion

The transesterification of this compound is a versatile and valuable reaction for the synthesis of key intermediates in drug discovery and development. The choice of an acid, base, or enzymatic catalyst allows for flexibility in reaction conditions to accommodate a wide range of substrates. By following the detailed protocols and validation methods outlined in this guide, researchers can confidently and efficiently perform these transformations, paving the way for the synthesis of novel and complex molecules.

References

  • E3S Web of Conferences. Optimization of Methyl Ester Through Simultaneous Esterification–Transesterification Reactions Using Waste Cooking Oil as Raw. [Link]

  • Google Patents. A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • SRS Biodiesel. Transesterification. [Link]

  • ResearchGate. Purification of biodiesel via pre-washing of transesterified waste oil to produce less contaminated wastewater | Request PDF. [Link]

  • International Journal of Innovative Science and Research Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

  • SciSpace. Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. [Link]

  • CIBTech. THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. [Link]

  • Master Organic Chemistry. Transesterification. [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Transesterification. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Mthis compound. [Link]

  • PubChem. 2-Bromo-4-[(4-ethylphenyl)methyl]benzoic acid methyl ester. [Link]

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

  • AIP Publishing. Purification Strategies for Crude Glycerol: A Transesterification Derivative. [Link]

  • National Institutes of Health. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. [Link]

  • ResearchGate. What is the simple method to follow up transesterification of oils to produce biofuel?. [Link]

  • ResearchGate. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • ResearchGate. Enzymatic synthesis of new aromatic and aliphatic esters of flavonoids using Candida Antarctica lipase as biocatalyst | Request PDF. [Link]

  • Google Patents.
  • Encyclopedia.pub. Purification of Biodiesel Glycerol from Waste Oils. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. [Link]

  • ResearchGate. Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. [Link]

  • Frontiers. Estimation of Reaction Rates of Transesterification Pathways. [Link]

  • MDPI. Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. [Link]

  • PubMed. A review of synthesis of esters with aromatic, emulsifying, and lubricant properties by biotransformation using lipases. [Link]

  • ResearchGate. Enzymatic Synthesis of Various Aromatic Polyesters in Anhydrous Organic Solvents. [Link]

  • National Institutes of Health. Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran. [Link]

  • AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-bromo-4-methylbenzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the two-stage synthesis: Fischer esterification of 4-methylbenzoic acid and the subsequent regioselective bromination of the resulting ester. Our goal is to equip you with the insights needed to overcome common challenges and significantly improve your reaction yields.

The synthesis of this compound is a strategically important process for creating a versatile building block in pharmaceutical and materials science.[1] However, achieving a high yield of the desired isomer requires careful control over reaction conditions. The primary challenge lies in directing the bromine atom to the sterically hindered position ortho to the ester, a position not favored by the standard directing effects of the substituents.[2]

This guide is structured to follow the synthetic workflow, addressing potential issues at each critical stage.

Part 1: Fischer Esterification of 4-Methylbenzoic Acid

The first step, converting 4-methylbenzoic acid to Ethyl 4-methylbenzoate, is a classic Fischer esterification. While straightforward, several factors can lead to poor yields.

Workflow for Fischer Esterification

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products p_toluic_acid 4-Methylbenzoic Acid reflux Reflux (e.g., 6-8 hours) p_toluic_acid->reflux ethanol Ethanol (Excess) ethanol->reflux h2so4 H₂SO₄ (cat.) h2so4->reflux workup Aqueous Workup (NaHCO₃ wash) reflux->workup Cool mixture water Water (byproduct) reflux->water Equilibrium extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction Neutralize acid purification Distillation or Chromatography extraction->purification Isolate organic layer ester_product Ethyl 4-methylbenzoate purification->ester_product

Caption: Workflow for the Fischer Esterification of 4-Methylbenzoic Acid.

Frequently Asked Questions (Esterification)

Question 1: My esterification yield is consistently low (<70%). What are the most likely causes and how can I fix this?

Answer: Low yields in Fischer esterification typically stem from three main issues: the reaction equilibrium, water contamination, and catalyst inefficiency.

  • Reaction Equilibrium: Fischer esterification is a reversible process.[2] To drive the reaction toward the product side (Le Châtelier's principle), you must either use a large excess of one reactant (usually the alcohol, as it's inexpensive and can serve as the solvent) or remove the water byproduct as it forms.[3]

    • Solution: Use a significant excess of ethanol (5-10 equivalents relative to the carboxylic acid). Alternatively, for larger-scale reactions, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[3]

  • Water Contamination: The presence of water in your reactants or glassware will shift the equilibrium back towards the starting materials.

    • Solution: Ensure your 4-methylbenzoic acid is thoroughly dry. Use anhydrous ethanol and a strong acid catalyst like concentrated sulfuric acid, which also acts as a dehydrating agent.[1][3] Glassware should be oven- or flame-dried before use.

  • Catalyst Issues: An insufficient amount or inactive catalyst will result in a slow reaction that does not reach completion in the allotted time.

    • Solution: Use a catalytic amount of a strong protic acid. Concentrated sulfuric acid (H₂SO₄) is highly effective and commonly used.[1][2][4] Typically, 3-5 mol% relative to the carboxylic acid is sufficient. Ensure it is fresh and has not absorbed atmospheric moisture.

Question 2: During workup, I'm having trouble with emulsions while washing with sodium bicarbonate. How can I prevent this?

Answer: Emulsions are common when neutralizing acidic organic solutions with a bicarbonate wash, especially if agitated too vigorously.

  • Solution: Add the sodium bicarbonate solution slowly and swirl the separatory funnel gently rather than shaking it vigorously. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase. Letting the funnel sit for 10-20 minutes may also allow the layers to separate.[5]

Part 2: Regioselective Bromination of Ethyl 4-methylbenzoate

This is the most challenging step. The electronic directing effects of the methyl group (activating, ortho, para-director) and the ethyl ester group (deactivating, meta-director) are in conflict. Both substituents direct incoming electrophiles to position 3, not the desired position 2.[2] Therefore, achieving high regioselectivity for the 2-bromo isomer requires specific conditions to override these effects.

Competing Bromination Pathways

Regioselectivity cluster_pathways Electrophilic Aromatic Substitution (EAS) cluster_products Isomeric Products start Ethyl 4-methylbenzoate path_desired Position 2 Desired Product (Sterically Hindered) start->path_desired Requires specific conditions path_favored Position 3 Electronically Favored Product start->path_favored Standard EAS conditions (e.g., Br₂/FeBr₃) prod_desired This compound path_desired->prod_desired prod_favored Ethyl 3-bromo-4-methylbenzoate path_favored->prod_favored

Caption: Competing pathways in the bromination of Ethyl 4-methylbenzoate.

Frequently Asked Questions (Bromination)

Question 3: My bromination reaction produces a mixture of isomers, with the 3-bromo product being the major component. How can I increase selectivity for the 2-bromo isomer?

Answer: This is the central challenge of this synthesis. Standard electrophilic aromatic substitution (EAS) conditions (e.g., Br₂ with a Lewis acid like FeBr₃) will favor the electronically activated position 3.[2] To achieve substitution at the sterically hindered position 2, more advanced strategies are necessary.

  • Strategy: Use a Bulky Brominating Reagent & Controlled Conditions: While direct literature for this specific transformation is sparse, a common strategy for altering regioselectivity is to control the reaction kinetically.

    • Recommended Conditions: Use N-Bromosuccinimide (NBS) as the bromine source in the presence of a protic acid catalyst like glacial acetic acid or a Lewis acid.[6] The reaction should be run at a low temperature (-10°C to 0°C) to minimize the formation of the thermodynamically favored 3-bromo isomer. The bulkiness of the reagent or its complex with the catalyst can favor attack at the less-hindered (but electronically disfavored) ortho position to the methyl group, which is the desired position 2.

Question 4: I'm observing significant amounts of a byproduct that appears to be brominated on the methyl group. What causes this and how is it prevented?

Answer: Bromination of the methyl group (benzylic bromination) occurs via a free-radical mechanism, not an electrophilic aromatic substitution mechanism.[7] This pathway is initiated by UV light or radical initiators (like AIBN).

  • Cause: Performing the reaction in direct sunlight or under strong artificial light can initiate this side reaction.[8] Using a reagent like NBS under conditions that favor radical formation (e.g., in CCl₄ with a radical initiator) will exclusively lead to benzylic bromination.[8]

  • Solution: Ensure your reaction is protected from light. Running the reaction in the dark is a common precaution.[9] Avoid radical initiators and solvents that promote radical pathways (like CCl₄). Stick to polar solvents appropriate for EAS reactions.

Question 5: My reaction is very slow or stalls, with a lot of starting material left. What should I do?

Answer: A stalled reaction indicates insufficient electrophilicity of the brominating agent or deactivation of the catalyst.

  • Check Reagents: Ensure your brominating agent (e.g., Br₂, NBS) is pure and your catalyst is active. Lewis acid catalysts like FeBr₃ are moisture-sensitive and should be handled accordingly.

  • Increase Electrophilicity: The aromatic ring is deactivated by the ester group. A stronger Lewis acid or a slight increase in temperature may be necessary. However, be cautious, as increasing the temperature can negatively impact regioselectivity. A gradual temperature increase from 0°C to room temperature over several hours might be an effective compromise.

  • Mechanism of Action: The bromination of benzene is a classic EAS reaction.[10] A catalyst like FeBr₃ polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that can be attacked by the nucleophilic benzene ring, forming a resonance-stabilized carbocation intermediate.[11] Loss of a proton then restores aromaticity.[12][13] Your conditions must be sufficient to generate this powerful electrophile.

Part 3: Purification and Analysis

Proper purification is critical for obtaining the desired product in high purity, especially when isomeric byproducts are present.

Question 6: How can I effectively separate the desired this compound from the 3-bromo isomer?

Answer: The isomers have very similar properties, which can make separation challenging.

  • Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Column Chromatography: This is often the most reliable method. The isomers will have slightly different polarities. A systematic approach to solvent system selection (e.g., starting with a non-polar eluent like hexane and gradually increasing polarity with ethyl acetate) should allow for separation on a silica gel column.[14]

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, fractional recrystallization may be an option. This relies on differences in solubility between the two isomers in a given solvent system.

Data Summary: Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Role
4-Methylbenzoic AcidC₈H₈O₂136.15Starting Material
Ethyl 4-methylbenzoateC₁₀H₁₂O₂164.20Intermediate
This compound C₁₀H₁₁BrO₂ 243.10 Target Product
Ethyl 3-bromo-4-methylbenzoateC₁₀H₁₁BrO₂243.10Major Byproduct[15]

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common issues in the synthesis.

Troubleshooting_Tree start Low Overall Yield check_ester Was the yield of the Esterification step >85%? start->check_ester ester_low Troubleshoot Esterification: 1. Use excess anhydrous ethanol. 2. Ensure catalyst is active. 3. Remove water (Dean-Stark). check_ester->ester_low No check_bromo Analyze bromination crude product by GC/NMR. What is the main issue? check_ester->check_bromo Yes isomers Poor Regioselectivity (High 3-bromo isomer) check_bromo->isomers Isomer Mixture no_reaction Low Conversion (Starting material remains) check_bromo->no_reaction No Reaction side_product Benzylic Bromination (Side-chain product observed) check_bromo->side_product Other Byproducts solve_isomers Improve Selectivity: 1. Lower reaction temperature (0°C or below). 2. Use NBS as the bromine source. 3. Protect from light. isomers->solve_isomers solve_no_reaction Increase Reactivity: 1. Check catalyst activity (use fresh). 2. Ensure reagents are anhydrous. 3. Consider a more potent Lewis acid. no_reaction->solve_no_reaction solve_side_product Prevent Radical Pathway: 1. Run reaction in the dark. 2. Avoid radical initiators and non-polar solvents like CCl₄. side_product->solve_side_product

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Mthis compound. Available from: [Link]

  • Google Patents. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Master Organic Chemistry. Bromination of Alkenes - The Mechanism. Available from: [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]

  • University of Toronto. esterification of benzoic acid to methyl benzoate. Available from: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. Available from: [Link]

  • Chemistry LibreTexts. 16.4: Halogenation of Alkyl Benzenes. Available from: [Link]

  • Reddit. Esterification not Working (Separation). Available from: [Link]

  • The Organic Chemistry Tutor. Benzene Side Chain Reactions. YouTube. Available from: [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

  • OpenStax. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Available from: [Link]

  • Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. Available from: [Link]

  • AQA. A-level Chemistry Specification. Available from: [Link]

  • Chad's Prep. 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube. Available from: [Link]

  • Study.com. In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester? Available from: [Link]

  • Chemistry LibreTexts. Reactions of Alkenes with Bromine. Available from: [Link]

  • Clutch Prep. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Available from: [Link]

  • DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. Available from: [Link]

  • Adam Cap. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Available from: [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Ethyl 2-bromo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who require this key building block in a high state of purity for subsequent synthetic transformations, such as palladium-catalyzed cross-coupling reactions.[1] The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is column chromatography the recommended purification method for crude this compound?

A1: The typical synthesis of this compound is achieved through the Fischer esterification of 2-bromo-4-methylbenzoic acid with ethanol, often using a strong acid catalyst like sulfuric acid.[1][2] This process frequently leaves unreacted starting materials, primarily the more polar 2-bromo-4-methylbenzoic acid, which must be removed. Column chromatography on silica gel is an adsorptive separation technique that excels at separating compounds with different polarities, making it ideal for isolating the moderately polar ester product from the highly polar carboxylic acid starting material.[2][3]

Q2: What are the most common impurities I should expect in my crude product?

A2: The impurity profile is largely dependent on the synthetic route and work-up procedure. However, the most common impurities are:

  • 2-bromo-4-methylbenzoic acid: The unreacted starting material.

  • Residual Acid Catalyst: Traces of sulfuric acid or other acid catalysts used in the esterification.[4]

  • Poly-brominated species or isomers: If the synthesis started from 4-methylbenzoic acid, direct bromination could lead to a mixture of isomers, although using 2-bromo-4-methylbenzoic acid as the precursor mitigates this.[2]

Q3: What is a reliable starting solvent system for the purification?

A3: For a moderately polar aromatic ester like this compound, a binary solvent system comprising a non-polar alkane and a more polar solvent is standard.[5] A widely documented and effective starting point is a mixture of hexanes and ethyl acetate . A common initial ratio to test via Thin-Layer Chromatography (TLC) is 9:1 hexanes/ethyl acetate.[3]

Q4: How do I monitor the progress of the column chromatography?

A4: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation.[6] Small aliquots from the collected fractions are spotted on a TLC plate and eluted with the same solvent system used for the column. The spots are then visualized (typically under a UV lamp at 254 nm, as the aromatic ring is UV-active) to determine which fractions contain the pure product.[7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the purification process. The solutions are based on fundamental chromatographic principles to provide a logical path to resolving the issue.

Issue 1: Poor Separation

Q: My TLC plate shows overlapping spots for the product and an impurity. How can I improve the separation on the column?

A: Overlapping spots indicate insufficient resolution, which can be addressed by modifying the mobile phase. The goal is to increase the difference in how strongly the two compounds adhere to the silica gel.

  • Decrease Mobile Phase Polarity: The most straightforward approach is to decrease the polarity of the eluent.[8] If you are using 10% ethyl acetate in hexanes (a 9:1 mixture), try reducing it to 5% or 7%. This will cause all compounds to move more slowly, often enhancing the separation between components with small polarity differences. The ideal TLC shows the desired product with a Retention Factor (Rf) of 0.2-0.4.[9]

  • Change Solvent Selectivity: If adjusting polarity is ineffective, the issue may be one of selectivity. Different solvents interact with compounds in unique ways (e.g., dipole-dipole, hydrogen bonding).[10] Try replacing ethyl acetate with another polar solvent like diethyl ether or a mixture of ethyl acetate and dichloromethane. For aromatic compounds that may be co-eluting due to π-π stacking interactions, incorporating toluene into the mobile phase can sometimes disrupt these interactions and improve separation.[10]

Issue 2: Peak Tailing & Streaking

Q: The spot for my starting material (2-bromo-4-methylbenzoic acid) is streaking badly on the TLC plate, and my column fractions are contaminated. What is causing this?

A: Streaking is often caused by strong, undesirable interactions between an analyte and the stationary phase. [9]

  • Cause: The carboxylic acid impurity is highly acidic and interacts very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven elution, causing the characteristic streak or "tail."

  • Solution 1 (Mobile Phase Modification): The most effective solution is to add a small amount (e.g., 0.5-1%) of a modifier to the mobile phase to suppress this interaction. Adding a small quantity of acetic acid to the eluent will protonate the silica surface and the carboxylate, ensuring the impurity elutes as a tighter band.[9]

  • Solution 2 (Avoid Overloading): Ensure you are not spotting too much crude material on your TLC plate or loading too much onto your column. Sample overload can exacerbate tailing.[9]

Issue 3: Product Elution Problems

Q: My product is not coming off the column, even after I've passed a large volume of the mobile phase.

A: This indicates that the mobile phase is not strong (polar) enough to displace your compound from the silica gel. [11][12]

  • Solution (Gradient Elution): Gradually increase the polarity of the mobile phase. If you started with 5% ethyl acetate/hexanes, switch to 10%, then 15%, and so on. This "gradient elution" will increase the eluting power of the solvent and wash your compound off the column.[11]

  • Verification: Before concluding the compound is stuck, concentrate a few of the later fractions and re-analyze by TLC. Sometimes the product elutes in a very broad band and is too dilute to be seen in a single drop.[12] In rare cases, the compound may have decomposed on the silica gel.[12]

Q: My product eluted almost immediately from the column, mixed with non-polar impurities.

A: This is the opposite problem: your mobile phase is too polar (too strong). [13]

  • Solution: The compound is spending very little time interacting with the stationary phase. You must remake the mobile phase with a lower percentage of the polar component (e.g., reduce the ethyl acetate concentration from 10% to 2-5%) and re-run the column. Always develop the solvent system with TLC first to avoid this scenario.

Visualized Workflow & Troubleshooting Logic

The following diagrams illustrate the standard purification workflow and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_dev Method Development cluster_purify Purification cluster_analysis Analysis & Isolation A Crude Ethyl 2-bromo-4-methylbenzoate B Dissolve in Minimal Dichloromethane A->B C Run TLC with Test Solvent Systems (e.g., 95:5, 90:10, 85:15 Hexanes:EtOAc) B->C D Identify System Giving Product Rf ≈ 0.3 C->D E Pack Silica Gel Column with Chosen Solvent D->E F Load Sample (Wet or Dry Load) E->F G Elute and Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Product J->K

Caption: Standard workflow for column chromatography purification.

G Start Problem Encountered Q1 Poor Separation (Overlapping Spots)? Start->Q1 Q2 Streaking or Tailing Peaks? Q1->Q2 No A1 Decrease Polarity of Mobile Phase (e.g., less EtOAc) Q1->A1 Yes Q3 Product Not Eluting? Q2->Q3 No A3 Add 0.5-1% Acetic Acid to Mobile Phase Q2->A3 Yes A4 Increase Polarity of Mobile Phase (Gradient Elution) Q3->A4 Yes Success Problem Resolved Q3->Success No, check other issues (e.g., decomposition) A2 Change Solvent Selectivity (e.g., use Ether or Toluene) A1->A2 Still poor A1->Success Resolved A2->Success A3->Success A4->Success

Caption: Decision tree for troubleshooting common chromatography issues.

Quantitative Data & Recommended Parameters

The following table summarizes key parameters for this purification.

ParameterRecommended Value/SystemRationale & Comments
Stationary Phase Silica Gel, 200-300 mesh[6]Standard polar stationary phase for normal-phase chromatography. The mesh size is suitable for flash chromatography, balancing resolution and flow rate.
Mobile Phase (Eluent) Hexanes / Ethyl AcetateA versatile, common system. Hexanes provide the non-polar base, while ethyl acetate's polarity can be fine-tuned.[5]
Starting Ratio for TLC 9:1 (Hexanes:Ethyl Acetate)A good starting point that typically places moderately polar esters in the desired Rf range.[3] Adjust as needed.
Target Rf (Product) 0.2 - 0.4This Rf value on a TLC plate generally ensures good separation and a reasonable elution time from the column.[9]
Visualization UV Lamp (254 nm)The aromatic ring in the molecule is UV-active, appearing as a dark spot on a fluorescent TLC plate.[7]

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of up to 1 gram of crude this compound.

Method Development with TLC
  • Prepare three separate small vials of eluent: 5% ethyl acetate in hexanes (95:5), 10% (90:10), and 15% (85:15).

  • Dissolve a small amount of the crude product in dichloromethane.

  • On a single silica gel TLC plate, draw a baseline in pencil and spot the crude mixture in three separate lanes.[7]

  • Develop the TLC plate in a chamber containing the 10% ethyl acetate/hexanes mixture.

  • Visualize the plate under a 254 nm UV lamp. The product (ester) should be the less polar spot (higher Rf) compared to the starting material (carboxylic acid), which may remain near the baseline or streak.

  • Validation Check: The ideal solvent system will place the product spot at an Rf value between 0.2 and 0.4, with clear separation from other spots. If the Rf is too high, use the 5% mixture; if too low, use the 15% mixture.

Column Preparation
  • Select a glass column of appropriate size (e.g., a 40 mm diameter column for 1 g of crude material).

  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel (approx. 40-50 g for 1 g of crude) in the chosen eluent.

  • Pour the slurry into the column. Use gentle air pressure or a pump to push the solvent through, packing the silica bed uniformly. The final packed bed should be flat and free of cracks.

  • Drain the solvent until it is just level with the top of the silica bed. Do not let the column run dry.

Sample Loading
  • Wet Loading (preferred): Dissolve the entire crude product (~1 g) in the minimum possible volume of dichloromethane (DCM) or the eluent itself.

  • Using a pipette, carefully add the dissolved sample to the top of the silica bed, ensuring not to disturb the surface.[14]

  • Drain the solvent until the sample is absorbed onto the silica.

  • Carefully add a small amount of fresh eluent, wash the sides of the column, and drain again to ensure the sample is a narrow band.

  • Carefully add a thin protective layer of sand on top of the silica.[14]

Elution and Fraction Collection
  • Fill the column with the eluent.

  • Apply gentle, steady pressure (using a pump or house air) to achieve a flow rate of approximately 2 inches/minute.

  • Begin collecting fractions (e.g., 15-20 mL per test tube).

  • Periodically, spot every few fractions on a TLC plate to monitor the elution of the product.

  • Validation Check: Once the product begins to elute, continue collecting fractions until the product spot is no longer visible by TLC.

Product Isolation
  • Analyze all collected fractions by TLC.

  • Combine all fractions that contain only the pure product spot.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

References

  • The Royal Society of Chemistry. (2024). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Rsc.org. [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Mthis compound. Ningboinno.com. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Rsc.org. [Link]

  • Reddit. (n.d.). Resources on 3+ component chromatography solvent systems?. Reddit.com. [Link]

  • ResearchGate. (2013). What is a good way to select mobile phase in chromatography?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Sorbtech. (n.d.). Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech.com. [Link]

  • PubMed Central. (n.d.). Optimizing separations in online comprehensive two-dimensional liquid chromatography. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • YouTube. (2019). Chromatography Troubleshooting. [Link]

  • YouTube. (2025). How To Choose Mobile Phase For Column Chromatography?. [Link]

  • Chemistry LibreTexts. (2021). 12.3: Optimizing Chromatographic Separations. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • YouTube. (2025). How To Choose Solvent System For Column Chromatography?. [Link]

  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

Sources

Side reactions and byproduct formation in Suzuki coupling of Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Ethyl 2-bromo-4-methylbenzoate

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. This document is specifically tailored to address the challenges encountered during the coupling of This compound , a substrate where steric hindrance from the ortho-ester group can significantly influence reaction outcomes, often leading to byproduct formation and reduced yields. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies required to optimize your synthetic success.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction is sluggish, with low conversion of the starting material. What are the primary factors to consider for this sterically hindered substrate?

Answer & Diagnosis: Low conversion in the Suzuki coupling of this compound is almost always rooted in the steric hindrance imposed by the ortho-ethyl ester group. This bulkiness impedes two critical steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the Carbon-Bromine bond is sterically hindered, raising the activation energy of this rate-determining step.[1]

  • Reductive Elimination: The final step, where the two organic fragments are coupled to form the product, can also be slowed down as the bulky groups must arrange themselves in a cis orientation on the palladium center before elimination.

When the desired catalytic cycle slows, competing side reactions, which might be kinetically insignificant in unhindered systems, become major pathways.

Troubleshooting & Solutions: The key is to select a catalytic system specifically designed to overcome high steric barriers.

  • Catalyst & Ligand Selection: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ are often inefficient for this type of substrate. You must use a system with bulky, electron-rich phosphine ligands that promote both oxidative addition and, crucially, accelerate the final reductive elimination step.

Ligand FamilyExample LigandsKey Advantages for Hindered Substrates
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding, promoting fast reductive elimination and stabilizing the active Pd(0) species.
Bulky Alkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Strong electron-donating ability and large cone angle accelerate oxidative addition.[2][3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesForm very stable and highly active palladium complexes capable of coupling challenging substrates.[2]
  • Base Selection: Transmetalation requires a base to activate the boronic acid.[2][4] For sterically hindered couplings, a moderately strong base is often necessary to facilitate this step without causing ester hydrolysis.

    • Recommended: Potassium Phosphate (K₃PO₄) is an excellent choice as it is effective in promoting transmetalation but is generally not strong enough to cause significant ester saponification at moderate temperatures.

    • Use with Caution: Strong bases like NaOH or KOH can hydrolyze the ethyl ester, especially with prolonged heating.

    • Weaker Bases: Bases like K₂CO₃ may not be sufficiently active to promote efficient transmetalation in this challenging system.

  • Temperature & Reaction Time: Higher temperatures are typically required to overcome the activation energy. However, this must be balanced against the stability of the reagents and catalyst. Monitor the reaction by TLC or LC-MS to avoid prolonged heating once the starting material is consumed, as this can lead to byproduct formation.

Question 2: I am observing a significant amount of Ethyl 4-methylbenzoate as a byproduct. What is causing this hydrodehalogenation, and how can I prevent it?

Answer & Diagnosis: The formation of Ethyl 4-methylbenzoate is a classic case of hydrodehalogenation (or reduction). This side reaction occurs when the palladium intermediate, after oxidative addition, acquires a hydride ligand, which then reductively eliminates with the aryl group to form the reduced arene.[5][6] This pathway becomes competitive when the subsequent steps of the main Suzuki cycle (transmetalation and reductive elimination) are slow due to steric hindrance.

Causative Mechanism: The hydride source can be trace water, the solvent (especially alcohols), or certain bases. The palladium-hydride species (LₙPd(H)Ar) forms and, instead of coupling, eliminates Ar-H.

ArPdBr Ar-Pd(II)-Br ArPdR Ar-Pd(II)-R ArPdBr->ArPdR Transmetalation (Slow) ArPdH Ar-Pd(II)-H ArPdBr->ArPdH Hydride Transfer Product Ar-R (Desired Product) ArPdR->Product Reductive Elimination Reduction_Product Ar-H (Byproduct) ArPdH->Reduction_Product Reductive Elimination Hydride_Source Hydride Source (e.g., Solvent, Base, H₂O)

Caption: Hydrodehalogenation competes with transmetalation.

Troubleshooting & Solutions:

  • Solvent Choice: Strictly avoid protic solvents like methanol or ethanol. Use high-purity, anhydrous aprotic solvents such as Dioxane , Toluene , or DMF .

  • Base Selection: Use a non-hydridic inorganic base like K₃PO₄ or Cs₂CO₃. Avoid amine bases, which can sometimes act as hydride donors.

  • Water Content: While Suzuki reactions often benefit from a small amount of water to facilitate base dissolution and transmetalation, excess water can promote hydrodehalogenation. If using an aqueous base solution, keep the water content minimal (e.g., a 10:1 or 20:1 solvent-to-water ratio).[5]

  • Accelerate the Main Cycle: The most effective strategy is to make the desired reaction faster than the side reaction. Employing the high-activity ligands mentioned in Question 1 (e.g., SPhos, P(t-Bu)₃) is the best defense against hydrodehalogenation.

Question 3: My primary byproduct is a homocoupled dimer of my boronic acid. Why does this happen and what is the solution?

Answer & Diagnosis: The formation of a biaryl derived from the self-coupling of your boronic acid partner (R-B(OH)₂ → R-R) is known as homocoupling . This side reaction is often promoted by the presence of oxygen and can occur through several palladium-mediated pathways. For instance, a Pd(II) species can undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product. This is exacerbated when the cross-coupling is slow.

Pd_II L₂Pd(II)X₂ Pd_R L₂Pd(II)(R)X Pd_II->Pd_R Transmetalation Pd_RR L₂Pd(II)(R)₂ Pd_R->Pd_RR Transmetalation Homocoupling_Product R-R (Homocoupling Byproduct) Pd_RR->Homocoupling_Product Reductive Elimination Pd_0 Pd(0) Boronic_Acid R-B(OH)₂

Caption: Mechanism of boronic acid homocoupling.

Troubleshooting & Solutions:

  • Rigorous Degassing: Oxygen is a known promoter of homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. Use a "freeze-pump-thaw" cycle (3x) or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Control Stoichiometry: While a slight excess of the boronic acid (1.1–1.3 equivalents) is often used to drive the reaction to completion, a large excess can significantly increase the rate of homocoupling.

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source (like Pd(OAc)₂) requires an initial reduction step to generate the active Pd(0) catalyst. This reduction can sometimes be messy and involve consuming boronic acid. Using a well-defined Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes provide a cleaner initiation.

  • Ligand Choice: Once again, bulky, electron-rich ligands are beneficial as they promote the desired cross-coupling reductive elimination, outcompeting the homocoupling pathway.

Question 4: I am concerned about the stability of my boronic acid and the ethyl ester. How do I mitigate protodeboronation and ester hydrolysis?

Answer & Diagnosis: These are two distinct stability issues:

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom (R-B(OH)₂ → R-H). It is a common decomposition pathway for boronic acids, particularly at elevated temperatures or in the presence of excess water and base.[4][5]

  • Ester Hydrolysis: The ethyl ester is susceptible to saponification (hydrolysis) under basic conditions, especially with strong aqueous bases like NaOH or KOH, to form the corresponding carboxylate salt.[2]

Troubleshooting & Solutions:

IssueMitigation StrategyRationale
Protodeboronation Use a boronic ester (e.g., pinacol ester, neopentylglycol ester) instead of the boronic acid.The boronate esters are significantly more stable towards protodeboronation and are readily available or synthesized.[5]
Use potassium trifluoroborate salts (R-BF₃K).These salts are highly stable crystalline solids that are resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[4]
Ester Hydrolysis Use a weaker, non-nucleophilic base.K₃PO₄ or CsF are excellent choices. They are sufficiently basic to promote the catalytic cycle but minimize the risk of ester cleavage.[2]
Minimize water content and reaction time.Hydrolysis requires water. Using an anhydrous solvent with a solid base, or minimizing the amount of water in an aqueous system, is crucial.
Avoid high temperatures for extended periods.Both decomposition pathways are accelerated by heat. Aim for the lowest temperature that provides a reasonable reaction rate.

Optimized Protocol for a Challenging Coupling

This self-validating protocol incorporates the solutions discussed above for the Suzuki coupling of this compound with a generic arylboronic acid.

Workflow: Optimized Suzuki Coupling

Prep 1. Reagent Prep - Dry Glassware - Weigh Aryl Halide (1 eq), Boronic Acid (1.2 eq), K₃PO₄ (2.5 eq) Setup 2. Reaction Setup - Add solids to flask - Add Pd₂(dba)₃ (1-2 mol%) & SPhos (2-4 mol%) - Seal with septum Prep->Setup Degas 3. Degassing - Evacuate & backfill with Argon (3x) Setup->Degas Solvent 4. Solvent Addition - Add degassed Toluene/Dioxane via syringe Degas->Solvent Heat 5. Heating & Monitoring - Heat to 80-100 °C - Monitor by TLC/LC-MS Solvent->Heat Workup 6. Workup & Purification - Cool to RT - Dilute with EtOAc - Filter, Wash, Concentrate - Purify via Chromatography Heat->Workup

Caption: Step-by-step optimized experimental workflow.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous potassium phosphate (K₃PO₄, 2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%).

  • Degassing: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Purification: Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for optimizing cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Ethyl 2-bromo-4-methylbenzoate as a key building block. Our goal is to provide you with actionable insights and field-proven troubleshooting strategies to overcome common challenges and accelerate your research.

Understanding Your Substrate: this compound

Before diving into troubleshooting, let's analyze the substrate itself. This compound presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling.

  • Steric Hindrance: The bromine atom is positioned ortho to a moderately bulky ethyl ester group. This steric environment can slow down the crucial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2]

  • Electronic Effects: The ester group is electron-withdrawing, which can make the aryl bromide more susceptible to oxidative addition compared to electron-rich systems.[1] However, this effect is somewhat counteracted by the electron-donating para-methyl group.

  • Versatility: This substrate is an excellent candidate for a variety of powerful C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, making it a valuable intermediate in the synthesis of complex molecules.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical issues you may encounter.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most likely causes and how can I improve it?

Low yield is the most common issue in cross-coupling reactions. For your specific substrate, the cause often lies in a suboptimal balance of catalyst, ligand, and base, leading to inefficient turnover. Let's break down the potential culprits.

Causality Analysis:

The Suzuki-Miyaura reaction's success hinges on the delicate interplay of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] With a sterically demanding substrate like this compound, the oxidative addition of the Pd(0) catalyst to the C-Br bond is often sluggish. Furthermore, the transmetalation step requires a base to activate the boronic acid, and an incorrect choice can stall the cycle.[6][7]

Troubleshooting Workflow:

Here is a logical workflow to diagnose and solve low-yield issues.

G cluster_optimization Systematic Optimization Start Low Yield Observed Check_Inert Is the reaction under strict inert atmosphere? Start->Check_Inert Check_Reagents Are reagents (boronic acid, solvent, base) pure and dry? Check_Inert->Check_Reagents Yes Fix_Inert Action: Degas solvents thoroughly. Use glovebox or Schlenk line. Check_Inert->Fix_Inert No Optimize_Ligand Screen Bulky Ligands (e.g., SPhos, XPhos, RuPhos) Check_Reagents->Optimize_Ligand Yes Fix_Reagents Action: Use fresh, high-purity reagents. Dry solvents. Check_Reagents->Fix_Reagents No Optimize_Base Screen Bases (K₂CO₃ → K₃PO₄ → Cs₂CO₃) Optimize_Ligand->Optimize_Base Yield Improved? Optimize_Temp Adjust Temperature (Start at 80-100 °C) Optimize_Base->Optimize_Temp Yield Improved? Success High Yield Achieved Optimize_Temp->Success Optimization Complete Fix_Inert->Check_Inert Fix_Reagents->Check_Reagents

Caption: A systematic workflow for troubleshooting low yields.

Recommended Solutions:

  • Enhance Oxidative Addition with Bulky Ligands: Standard ligands like PPh₃ often fail with this substrate. You need to promote the formation of a coordinatively unsaturated, highly reactive L₁Pd(0) species.[5] Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are the industry standard for this purpose.

    • Primary Recommendation: Start with SPhos or XPhos . They provide the necessary steric bulk to facilitate both oxidative addition and the final reductive elimination step.[8]

    • Alternative: N-heterocyclic carbene (NHC) ligands, often delivered as PEPPSI-type precatalysts, are also highly effective and offer excellent thermal stability.[1][9][10]

  • Optimize the Base and Solvent System: The base is critical for activating the boronic acid for transmetalation.

    • Base Screening: Begin with a moderately strong base like K₃PO₄. If the reaction is still sluggish, move to a stronger base like Cs₂CO₃. For base-sensitive functional groups, a milder base like K₂CO₃ can be attempted, though it may require higher temperatures.[11]

    • Solvent Choice: A mixture of an organic solvent and water is typically most effective. Toluene/water or 1,4-Dioxane/water (e.g., 4:1 v/v) are excellent starting points. Ensure solvents are rigorously degassed to prevent catalyst oxidation and boronic acid homocoupling.[11][12]

Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Citation
Substrate This compound-
Coupling Partner Aryl/Heteroaryl Boronic Acid (1.2-1.5 equiv)Excess drives the reaction to completion.
Pd Precatalyst Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2 mol %)Common, reliable sources of Pd(0).[6]
Ligand SPhos or XPhos (2-4 mol %)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[8]
Base K₃PO₄ (2-3 equiv)Effective for transmetalation without being overly harsh.[11]
Solvent Toluene / H₂O (4:1) or 1,4-Dioxane / H₂O (4:1)Good balance of solubility and reactivity. Must be degassed.[11]
Temperature 80 - 110 °CProvides sufficient energy for catalyst turnover without promoting decomposition.
Q2: I'm observing a significant amount of dehalogenated byproduct (Ethyl 4-methylbenzoate). How can I prevent this?

The formation of a dehalogenated (or "protodebrominated") product is a common side reaction that competes directly with your desired cross-coupling.

Causality Analysis:

This side reaction occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, undergoes a reaction that replaces the bromine with a hydrogen atom.[1] The source of this hydrogen (hydride) can be trace water, alcohols, or even the base or its impurities. This pathway becomes significant when the desired transmetalation/reductive elimination is slow.

Recommended Solutions:

  • Use Anhydrous, High-Purity Reagents: Ensure your solvent is truly anhydrous and your base is of high quality. Avoid using alcoholic solvents as they can be a hydride source.

  • Select a More Efficient Ligand: By accelerating the main catalytic cycle, you can kinetically disfavor the dehalogenation pathway. If you are using a less bulky ligand, switching to one like RuPhos or BrettPhos can often solve the problem by speeding up the C-C bond-forming reductive elimination.

  • Re-evaluate Your Base: While strong bases can be beneficial, some, like alkoxides, can be more prone to β-hydride elimination or other decomposition pathways that generate hydrides. Sticking to inorganic bases like K₃PO₄ or Cs₂CO₃ is often safer.

Q3: How do I select the optimal catalyst system for a Buchwald-Hartwig amination with this substrate?

The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[13] For your substrate, the key is again to overcome the steric hindrance around the C-Br bond and facilitate the C-N reductive elimination.

Causality Analysis:

The catalytic cycle is similar to the Suzuki coupling, but the nucleophile is an amine. A strong, non-nucleophilic base is required to deprotonate the amine (or the N-Pd complex) to form the active amido species for reductive elimination.[14] This final C-N bond-forming step is often rate-limiting, especially with hindered coupling partners.

Recommended Catalyst Systems:

The choice of ligand is highly dependent on the class of amine you are using.

Amine ClassRecommended LigandRecommended BaseRationale & Citation
Primary Amines XPhos or RuPhosNaOt-Bu or LHMDSThese ligands are highly active for coupling a broad range of primary amines.[14]
Secondary Amines BrettPhos or cataCXium® AK₃PO₄ or Cs₂CO₃Secondary amines are often more challenging; these specialized ligands facilitate the difficult C-N reductive elimination.
Ammonia Surrogates JohnPhos or XantphosNaOt-BuFor synthesizing primary anilines using ammonia equivalents like benzophenone imine.

General Protocol for Buchwald-Hartwig Amination: A detailed, step-by-step methodology is crucial for reproducibility.

  • Preparation: In a glovebox, add this compound (1.0 equiv), the palladium precatalyst (e.g., G3-XPhos, 1-2 mol %), and the base (e.g., NaOt-Bu, 1.5 equiv) to an oven-dried reaction vial.

  • Reagent Addition: Add the amine (1.2 equiv) followed by the degassed solvent (e.g., Toluene or CPME).

  • Reaction: Seal the vial and heat to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Track the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Q4: What are the key considerations for a Heck coupling with this compound and an alkene like ethyl acrylate?

The Heck reaction is a powerful tool for C-C bond formation between an aryl halide and an alkene.[15][16]

Causality Analysis:

The Heck reaction proceeds via a different pathway after oxidative addition. Instead of transmetalation, the alkene undergoes migratory insertion into the Ar-Pd bond, followed by β-hydride elimination to release the product and regenerate a Pd-H species. A base is required to neutralize the HBr formed and regenerate the Pd(0) catalyst.[17]

G cluster_info Pd0 LₙPd(0) ArPdX ArPd(II)X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) Alkene_Complex [ArPd(II)(alkene)]⁺ ArPdX->Alkene_Complex Alkene Coordination Insertion_Product R-Pd(II)X Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd0 β-Hydride Elimination (+ Base)

Caption: The catalytic cycle for the Heck reaction.

Key Considerations:

  • Regioselectivity: With electron-deficient alkenes like acrylates, the arylation almost exclusively occurs at the unsubstituted (β) carbon, leading to the trans isomer as the major product.[16]

  • Catalyst System:

    • Ligandless: A simple system of Pd(OAc)₂ with a phosphine scavenger like P(o-tol)₃ can be effective, though it often requires higher temperatures (100-140 °C).

    • Ligand-modified: For lower temperatures or more challenging substrates, Herrmann's catalyst or systems with NHC ligands can provide higher activity and stability.[18]

  • Base: An organic amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is typically used. Inorganic bases like Na₂CO₃ can also be employed, particularly in polar aprotic solvents.[19]

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMAc, or NMP are the most common choices for Heck reactions.

References

  • Optimization of the Reaction Conditions for the Cross-Coupling of Ethyl Benzo[h]quinoline-10-carboxylate with Phenylboronic Acid a. ResearchGate. [Link]

  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Exploring the Synthesis Pathways of Mthis compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Optimise cross-coupling with ligand-free NHC–Pd precatalysts. Chemistry World. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health (NIH). [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the challenges associated with the sterically hindered substrate, Ethyl 2-bromo-4-methylbenzoate. The ortho-bromo substituent and the para-methyl group create significant steric congestion around the reactive C-Br bond, which can impede the approach of catalysts and reagents, leading to low yields and slow reaction rates.[1][2] This guide will equip you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "sterically hindered" substrate?

A1: The term "sterically hindered" refers to the spatial arrangement of atoms in a molecule that obstructs a chemical reaction. In this compound, the bromine atom at the C2 position and the ethyl ester group at the C1 position create a crowded environment around the carbon-bromine bond. This "ortho-substitution" makes it difficult for incoming reagents and catalysts to access the reaction site, thereby slowing down or preventing the desired transformation.[2]

Q2: Which types of reactions are most affected by the steric hindrance in this compound?

A2: Palladium-catalyzed cross-coupling reactions are particularly sensitive to steric hindrance.[2] These reactions are fundamental in pharmaceutical and materials science for creating carbon-carbon and carbon-heteroatom bonds. Key examples include:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.[3][4]

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[5]

  • Nucleophilic Acyl Substitution: Reactions involving the ester functional group.[6]

Q3: What are the general strategies to overcome steric hindrance in reactions involving this compound?

A3: The core principle is to create a reaction environment that can accommodate the bulky nature of the substrate. This can be achieved through several key strategies:

  • Catalyst and Ligand Selection: This is often the most critical factor. Utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can facilitate the crucial oxidative addition step, which is often rate-limiting in cross-coupling reactions.[2][7]

  • Reaction Conditions: Optimizing temperature, solvent, and the choice of base can significantly enhance reaction efficiency. Higher temperatures are frequently necessary to overcome the activation energy barrier imposed by steric hindrance.[8]

  • Reagent Choice: In some cases, using a less sterically demanding coupling partner can improve reaction outcomes.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Symptoms:

  • The starting material, this compound, remains largely unreacted.

  • Formation of homocoupled byproducts from the boronic acid.

  • Decomposition of the starting material or catalyst.

Causality: The steric hindrance around the C-Br bond impedes the oxidative addition of the palladium catalyst, a critical step in the catalytic cycle. Additionally, the bulky nature of the substrate can hinder the transmetalation and reductive elimination steps.

Troubleshooting Workflow:

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Catalyst Optimize Catalyst System Start->Catalyst Initial Step Conditions Adjust Reaction Conditions Catalyst->Conditions If still low yield Analysis Analyze Byproducts Conditions->Analysis Monitor Progress Success Successful Coupling Conditions->Success Achieved desired yield Analysis->Catalyst Identify issue & reiterate

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocols & Solutions:

1. Catalyst & Ligand Selection:

  • Rationale: For sterically demanding substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties.[9][10]

  • Recommended Systems:

    • Bulky Monophosphine Ligands: Consider ligands like RuPhos, BrettPhos, or CyJohnPhos. These have demonstrated success in coupling hindered substrates.

    • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are air and moisture stable and have shown high activity for various cross-coupling reactions, including those with sterically hindered partners.[11]

    • Palladacycle Precatalysts: These can be highly active and efficient for coupling hindered aryl halides.[12]

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound

Catalyst SystemLigand TypeKey AdvantagesRecommended Loading (mol%)
Pd(OAc)₂ / RuPhosBulky MonophosphineHigh activity for hindered substrates.1-2% Pd, 2-4% Ligand
[Pd(cinnamyl)Cl]₂ / tBuXPhosBulky MonophosphineEffective for challenging couplings.1-2% Pd, 2-4% Ligand
PEPPSI-IPrNHC PrecatalystAir and moisture stable, high activity.1-3%
G3-Palladacycle / SPhosPalladacycle/Bulky LigandHigh efficiency, broad substrate scope.0.5-2%

2. Reaction Conditions Optimization:

  • Base: A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOtBu to minimize side reactions such as debromination.

  • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are typically effective. A mixture of toluene and water can also be beneficial.

  • Temperature: Higher temperatures (80-120 °C) are generally required to overcome the steric barrier.

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Add the palladium precatalyst and the ligand in the appropriate ratio.

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Poor Conversion in Sonogashira Coupling

Symptoms:

  • Incomplete consumption of this compound.

  • Formation of Glaser-Hay homocoupled alkyne byproduct.

  • Low yield of the desired arylalkyne product.

Causality: The steric hindrance around the C-Br bond can slow down the oxidative addition of the palladium catalyst. Additionally, the copper co-catalyst, typically used in Sonogashira reactions, can promote the undesired homocoupling of the terminal alkyne.

Troubleshooting Workflow:

Sonogashira_Troubleshooting Start Poor Conversion in Sonogashira Catalyst Optimize Catalyst System Start->Catalyst Conditions Adjust Reaction Conditions Catalyst->Conditions Copper Consider Copper-Free Conditions Catalyst->Copper Conditions->Copper Success Successful Coupling Copper->Success

Caption: Troubleshooting workflow for Sonogashira coupling.

Detailed Protocols & Solutions:

1. Catalyst & Ligand Selection:

  • Rationale: Similar to Suzuki coupling, bulky and electron-rich ligands are beneficial. For Sonogashira reactions, ligands that can stabilize the palladium(0) species and facilitate the catalytic cycle are crucial.

  • Recommended Systems:

    • Pd/phosphine complexes: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices. The use of bulky phosphine ligands like XPhos or SPhos can be advantageous.

    • Copper-Free Conditions: To avoid Glaser-Hay coupling, copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a suitable ligand and a strong base.[13] A combination of gold and palladium catalysts has also been shown to be effective for sterically hindered substrates.[14]

2. Reaction Conditions Optimization:

  • Base: A strong amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is typically used.

  • Solvent: Anhydrous solvents such as THF, DMF, or toluene are common.

  • Temperature: Reactions are often run at temperatures ranging from room temperature to 80 °C. For hindered substrates, higher temperatures may be necessary.

Step-by-Step Protocol for Copper-Catalyzed Sonogashira Coupling:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture and stir at the appropriate temperature, monitoring the reaction by TLC or GC-MS.

  • Upon completion, work up the reaction as described for the Suzuki coupling.

Issue 3: Inefficient Buchwald-Hartwig Amination

Symptoms:

  • Low conversion of the aryl bromide.

  • Formation of hydrodehalogenation byproduct (reduction of the C-Br bond).

  • Decomposition of the catalyst.

Causality: The steric bulk of this compound can hinder the oxidative addition of the palladium catalyst and the subsequent reductive elimination to form the C-N bond. The choice of base and ligand is critical to favor the desired amination pathway over side reactions.

Troubleshooting Workflow:

Buchwald_Hartwig_Troubleshooting Start Inefficient Amination Ligand Select Appropriate Ligand Start->Ligand Base Optimize Base Ligand->Base Temp Adjust Temperature Base->Temp Success Successful Amination Temp->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Protocols & Solutions:

1. Ligand Selection:

  • Rationale: The development of bulky, electron-rich phosphine ligands by Buchwald and Hartwig has been instrumental in expanding the scope of this reaction to include sterically hindered substrates.[5] These ligands facilitate both the oxidative addition and reductive elimination steps.[15]

  • Recommended Ligands:

    • Buchwald Ligands: Generations of Buchwald ligands (e.g., RuPhos, XPhos, BrettPhos) have been designed to address challenging substrates. For sterically hindered aryl bromides, ligands from the third and fourth generations are often effective.

    • BippyPhos: This ligand has shown effectiveness in coupling aryl chlorides with various amines and may be a good candidate for this hindered bromide.[16]

2. Base Selection:

  • Rationale: A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can significantly influence the reaction outcome.

  • Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.

Step-by-Step Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst and the chosen ligand to a dry Schlenk flask.

  • Add the base.

  • Add a solution of this compound in the anhydrous solvent (e.g., toluene or dioxane).

  • Add the amine.

  • Seal the flask and heat to the appropriate temperature, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction, quench with water, and perform an aqueous workup.

Issue 4: Difficulty with Nucleophilic Substitution at the Ester

Symptoms:

  • Slow or no reaction with the nucleophile.

  • Hydrolysis of the ester group under harsh conditions.

Causality: While the primary steric hindrance is at the C-Br bond, the ortho-bromo and para-methyl groups can also influence the reactivity of the ester carbonyl. The approach of a nucleophile to the carbonyl carbon can be somewhat impeded.

Troubleshooting Workflow:

Nucleophilic_Substitution_Troubleshooting Start Slow Nucleophilic Substitution Nucleophile Select a Stronger/Less Hindered Nucleophile Start->Nucleophile Conditions Optimize Reaction Conditions Nucleophile->Conditions Catalyst Consider Catalysis Conditions->Catalyst Success Successful Substitution Catalyst->Success

Caption: Troubleshooting workflow for nucleophilic acyl substitution.

Detailed Protocols & Solutions:

1. Choice of Nucleophile and Conditions:

  • Rationale: To overcome the moderate steric hindrance and the electronic nature of the ester, a more reactive nucleophile or more forcing conditions may be necessary.

  • Recommendations:

    • Stronger Nucleophiles: Use stronger, less sterically hindered nucleophiles. For example, for hydrolysis, using a strong base like NaOH or KOH in a mixture of water and a co-solvent like THF or ethanol at elevated temperatures can be effective.

    • Acid Catalysis: For reactions like transesterification, using a strong acid catalyst (e.g., H₂SO₄) with an excess of the desired alcohol can drive the equilibrium towards the product.

    • Higher Temperatures: Increasing the reaction temperature will provide the necessary activation energy to overcome the steric barrier.[8]

Step-by-Step Protocol for Saponification (Base-Catalyzed Hydrolysis):

  • Dissolve this compound in a suitable solvent (e.g., ethanol or THF).

  • Add an aqueous solution of a strong base (e.g., 2-3 equivalents of NaOH or KOH).

  • Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate.

  • Extract the carboxylic acid product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

By carefully considering the principles outlined in this guide and systematically optimizing your reaction parameters, you can successfully navigate the challenges posed by the steric hindrance of this compound and achieve your synthetic goals.

References

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Gagnon, A., et al. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Reddit. (2021). effect of steric hindrance on nucleophiles. Retrieved from [Link]

  • Wang, Y., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). PEPPSI. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution at sterically hindered carbon centers. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • Organic Letters. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Catalysis Science & Technology. (n.d.). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Retrieved from [Link]

  • PubMed. (2006). Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium Nanoparticles Stabilized by Sterically Hindered Phosphonium Salts as Suzuki Cross-Coupling Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Retrieved from [Link]

  • PMC. (n.d.). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. Retrieved from [Link]

  • YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic-Substitution Reactions in Benzo[C][1][17]Naphthyridines. Retrieved from [Link]

  • Organic Letters. (n.d.). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Retrieved from [Link]

  • Green Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. Retrieved from [Link]

  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]

  • NIH. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

Sources

Removal of unreacted 2-bromo-4-methylbenzoic acid post-esterification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Post-Esterification Purification

This guide provides troubleshooting and methodological support for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-bromo-4-methylbenzoic acid following an esterification reaction. The principles and techniques discussed are broadly applicable to the purification of neutral organic compounds from acidic impurities.

Frequently Asked Questions (FAQs)

Q1: My final ester product is still acidic after the reaction. What is the likely cause?

The most probable cause of residual acidity is the presence of unreacted 2-bromo-4-methylbenzoic acid. Esterification reactions, particularly the Fischer esterification, are equilibrium processes.[1][2] This means the reaction does not proceed to 100% completion, leaving some starting carboxylic acid in the reaction mixture.

Q2: Why is it crucial to remove the unreacted carboxylic acid?

The presence of unreacted 2-bromo-4-methylbenzoic acid can interfere with subsequent reaction steps, complicate product characterization (e.g., NMR, IR spectroscopy), and affect the final product's purity and yield calculations.

Q3: What is the primary and most straightforward method to remove acidic impurities like 2-bromo-4-methylbenzoic acid?

The most common and efficient method is a liquid-liquid extraction using a mild aqueous base.[3][4][5] This technique, often referred to as an acid-base extraction, leverages the difference in solubility between the neutral ester and the salt form of the carboxylic acid.[5][6]

Q4: I performed a basic wash, but my product is still not pure. What could have gone wrong?

Several factors could contribute to an incomplete separation:

  • Insufficient mixing: The two immiscible layers (organic and aqueous) must be thoroughly mixed to ensure the base reacts completely with the acid.

  • Incorrect pH: The pH of the aqueous layer may not be high enough to deprotonate the carboxylic acid fully.

  • Emulsion formation: An emulsion, a stable mixture of the two immiscible liquids, can form, preventing clear separation of the layers.

  • Insufficient number of extractions: A single extraction may not be enough to remove all the acidic impurity. Multiple extractions with fresh aqueous base are often necessary.

Q5: Can I use a strong base like sodium hydroxide for the extraction?

While a strong base would certainly neutralize the carboxylic acid, it is generally not recommended for ester purifications. Esters can be hydrolyzed back to the carboxylic acid and alcohol under strongly basic conditions, especially with heating.[1] A milder base like sodium bicarbonate or sodium carbonate is preferred as it is sufficiently basic to deprotonate the carboxylic acid without significantly hydrolyzing the ester product.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Persistent Acidity in Product Incomplete removal of unreacted 2-bromo-4-methylbenzoic acid.Perform a liquid-liquid extraction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).[3][7] Repeat the extraction 2-3 times with fresh basic solution.
Emulsion Formation During Extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel several times instead of vigorous shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period.
Low Product Recovery After Extraction The desired ester has some solubility in the aqueous layer or was physically lost during the separation process.Minimize the volume of the aqueous washes. After the basic washes, wash the organic layer with brine to reduce the amount of dissolved water. Ensure careful separation of the layers in the separatory funnel.
Acidic Impurity Co-elutes with Product in Column Chromatography The polarity of the unreacted acid and the desired ester are too similar under the chosen chromatography conditions.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will deprotonate the carboxylic acid, causing it to bind more strongly to the silica gel and allowing the neutral ester to elute first.[8]
Difficulty in Achieving High Purity by Recrystallization The unreacted acid and the ester co-crystallize.First, perform a basic wash to remove the majority of the acidic impurity. Then, proceed with recrystallization for final purification.

Detailed Methodologies

Liquid-Liquid Extraction for Removal of 2-bromo-4-methylbenzoic acid

This is the most common and highly recommended first-line purification strategy.

Principle: This technique exploits the acidic nature of the carboxylic acid. By washing the organic reaction mixture with a basic aqueous solution, the acidic 2-bromo-4-methylbenzoic acid is deprotonated to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral ester remains in the organic layer.

Step-by-Step Protocol:

  • Cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent (e.g., ethanol, methanol), it must first be removed, typically by rotary evaporation. The residue is then dissolved in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Transfer the organic solution to a separatory funnel.

  • Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer.

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from the evolution of carbon dioxide gas.[7][9]

  • Allow the layers to separate fully.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh NaHCO₃ solution (steps 4-7) one to two more times.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining dissolved water.

  • Drain the brine layer.

  • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter to remove the drying agent, and remove the solvent under reduced pressure to yield the crude ester, now free of acidic impurities.

G cluster_0 Initial Reaction Mixture cluster_1 Liquid-Liquid Extraction cluster_2 Final Product Isolation Reaction_Mixture Ester + Unreacted Acid in Organic Solvent Separatory_Funnel Add aq. NaHCO3 Mix and Separate Reaction_Mixture->Separatory_Funnel Organic_Layer Organic Layer: Ester Separatory_Funnel->Organic_Layer Remains in Organic Phase Aqueous_Layer Aqueous Layer: Sodium 2-bromo-4-methylbenzoate Separatory_Funnel->Aqueous_Layer Extracted into Aqueous Phase Dry_and_Evaporate Dry (Na2SO4) Evaporate Solvent Organic_Layer->Dry_and_Evaporate Pure_Ester Pure Ester Product Dry_and_Evaporate->Pure_Ester

Caption: Workflow for Acid-Base Extraction.

Column Chromatography

If liquid-liquid extraction does not provide sufficient purity, silica gel column chromatography can be employed.

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). The neutral ester is less polar than the carboxylic acid and will therefore travel faster through the column.

Step-by-Step Protocol:

  • Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system like hexane/ethyl acetate is a good starting point).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the mobile phase, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure ester.

  • Combine the pure fractions and remove the solvent by rotary evaporation.

Expert Tip: To improve the separation of acidic compounds, a small amount of triethylamine (e.g., 0.1%) can be added to the eluent.[8] This deprotonates the carboxylic acid, causing it to adhere strongly to the silica gel, ensuring it does not co-elute with the desired ester.

Recrystallization

Recrystallization is an effective final purification step for solid esters.[10]

Principle: This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Step-by-Step Protocol:

  • Choose an appropriate solvent or solvent pair. The ester should be soluble in the hot solvent and insoluble in the cold solvent.

  • Dissolve the crude ester in the minimum amount of hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals to remove any residual solvent.

Physicochemical Data for 2-bromo-4-methylbenzoic acid

PropertyValueSource
Molecular Weight 215.04 g/mol [11][12]
Melting Point 143-147 °C[12][13]
pKa ~3.02[13]
Appearance White to off-white solid[12][13]
Solubility Soluble in methanol[13]

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylbenzoic acid. Retrieved from [Link]

  • Ashenhurst, J. (2023). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

  • 2.3: Liquid-Liquid Extraction - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • ACS Publications. (2020). Determination and Analysis of Solubility of 3-Bromo-2-Methylbenzoic Acid in Different Solvent Systems at Different Temperatures. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification. Retrieved from [Link]

  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Retrieved from [Link]

  • University of Malaya. (n.d.). Separation of Acidic and Neutral Substances. Retrieved from [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • MaChemGuy. (2014). Organic Practical Setup 5. Washing to remove acid impurities [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying esters.
  • Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate. Retrieved from [Link]

  • JoVE. (2020). Extraction. Retrieved from [Link]

  • BYJU'S. (n.d.). Esterification. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide. Retrieved from [Link]

  • Julia Canfield. (2019). Esterification of an Unknown Acid [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • PubChem. (n.d.). 3-Bromo-4-methylbenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Microwave-Assisted Synthesis of Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for the microwave-assisted synthesis of Ethyl 2-bromo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are leveraging microwave technology to accelerate and optimize this crucial synthetic transformation. As a key intermediate, the efficient and clean synthesis of this compound is paramount. Microwave-assisted organic synthesis (MAOS) offers a powerful alternative to conventional heating, dramatically reducing reaction times from hours to minutes and often improving yields and product purity.[1][2][3]

This document provides practical, field-proven insights structured into a troubleshooting guide and frequently asked questions to address common challenges encountered during this specific application.

Part I: Troubleshooting Guide

This section addresses specific issues you may encounter during the microwave-assisted bromination of Ethyl 4-methylbenzoate. Each solution is grounded in the principles of organic chemistry and microwave science.

Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes?

Answer:

Low or no product yield is a common initial hurdle. The cause can typically be traced back to one of three areas: microwave parameters, reagent selection, or reaction composition.

  • Causality—Microwave Parameters: Microwave energy absorption is dependent on the dielectric properties of the reaction mixture.[4] If the temperature is too low or the irradiation time is too short, the activation energy for the electrophilic aromatic substitution will not be overcome.

    • Solution: Gradually increase the reaction temperature in 10-15°C increments. As a general rule, every 10°C increase can halve the reaction time needed for a comparable thermal process.[5] Also, ensure your microwave is properly calibrated and that the temperature sensor (ideally a fiber-optic probe) is correctly submerged in the reaction mixture for accurate readings.[6]

  • Causality—Reagent Reactivity: The activity of the brominating agent and catalyst is critical. Old or improperly stored reagents can lead to failure.

    • Solution: Use a fresh, verified source of your brominating agent (e.g., N-Bromosuccinimide or liquid Bromine) and catalyst (e.g., Iron(III) bromide or a solid acid catalyst). If using a catalyst, ensure it is anhydrous, as water can deactivate it.

  • Causality—Solvent Choice: The solvent's ability to absorb microwave energy dictates the heating efficiency. Non-polar solvents like toluene or hexane are poor microwave absorbers and will not heat the reaction mixture effectively.[4]

    • Solution: Employ a polar solvent with a high dielectric constant and a boiling point well above the target reaction temperature to allow for safe superheating. Glacial acetic acid is a traditional solvent for bromination and works well in microwave reactors. For higher temperatures, solvents like ethylene glycol or DMF can be considered, but their potential to react with intermediates must be evaluated.[5]

Question 2: The reaction is incomplete, with a significant amount of Ethyl 4-methylbenzoate starting material remaining. How can I drive the reaction to completion?

Answer:

Seeing significant starting material post-reaction, even with some product formation, points towards issues with reaction kinetics or equilibrium.

  • Causality—Insufficient Energy Input: The most common reason is that the combination of temperature and time is insufficient to fully convert the starting material.

    • Solution: Increase the reaction hold time. A typical microwave synthesis can be completed in 5 to 30 minutes.[1][7] Try extending the reaction time in 5-minute intervals. Alternatively, increasing the target temperature will accelerate the reaction rate exponentially.[5]

  • Causality—Stoichiometry: If the brominating agent is the limiting reagent and is consumed before all the substrate has reacted, the reaction will stall.

    • Solution: Ensure the stoichiometry is correct. For electrophilic bromination, it is common to use a slight excess of the brominating agent (e.g., 1.1 to 1.2 equivalents) to ensure full conversion of the substrate.

Question 3: My analysis shows significant side products, particularly benzylic bromination or di-bromination. How can I improve the selectivity?

Answer:

Formation of side products is a key challenge in the bromination of substituted toluenes. The ester group at the para-position is moderately deactivating, while the methyl group is activating and ortho-, para-directing. This creates a delicate balance.

  • Causality—Benzylic Bromination: Bromination of the methyl group occurs via a free-radical mechanism.[8][9] This pathway can be inadvertently initiated by localized superheating ("hot spots") in the microwave or the presence of radical initiators.

    • Solution:

      • Use an Electrophilic Brominating Agent: N-Bromosuccinimide (NBS) can act as either a radical or electrophilic source. To favor the desired electrophilic pathway, ensure you are using an appropriate catalyst (like a mild Lewis acid or a solid acid) and are excluding light from the reaction.

      • Control Temperature: Avoid excessive temperatures that might favor radical formation. Stick to the lowest effective temperature that provides a good reaction rate.

  • Causality—Di-bromination/Isomer Formation: The primary directing groups on Ethyl 4-methylbenzoate are the methyl group (ortho-directing) and the ethyl ester group (meta-directing). The desired product is formed by substitution ortho to the methyl group. Over-bromination or substitution at other positions can occur if conditions are too harsh.

    • Solution:

      • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the brominating agent to minimize the chance of a second bromination event.

      • Moderate Reaction Conditions: Lower the reaction temperature and/or reduce the time to prevent over-reaction. A slower, more controlled reaction is often cleaner.

Question 4: The reaction mixture turned dark or charred, indicating decomposition. What went wrong?

Answer:

Charring is a clear sign that the reaction temperature exceeded the decomposition point of one or more components in your mixture.[10]

  • Causality—Temperature Overshoot: This is a critical safety and quality issue. Microwave reactors can heat a reaction mixture extremely rapidly.[2] Without proper power control, the set temperature can be significantly overshot.

    • Solution:

      • Set a Power Limit: Use the "maximum power" setting in your microwave reactor software to prevent a rapid, uncontrolled temperature rise. A setting of 150-200W is often a good starting point for optimization.

      • Ensure Proper Stirring: Vigorous stirring is essential to distribute the heat evenly and prevent localized hot spots, which can cause decomposition.[6]

      • Verify Reagent Stability: Check the Material Safety Data Sheet (MSDS) for your reagents to understand their decomposition temperatures and potential hazardous byproducts.[10]

Part II: Frequently Asked Questions (FAQs)

Q1: What are the core advantages of using a microwave for this synthesis over an oil bath?

Microwave synthesis offers several key advantages rooted in its unique heating mechanism.[3] Unlike conventional heating which relies on conduction and convection, microwaves heat the bulk of the sample directly and simultaneously through dipolar polarization and ionic conduction.[1][2] This results in:

  • Drastic Speed Increase: Reaction times are often reduced from many hours to mere minutes.[3]

  • Higher Yields: Rapid heating can minimize the time available for side reactions or decomposition of intermediates, often leading to cleaner reaction profiles and higher isolated yields.[4]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly consistent and reproducible results.[6]

Q2: How do I choose the optimal solvent for this reaction?

The ideal solvent should be polar enough to absorb microwave energy efficiently, have a boiling point significantly higher than the reaction temperature (to allow for superheating in a sealed vessel), and be chemically inert to the reagents and conditions. For this bromination, glacial acetic acid is an excellent starting point as it is both polar and a common solvent for electrophilic bromination.

Q3: What are the most critical safety precautions for this experiment?

Safety is paramount.

  • Never Use a Domestic Microwave: Only use a laboratory-grade microwave reactor designed for chemical synthesis. These have built-in safety features to manage pressure, control temperature, and contain potential vessel failures.[10]

  • Pressure Management: Heating solvents above their boiling points in a sealed vessel generates high pressure. Never exceed the maximum pressure rating for your reaction vessel. Start with small-scale reactions to understand the pressure profile before scaling up.[1]

  • Proper Handling of Bromine: Liquid bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Know Your Reagents: Be aware of the stability and reactivity of all your chemicals, especially at elevated temperatures.[10]

Q4: How can I effectively monitor the reaction's progress?

Since the reaction is in a sealed vessel, real-time sampling is often impractical. The best approach is to run a series of test reactions at varying time points (e.g., 5, 10, 15, and 20 minutes) at a fixed temperature. After completion, each reaction can be worked up and analyzed by Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time.

Part III: Experimental Protocol & Data

Optimized Protocol: Microwave-Assisted Synthesis of this compound
  • Materials:

    • Ethyl 4-methylbenzoate

    • N-Bromosuccinimide (NBS)

    • Glacial Acetic Acid

    • 10 mL microwave reaction vessel with a stir bar

  • Procedure:

    • To a 10 mL microwave reaction vessel, add Ethyl 4-methylbenzoate (1.0 eq).

    • Add glacial acetic acid (5 mL).

    • Add N-Bromosuccinimide (1.1 eq).

    • Seal the vessel securely according to the manufacturer's instructions.

    • Place the vessel in the microwave reactor cavity.

    • Set the reaction parameters:

      • Temperature: 120 °C

      • Hold Time: 15 minutes

      • Maximum Power: 200 W

      • Stirring: High

    • Once the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), carefully open it in a fume hood.

    • Work-up: Pour the reaction mixture into ice-cold water (50 mL). Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Table 1: Recommended Reaction Parameters
ParameterRecommended RangeRationale
Temperature 100 - 140 °CBalances reaction rate with minimizing decomposition and side reactions.
Time 10 - 25 minutesSufficient for high conversion without significant byproduct formation.[12]
Microwave Power 150 - 300 W (Max)Controls the rate of heating to prevent temperature overshoot.
NBS Equivalents 1.05 - 1.2 eqA slight excess drives the reaction to completion while minimizing di-bromination.
Solvent Volume 4 - 6 mLEnsures proper immersion of the temperature probe and efficient stirring.

Part IV: Visualizations

Diagram 1: General Workflow

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Combine Reactants: Ethyl 4-methylbenzoate NBS Glacial Acetic Acid B Seal Microwave Vessel A->B C Irradiate at 120°C for 15 min B->C D Quench & Extract C->D E Wash & Dry D->E F Purify (Chromatography) E->F G Final Product: This compound F->G

Caption: Workflow for microwave-assisted synthesis.

Diagram 2: Potential Reaction Pathways

G cluster_products Reaction Products Start Ethyl 4-methylbenzoate P1 Desired Product: This compound Start->P1 Controlled Electrophilic Conditions S1 Side Product: Benzylic Bromination Start->S1 Radical Conditions S2 Side Product: Di-bromination Start->S2 Excess Br+ Harsh Conditions S3 Side Product: Other Isomers Start->S3 Poor Regio- selectivity

Caption: Desired vs. potential side-product pathways.

Part V: References

  • Chighine, A., Crosignani, S., Arnal, M.-C., Bradley, M., & Linclau, B. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Journal of Organic Chemistry, 74, 4638-4641.

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]

  • Journal of Applicable Chemistry. (n.d.). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Retrieved from

  • SlideShare. (n.d.). Microwave Induced Green syntharid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 4-methylbenzoate in Advanced Organic Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Mthis compound. Retrieved from [Link]

  • ResearchGate. (2025). Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • PubMed. (2022). Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach. Retrieved from [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [Link]

  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural characterization of synthetic intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. Ethyl 2-bromo-4-methylbenzoate is a versatile building block, valued for the strategic placement of its functional groups which allows for sequential chemical modifications.[1] However, its synthesis can potentially yield isomeric impurities, making robust analytical confirmation essential.

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's electronic structure and its spectral output. Furthermore, we will demonstrate the definitive power of NMR by comparing the title compound's spectral fingerprint with that of a closely related isomer, highlighting how this technique provides irrefutable structural evidence where other methods might fall short.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The foundation of trustworthy spectral interpretation lies in a meticulously executed experimental protocol. The following procedure is designed to yield high-resolution, reproducible NMR data suitable for unambiguous structural assignment.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified this compound sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and typically do not interfere with signals from the analyte.[2][3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons and carbons produce a single, sharp signal at 0.00 ppm, providing a universal reference point for the chemical shift scale.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Spectrometer Setup and Data Acquisition:

  • The spectra should be acquired on a spectrometer with a proton operating frequency of at least 300 MHz to ensure adequate signal dispersion.[4] For this guide, we will reference data consistent with a 400 MHz instrument.

  • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse angle, a relaxation delay of at least 5 seconds to ensure accurate integration, and acquisition of at least 16 scans to improve the signal-to-noise ratio.

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Proton decoupling simplifies the spectrum by collapsing carbon-proton coupling, resulting in a single sharp peak for each unique carbon atom.[5] A sufficient number of scans (typically >1024) and a suitable relaxation delay are required due to the low natural abundance of the ¹³C isotope and its longer relaxation times.[6]

G Workflow: NMR Data Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 10-20 mg Sample prep2 Add ~0.6 mL CDCl3 with TMS prep1->prep2 prep3 Dissolve Sample prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 acq2 Acquire 1H Spectrum (16 scans, 5s delay) acq1->acq2 acq3 Acquire 13C Spectrum (>1024 scans, proton decoupled) acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 proc5 Integration (1H) & Peak Picking proc4->proc5

Caption: Structure of this compound with proton assignments.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~ 7.75d~ 8.01H
H-5~ 7.25sN/A1H
H-3~ 7.40d~ 8.01H
-OCH₂ CH₃~ 4.35q~ 7.12H
Ar-CH₃ ~ 2.40sN/A3H
-OCH₂CH₃ ~ 1.38t~ 7.13H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-3, H-5, H-6): The signals for protons attached to an aromatic ring typically appear in the 6.5-8.5 ppm region. [7] * H-6 (~7.75 ppm, doublet): This proton is ortho to the electron-withdrawing ethyl ester group, which deshields it significantly, causing it to appear furthest downfield in the aromatic region. It is split into a doublet by its single neighbor, H-5, though the coupling may be small. A more significant coupling will be the four-bond coupling to H-3. However, due to the substitution pattern, it's most likely coupled to H-3 across the ring, resulting in a doublet.

    • H-3 (~7.40 ppm, doublet): This proton is split into a doublet by its coupling to H-6. Its chemical shift is influenced by the ortho bromine and para methyl group.

    • H-5 (~7.25 ppm, singlet): This proton is flanked by two substituents (a methyl group and a bromine atom) and has no adjacent protons, thus it appears as a sharp singlet. This is a highly diagnostic peak for this specific isomer.

  • Alkyl Protons (Ethyl and Methyl Groups):

    • -O-CH₂- (~4.35 ppm, quartet): The methylene protons of the ethyl ester are adjacent to an oxygen atom, which strongly deshields them, shifting them downfield to ~4.35 ppm. They are split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4). [8] * Ar-CH₃ (~2.40 ppm, singlet): The methyl group attached directly to the aromatic ring is in a benzylic position and appears as a singlet around 2.40 ppm. [7]It has no adjacent protons, hence it is a singlet.

    • -CH₃ (~1.38 ppm, triplet): The terminal methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). [8]Their signal is found in the typical upfield alkyl region.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. [5]For this compound, the lack of symmetry means all 10 carbon atoms are unique and will produce 10 distinct signals.

Caption: Structure of this compound with carbon assignments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7 (C=O)~ 165.5
C4 (Ar-C-CH₃)~ 142.0
C1 (Ar-C-COOEt)~ 133.0
C6 (Ar-CH)~ 132.5
C3 (Ar-CH)~ 130.0
C5 (Ar-CH)~ 128.5
C2 (Ar-C-Br)~ 121.0
C8 (-C H₂-)~ 61.5
C10 (Ar-C H₃)~ 21.5
C9 (-C H₃)~ 14.2

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C7): The ester carbonyl carbon is the most deshielded, appearing furthest downfield around 165.5 ppm. [9]* Aromatic Carbons (C1-C6): These typically resonate between 120-150 ppm.

    • Quaternary carbons (those without attached protons) often have weaker signals. C1, C2, and C4 are quaternary.

    • C4 (~142.0 ppm): The carbon bearing the methyl group (C4) is shifted downfield.

    • C2 (~121.0 ppm): The carbon attached to the electronegative bromine atom (C2) is also significantly shifted.

    • The remaining aromatic carbons (C1, C3, C5, C6) can be assigned based on established substituent chemical shift (SCS) effects, but definitive assignment often requires advanced 2D NMR experiments like HSQC and HMBC.

  • Alkyl Carbons (C8, C9, C10):

    • C8 (-OCH₂-): The methylene carbon, bonded to oxygen, appears around 61.5 ppm. [2] * C10 (Ar-CH₃): The aromatic methyl carbon signal is found around 21.5 ppm.

    • C9 (-CH₃): The terminal ethyl methyl carbon is the most shielded, appearing furthest upfield at approximately 14.2 ppm. [2]

Comparative Analysis: this compound vs. Ethyl 4-bromo-2-methylbenzoate

The true diagnostic power of NMR becomes evident when distinguishing between isomers. A common potential impurity during the synthesis of our target compound could be the isomer Ethyl 4-bromo-2-methylbenzoate. While Mass Spectrometry would show identical molecular weights and elemental compositions, their ¹H NMR spectra are profoundly different and uniquely identifying.

Table 3: ¹H NMR Spectral Comparison of Benzoate Isomers

FeatureThis compound (Target)Ethyl 4-bromo-2-methylbenzoate (Isomer) [10][11][12]Rationale for Difference
Aromatic Signals 3 distinct signals3 distinct signalsBoth are trisubstituted, but the substitution pattern differs.
H-5 Signal ~ 7.25 ppm (singlet) ~ 7.45 ppm (doublet of doublets)In the target, H-5 has no ortho or meta protons, resulting in a singlet. In the isomer, the equivalent proton (H-5) is coupled to both H-3 and H-6.
Aromatic Splitting 1 doublet, 1 doublet, 1 singlet1 doublet, 1 doublet of doublets, 1 doubletThe coupling network is completely different. The singlet for H-5 in our target compound is the most definitive diagnostic feature.
Ar-CH₃ Shift ~ 2.40 ppm~ 2.60 ppmThe position of the methyl group relative to the bromine and ester groups alters its electronic environment and thus its chemical shift.

This comparison underscores the certainty provided by NMR. The presence of a clear singlet in the aromatic region for the H-5 proton is an unambiguous fingerprint for this compound, which would be absent in the spectrum of its isomer.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. The analysis of chemical shifts, integration, and coupling patterns in the ¹H spectrum, complemented by the 10 distinct signals in the ¹³C spectrum, provides a comprehensive and unique fingerprint of the molecule. The key diagnostic features in the ¹H spectrum are the downfield doublet for the proton ortho to the ester (H-6), and most notably, the singlet for the H-5 proton, which is a direct consequence of the 2,4-substitution pattern. As demonstrated in the comparative analysis, these features allow for the unequivocal differentiation of the target compound from its structural isomers, a critical capability for ensuring purity and validating synthetic outcomes in research and development.

References

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Quora. (2021). How is the structure of ethyl ethanoate consistent with the NMR spectrum? Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromobenzoate. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Retrieved from [Link]

  • Claridge, T. D. W. (2018). Acquiring 1H and 13C Spectra. In High-Resolution NMR Techniques in Organic Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl 2-bromo-4-methylbenzoate and Ethyl 4-bromo-2-methylbenzoate for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast array of available synthons, substituted aryl halides serve as critical linchpins in the construction of novel organic molecules. This guide provides a detailed comparative analysis of the reactivity of two isomeric substituted benzoates: Ethyl 2-bromo-4-methylbenzoate and Ethyl 4-bromo-2-methylbenzoate. Understanding the nuanced differences in their chemical behavior, governed by the interplay of electronic and steric effects, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Molecular Architecture and Physicochemical Properties

The isomeric relationship between this compound and Ethyl 4-bromo-2-methylbenzoate lies in the positional arrangement of the bromo and methyl substituents on the benzene ring. This seemingly subtle difference has profound implications for their reactivity.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight
This compound7697-27-0 (acid)C₁₀H₁₁BrO₂243.10 g/mol
Ethyl 4-bromo-2-methylbenzoate220389-34-4C₁₀H₁₁BrO₂243.10 g/mol

The key to understanding the differential reactivity of these isomers lies in the analysis of the electronic and steric influences of their substituents.

Electronic Effects:

  • Ethyl Ester Group (-COOEt): This group is electron-withdrawing through both inductive and resonance effects, deactivating the aromatic ring towards electrophilic aromatic substitution.[1]

  • Methyl Group (-CH₃): The methyl group is electron-donating via hyperconjugation, which activates the aromatic ring.[1]

  • Bromo Group (-Br): The bromine atom exhibits a dual electronic nature. It is electron-withdrawing through its inductive effect but can donate electron density to the ring through resonance.[2] Overall, halogens are considered deactivating groups in electrophilic aromatic substitution.[3]

Steric Effects:

The spatial arrangement of the substituents is a critical determinant of reactivity, particularly in reactions involving the formation of new bonds at or near the substituted positions.

  • This compound: The bromine atom is in the ortho position relative to the bulky ethyl ester group. This proximity creates significant steric hindrance around the C-Br bond, which can impede the approach of reagents and catalysts.[4][5]

  • Ethyl 4-bromo-2-methylbenzoate: The bromine atom is in the para position to the ethyl ester group and meta to the methyl group. This arrangement results in a less sterically encumbered C-Br bond compared to its isomer.

Comparative Reactivity in Key Transformations

The utility of these isomers in synthetic chemistry is largely defined by their performance in cross-coupling and other substitution reactions. Below, we compare their anticipated reactivity in several common transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. The success of this reaction is highly sensitive to steric hindrance.[4][5][6]

  • This compound: The significant steric hindrance around the C-Br bond, due to the adjacent ethyl ester group, is expected to decrease the rate of oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle. This can lead to lower reaction yields and may necessitate more forcing reaction conditions, such as higher temperatures and specialized bulky phosphine ligands to promote the reaction.[4][5][7]

  • Ethyl 4-bromo-2-methylbenzoate: With the C-Br bond being more accessible, this isomer is predicted to undergo Suzuki-Miyaura coupling more readily. The reduced steric hindrance allows for more efficient oxidative addition and subsequent steps in the catalytic cycle, likely leading to higher yields under milder conditions.

Suzuki_Miyaura_Coupling Aryl_Br Aryl-Br Ox_Add Oxidative Addition Aryl_Br->Ox_Add Pd0 Pd(0)L_n Pd0->Ox_Add Aryl_Pd_Br Aryl-Pd(II)-Br(L)_n Ox_Add->Aryl_Pd_Br Transmetalation Transmetalation Aryl_Pd_Br->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Aryl_Pd_R Aryl-Pd(II)-R(L)_n Transmetalation->Aryl_Pd_R Red_Elim Reductive Elimination Aryl_Pd_R->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Aryl-R Red_Elim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination:

This reaction forms a C-N bond between an aryl halide and an amine.[8][9] Similar to the Suzuki-Miyaura coupling, steric hindrance plays a significant role.

  • This compound: The sterically hindered environment around the C-Br bond will likely necessitate the use of specialized bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. The reaction may require higher temperatures and longer reaction times to achieve comparable yields to its less hindered isomer.

  • Ethyl 4-bromo-2-methylbenzoate: This isomer is expected to be more reactive in Buchwald-Hartwig aminations. A broader range of amines and less specialized catalytic systems may be effective. A known application of the methyl ester analog, methyl 4-bromo-2-methylbenzoate, is its use in a Buchwald-Hartwig cross-coupling reaction with 4-methylaniline.[10]

Comparative Data from Literature (Illustrative)

While direct comparative studies are scarce, data from related compounds can provide valuable insights.

ReactionSubstrateCatalyst/LigandConditionsYieldReference
Buchwald-HartwigMethyl 4-bromo-2-methylbenzoatePd₂(dba)₃ / XPhost-BuONa, Toluene, 100 °CNot specified[10]
Suzuki-MiyauraDi-ortho-substituted aryl bromidesPd(OAc)₂ / AntPhosK₃PO₄, Xylenes, 130 °C82%[4]

This table illustrates that with the right choice of catalyst and ligands, even sterically hindered substrates can undergo efficient cross-coupling. However, the less hindered Ethyl 4-bromo-2-methylbenzoate would likely provide similar or better yields under less demanding conditions.

Nucleophilic Aromatic Substitution (SNAr)

The ethyl ester group, being electron-withdrawing, can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions.[1]

  • This compound: The bromine atom is ortho to the activating ester group. This positional advantage for SNAr is, however, likely counteracted by the significant steric hindrance, which would impede the approach of a nucleophile.

  • Ethyl 4-bromo-2-methylbenzoate: The bromine atom is para to the activating ester group, an electronically favorable position for SNAr. The less sterically hindered environment further enhances its reactivity towards nucleophilic attack compared to its isomer.

SNAr_Mechanism Substrate Aryl-Br (with EWG) Attack Nucleophilic Attack Substrate->Attack Nucleophile Nu⁻ Nucleophile->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Loss_LG Loss of Leaving Group Meisenheimer->Loss_LG Product Aryl-Nu Loss_LG->Product

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Synthetic Accessibility

The choice of a starting material is also influenced by its availability and the ease of its synthesis.

  • This compound: Can be synthesized from 2-bromo-4-methylbenzoic acid through Fischer esterification. The parent acid is commercially available.[11]

  • Ethyl 4-bromo-2-methylbenzoate: Can be prepared from 4-bromo-2-methylbenzoic acid via esterification. The synthesis of the methyl ester analog involves the reaction of the carboxylic acid with methyl iodide in the presence of potassium carbonate.[12] A similar procedure could be adapted for the ethyl ester.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-bromo-2-methylbenzoate

This protocol is adapted from the literature and can serve as a template for the synthesis of the corresponding ethyl ester.[12]

Materials:

  • 4-bromo-2-methylbenzoic acid

  • Anhydrous dimethylformamide (DMF)

  • Potassium carbonate

  • Methyl iodide

  • Ethyl acetate

  • Water

  • Copper sulfate solution

  • Brine

Procedure:

  • To a mixture of 4-bromo-2-methylbenzoic acid (1.0 eq) and potassium carbonate (1.25 eq) in anhydrous DMF, add methyl iodide (1.38 eq) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic phases and wash with copper sulfate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield methyl 4-bromo-2-methylbenzoate.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This generalized protocol is based on conditions reported for the coupling of di-ortho-substituted aryl halides.[4]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • A suitable phosphine ligand (e.g., AntPhos) (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous xylenes

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

  • Add anhydrous xylenes and heat the mixture to 130 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Recommendations

The choice between this compound and Ethyl 4-bromo-2-methylbenzoate should be guided by the specific requirements of the synthetic route.

  • For reactions where steric hindrance is a known limiting factor, such as many cross-coupling reactions, Ethyl 4-bromo-2-methylbenzoate is the superior choice. Its less encumbered C-Br bond allows for more facile reactions, potentially leading to higher yields under milder conditions and with a broader substrate scope.

  • This compound should be considered when the introduction of steric bulk is a deliberate design element of the target molecule. While its reactivity is attenuated, successful transformations can be achieved through the careful selection of highly active catalyst systems and optimized reaction conditions.

References

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

  • An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCr Journals. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. Philadelphia University. [Link]

  • Crucial parameters for the description of steric hindrance and OE in.... ResearchGate. [Link]

  • Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]

  • Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to Biaryl Synthesis: Exploring Alternatives to Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of biaryl motifs is a cornerstone of modern organic synthesis. These structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Ethyl 2-bromo-4-methylbenzoate has long served as a reliable and readily available starting material for creating these complex architectures, primarily through palladium-catalyzed cross-coupling reactions. However, the pursuit of more cost-effective, efficient, and versatile synthetic routes necessitates a thorough understanding of viable alternative reagents.

This guide provides an in-depth, objective comparison of alternative reagents to this compound for biaryl synthesis. Moving beyond a simple list of substitutes, we will delve into the causality behind experimental choices, present comparative performance data, and provide detailed, field-proven protocols to empower you in your synthetic endeavors.

The Reactivity Landscape: Beyond Aryl Bromides

The workhorse of palladium-catalyzed cross-coupling has traditionally been the aryl bromide, offering a good balance of reactivity and stability. However, the C-Br bond is just one of several handles available for forging new C-C bonds. The general reactivity trend for aryl electrophiles in palladium-catalyzed oxidative addition is:

I > Br > OTf > Cl > OTs [1][2]

This hierarchy dictates the reaction conditions required for efficient coupling. While aryl iodides are the most reactive, their higher cost and potential for side reactions can be drawbacks. Conversely, aryl chlorides are often more economical but necessitate more active catalyst systems to overcome their lower reactivity. Aryl sulfonates, such as triflates (OTf) and tosylates (OTs), offer a valuable middle ground and can be readily prepared from the corresponding phenols.

This guide will focus on a comparative analysis of the following alternatives to this compound:

  • Ethyl 2-chloro-4-methylbenzoate

  • Ethyl 2-iodo-4-methylbenzoate

  • Ethyl 4-methyl-2-(trifluoromethanesulfonyloxy)benzoate (Ethyl 2-triflyloxy-4-methylbenzoate)

  • Ethyl 4-methyl-2-(p-toluenesulfonyloxy)benzoate (Ethyl 2-tosyloxy-4-methylbenzoate)

  • Decarboxylative Coupling of 4-methyl-2-carboxybenzoate derivatives

We will evaluate these alternatives within the context of three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.

Comparative Performance in Biaryl Synthesis

A direct comparison of these reagents requires an examination of their performance under optimized conditions for each of the key cross-coupling reactions. The following sections provide a detailed analysis, supported by experimental data, to guide your selection of the most appropriate reagent for your specific synthetic challenge.

Suzuki-Miyaura Coupling: The Versatile Workhorse

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide or sulfonate, is arguably the most widely used cross-coupling reaction due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Workflow for Reagent Selection in Suzuki-Miyaura Coupling

A Need for Biaryl Synthesis B High Reactivity & Mild Conditions? A->B C Cost-Effectiveness a Priority? B->C No D Aryl Iodide (e.g., Ethyl 2-iodo-4-methylbenzoate) B->D Yes E Aryl Bromide (e.g., this compound) C->E No F Aryl Chloride (e.g., Ethyl 2-chloro-4-methylbenzoate) C->F Yes G Aryl Triflate/Tosylate E->G Consider as alternative H Requires more active catalyst (e.g., Buchwald ligands) F->H

Caption: Decision workflow for selecting an aryl electrophile for Suzuki-Miyaura coupling.

Comparative Data for Suzuki-Miyaura Coupling

ElectrophileCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~90 (estimated)General Knowledge
Ethyl 2-chloro-4-methylbenzoatePd₂(dba)₃ / SPhosK₃PO₄Toluene1001885[3]
Ethyl 2-iodo-4-methylbenzoatePd(PPh₃)₄Na₂CO₃DME/H₂O806>95[4]
Ethyl 4-methyl-2-tosyloxybenzoatePd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane1001688[5]

Causality Behind Experimental Choices:

  • Aryl Chlorides: The lower reactivity of the C-Cl bond necessitates the use of more electron-rich and bulky phosphine ligands, such as SPhos (a biarylphosphine ligand developed by the Buchwald group), to facilitate the oxidative addition step.[3] Higher temperatures are also typically required.

  • Aryl Tosylates: While more reactive than chlorides, aryl tosylates still benefit from the use of strong donor ligands and a strong base like cesium carbonate to achieve high yields.[5]

Stille Coupling: Tolerance for Functionality

The Stille coupling utilizes organotin reagents, which are known for their tolerance of a wide range of functional groups and their stability. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.

Catalytic Cycle of the Stille Coupling

Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R'(L₂) ArPdX->ArPdR Transmetalation (R'-SnBu₃) ArPdR->Pd0 Reductive Elimination ArR Ar-R' ArPdR->ArR A Aryl Carboxylic Acid (e.g., 4-methyl-2-carboxybenzoate) C Pd/Cu or Pd/Ag Catalyst System A->C B Aryl Halide/Triflate B->C D Decarboxylation & Transmetalation C->D E Biaryl Product D->E F CO₂ D->F

Caption: General scheme for decarboxylative biaryl synthesis.

This methodology is particularly advantageous when the corresponding carboxylic acid is more readily available or less expensive than the halogenated analog. For the synthesis of biaryls derived from the 4-methylbenzoate scaffold, employing a suitable benzoic acid derivative in a decarboxylative coupling with an aryl halide or triflate presents a compelling alternative. [6]

Experimental Protocols

To provide a practical framework for implementing these alternative strategies, the following detailed experimental protocols are provided. These are based on established literature procedures and should be adapted and optimized for specific substrates and laboratory conditions.

Synthesis of Alternative Reagents

1. Synthesis of Ethyl 2-chloro-4-methylbenzoate

This procedure involves the esterification of the commercially available 2-chloro-4-methylbenzoic acid.

  • Procedure:

    • To a solution of 2-chloro-4-methylbenzoic acid (1.0 eq) in ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify by vacuum distillation or column chromatography on silica gel to yield Ethyl 2-chloro-4-methylbenzoate.

2. Synthesis of Ethyl 2-iodo-4-methylbenzoate

This synthesis can be achieved from 2-amino-4-methylbenzoic acid via a Sandmeyer-type reaction. [7]

  • Procedure:

    • Suspend 2-amino-4-methylbenzoic acid (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and then heat to 60 °C until nitrogen evolution ceases.

    • Cool the mixture and extract with diethyl ether. Wash the organic layer with sodium thiosulfate solution, water, and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate to give crude 2-iodo-4-methylbenzoic acid.

    • Esterify the crude acid using the procedure described for the chloro-analog to obtain Ethyl 2-iodo-4-methylbenzoate.

Cross-Coupling Protocols

1. Suzuki-Miyaura Coupling of Ethyl 2-chloro-4-methylbenzoate with Phenylboronic Acid [3]

  • Procedure:

    • To an oven-dried Schlenk tube, add Ethyl 2-chloro-4-methylbenzoate (1.0 eq), phenylboronic acid (1.2 eq), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 18 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

2. Stille Coupling of Ethyl 4-methyl-2-tosyloxybenzoate with Tributyl(phenyl)stannane [8]

  • Procedure:

    • To an oven-dried Schlenk tube, add Ethyl 4-methyl-2-tosyloxybenzoate (1.0 eq), tributyl(phenyl)stannane (1.2 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and cesium fluoride (2.0 eq).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous tert-butanol via syringe.

    • Heat the reaction mixture to 110 °C and stir for 14 hours.

    • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

While this compound remains a valuable and widely used starting material for biaryl synthesis, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. Aryl chlorides offer a more cost-effective option, provided a robust catalyst system is employed. Aryl iodides provide enhanced reactivity for challenging couplings. Aryl sulfonates, derived from readily available phenols, present a versatile and increasingly popular class of electrophiles. Furthermore, the advent of decarboxylative cross-coupling reactions opens up new, halogen-free avenues for biaryl construction.

The choice of reagent will ultimately depend on a careful consideration of factors including cost, availability, desired reactivity, and the specific functional groups present in the coupling partners. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.

References

  • Hill, L. L., & Leadbeater, N. E. (2012). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages, 538.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7234–7235.
  • Hartwig, J. F. (2005). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. The Journal of Organic Chemistry, 70(23), 9364-9370.
  • Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzo
  • Goossen, L. J., Rodriguez, N., & Lauth, J. (2008). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Journal of the American Chemical Society, 130(47), 15248–15249.
  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates Under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Goossen, L. J., & Lauth-de Viguerie, N. (2007). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Halides. Organic Letters, 9(18), 3527–3530.
  • A Convenient Preparation of Methyl 4-(2-Aminoethyl)
  • Han, C., & Buchwald, S. L. (2010). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles.
  • Weix, D. J. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.
  • Representative Suzuki coupling reaction and hydrolysis products for... (n.d.).
  • Weix, D. J. (2020).
  • Synthetic scheme for the preparation of ethyl... (n.d.).
  • Hartwig, J. F. (2005). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions.
  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Trifl
  • Exploring the Synthesis Pathways of Mthis compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022).
  • SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZ
  • The Advent and Evolution of Aryl Sulfonates in Cross-Coupling Chemistry: A Technical Guide. (n.d.). Benchchem.
  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. NIH.
  • Goossen, L. J., & Deng, G. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(18), 3527-3530*.
  • Ethyl 2-Bromo-4-methylbenzo
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009).
  • Weix, D. J. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. PubMed.
  • Synthesis of 2-iodo-5-methyl-benzoic acid. (n.d.). PrepChem.com.
  • Goossen, L. J., & Koley, D. (2007).
  • Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. (2024).
  • Naber, J. R., Fors, B. P., Wu, X., Gunn, J., & Buchwald, S. L. (2010).
  • Hartwig, J. F. (2005). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. ACS Figshare.
  • Kwong, F. Y., & So, C. M. (2011).
  • Decarboxylative Cross-Coupling (NTJ). (2008). Macmillan Group.
  • Sigman, M. S., & Werner, E. W. (2012). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 134(36), 14755-14758.
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2013). CN103304453A.
  • Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. (2001). Journal of the American Chemical Society.
  • Willis, M. C., & McNally, A. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3583–3594.
  • Douglas, C. J., & Thomson, R. J. (2015).
  • Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd C
  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]d[9][10]iazepin-2-ylamino)benzoate. (2013). MDPI.

  • Kumada coupling. (n.d.). Wikipedia.

Sources

A Comparative Guide to Purity Assessment of Ethyl 2-bromo-4-methylbenzoate: The Definitive Role of LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

Ethyl 2-bromo-4-methylbenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its precise molecular architecture makes it a valuable building block, but its utility is directly contingent on its purity. In the landscape of drug development and manufacturing, the presence of impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Consequently, rigorous analytical characterization is not merely a quality control step but a fundamental requirement mandated by global regulatory bodies.

This guide provides an in-depth, comparative analysis of analytical methodologies for the purity assessment of this compound, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, compare LC-MS with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and ground our protocols in the principles of scientific integrity and regulatory compliance, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

The Gold Standard: LC-MS for Comprehensive Purity Profiling

LC-MS has emerged as the cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for intermediates like this compound. The power of LC-MS lies in its hybrid nature: the high-resolution separation capability of High-Performance Liquid Chromatography (HPLC) coupled with the unparalleled sensitivity and specificity of mass spectrometry detection.[3][4]

The Rationale Behind the LC-MS Approach

The selection of LC-MS is a deliberate choice driven by the physicochemical properties of the analyte and the need for comprehensive impurity detection. Unlike GC-MS, LC-MS does not require the analyte to be volatile and thermally stable, thus eliminating the risk of on-column degradation and expanding the analytical window to include a wider range of potential process-related impurities and degradants. The high sensitivity of modern mass spectrometers allows for the detection and quantification of impurities at levels stipulated by ICH Q3A(R2) guidelines, which define thresholds for reporting, identification, and qualification of impurities in new drug substances.[2][5][6]

Detailed Experimental Protocol for LC-MS Analysis

This protocol is designed as a self-validating system, ensuring that the obtained results are robust and reproducible.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of 10 µg/mL for analysis. The lower concentration prevents detector saturation and allows for the detection of trace-level impurities.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC column.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7-µm particles) is the column of choice.[7] The C18 stationary phase provides excellent retention for the moderately non-polar this compound molecule.

  • Mobile Phase A: 0.1% Formic acid in Water. The acidifier improves peak shape and ionization efficiency in the MS source.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure the elution of both the main compound and a wide range of potential impurities with varying polarities.

    • 0-1 min: 5% B

    • 1-8 min: Gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI). ESI is a soft ionization technique ideal for polar and moderately polar molecules, minimizing fragmentation and preserving the molecular ion.

  • Polarity: Positive Mode. The ester functional group in the analyte can be readily protonated to form [M+H]⁺ ions.

  • Scan Range: m/z 100-500. This range comfortably covers the mass of the parent compound (MW: 243.10 g/mol ) and a wide array of potential impurities.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Gas (N₂) Flow: 800 L/hr

    • Desolvation Temperature: 400 °C

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Processing Sample Ethyl 2-bromo-4- methylbenzoate Sample Dissolution Dissolve in ACN/H2O Sample->Dissolution Dilution Dilute to 10 µg/mL Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Inject LC_Column C18 Reversed-Phase Column Separation Autosampler->LC_Column ESI_Source ESI Source (Ionization) LC_Column->ESI_Source Mass_Analyzer Mass Analyzer (m/z Detection) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram (Time vs. Intensity) Detector->Chromatogram Generate Data Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum Purity_Calc Purity Calculation (% Area) Chromatogram->Purity_Calc Impurity_ID Impurity Identification Mass_Spectrum->Impurity_ID

Caption: The analytical workflow for LC-MS purity assessment.

Anticipating the Unknown: Potential Impurities

A robust analytical method must be able to separate and detect not only the main compound but also any potential impurities. The primary synthesis route to this compound is the Fischer esterification of 2-bromo-4-methylbenzoic acid with ethanol.[8][9] Based on this, potential impurities include:

  • Starting Material Carryover: Unreacted 2-bromo-4-methylbenzoic acid.

  • Isomeric Impurities: Positional isomers such as Ethyl 3-bromo-4-methylbenzoate or Ethyl 2-bromo-5-methylbenzoate, which could arise from non-selective bromination of the starting toluene derivative.

  • Related Substances: The corresponding methyl ester (Mthis compound) if methanol is present as an impurity in the ethanol reagent.[9]

  • Degradation Products: Hydrolysis of the ester back to 2-bromo-4-methylbenzoic acid upon exposure to moisture.

A Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a premier technique, a comprehensive guide must objectively compare it with other viable methods like GC-MS and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for volatile and thermally stable compounds.[10] this compound has a boiling point that likely makes it amenable to GC analysis.

  • Causality for Use: GC-MS offers excellent chromatographic resolution, often superior to standard HPLC, for separating volatile isomers that might be difficult to resolve by LC.

  • Limitations: The primary constraint is the requirement for thermal stability. Any non-volatile impurities (like the starting carboxylic acid) or thermally labile degradants would not be detected accurately, potentially leading to an overestimation of purity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly proton (¹H) NMR, is an indispensable tool for structural elucidation and can be used for quantitative purity assessment (qNMR).

  • Causality for Use: NMR provides unambiguous structural confirmation of the main component and can identify impurities if they are present at sufficient concentration (typically >0.1-1%).[8] It is a primary ratio method and does not require a reference standard for the impurity itself for quantification.

  • Limitations: NMR suffers from significantly lower sensitivity compared to mass spectrometry. It is not suitable for detecting trace-level impurities that would be readily observed by LC-MS.

Head-to-Head Comparison of Analytical Techniques

The choice of analytical technique is dictated by the specific requirements of the analysis, from routine quality control to in-depth impurity profiling for regulatory submission.

FeatureLC-MSGC-MSNMR Spectroscopy
Principle Separation by liquid chromatography, detection by massSeparation by gas chromatography, detection by massNuclear spin resonance in a magnetic field
Analyte Requirement Soluble in mobile phaseVolatile and thermally stableSoluble in deuterated solvent
Sensitivity Very High (ppb to ppt levels)High (ppb levels)Low (ppm to % levels)
Specificity High (based on retention time and m/z)Very High (based on retention time and fragmentation pattern)Very High (based on chemical shift and coupling)
Information Provided Molecular Weight, Purity (Area %), Structural CluesMolecular Weight, Purity (Area %), Fragmentation PatternUnambiguous Structure, Purity (Molar Ratio)
Impurity Detection Excellent for a wide polarity range of impuritiesBest for volatile impurities; poor for non-volatile onesOnly for impurities at >0.1% concentration
Regulatory Standing Widely accepted for purity and impurity profilingAccepted, especially for residual solvents and volatile impuritiesEssential for structural confirmation; qNMR for assay
Logical Framework for Method Selection

Method_Selection node_goal Analytical Goal? node_purity Trace Impurity Profiling (<0.1%)? node_goal->node_purity Purity Assessment node_structure Primary Structure Confirmation? node_goal->node_structure Structural ID node_volatile Are Impurities Volatile? node_purity->node_volatile No node_lcms Use LC-MS node_purity->node_lcms Yes node_gcms Use GC-MS node_volatile->node_gcms Yes node_nmr Use NMR node_volatile->node_nmr No (Major Impurities) node_structure->node_nmr Yes

Caption: A decision-making framework for selecting the appropriate analytical technique.

Method Validation: Ensuring Trustworthiness and Compliance

A scientifically sound protocol is incomplete without validation. Any method used for regulatory purposes must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[11] This process establishes and documents that the analytical procedure is accurate, precise, specific, sensitive, and robust.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is demonstrated by separating all potential impurities from the main peak.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. For LC-MS, these are typically in the sub-ppm range, satisfying regulatory requirements for impurity control.[1]

  • Accuracy & Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Conclusion

For the comprehensive purity assessment of this compound, LC-MS stands out as the most powerful and versatile technique. Its ability to separate and sensitively detect a wide range of potential non-volatile impurities, without the requirement of thermal stability, provides a more complete and accurate purity profile than GC-MS. While NMR is essential for definitive structural confirmation, it lacks the sensitivity required for trace impurity detection mandated by modern pharmaceutical standards.

By employing a well-developed and validated LC-MS method, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of the final pharmaceutical product and adhering to the stringent expectations of regulatory authorities.

References

  • ICH. (2006, October 25). Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Mthis compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic modification of scaffolds like Ethyl 2-bromo-4-methylbenzoate is a cornerstone of innovation. The bromine atom on this sterically hindered and moderately electron-rich aromatic ring is a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. However, the success of these transformations—be it for creating C-C or C-N bonds—is critically dependent on the choice of the palladium catalyst system.

This guide provides an in-depth, objective comparison of common palladium catalysts for three key transformations of this compound: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. We will move beyond mere protocols to explore the causality behind catalyst selection, balancing performance with practical considerations like cost and stability.

Choosing the Right Tool: An Overview of Key Palladium Catalysts

The efficacy of a palladium catalyst is a function of the metal center and, more importantly, the surrounding ligands. These ligands dictate the catalyst's stability, solubility, and reactivity, particularly in the challenging oxidative addition step with sterically hindered substrates.

  • The Workhorse: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Pros: Commercially available, relatively inexpensive, and effective for a range of simple substrates. It's a go-to for initial screenings.

    • Cons: Can be sensitive to air and moisture. Its performance often falters with sterically demanding substrates, requiring higher temperatures and catalyst loadings, which can lead to side reactions and lower yields.[1]

  • The Reliable Alternative: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂)

    • Pros: An air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. The bidentate dppf ligand offers enhanced stability and often promotes higher reactivity and yields than Pd(PPh₃)₄, especially in Suzuki-Miyaura couplings.[2][3]

    • Cons: More expensive than Pd(PPh₃)₄.

  • The High-Performance Specialists: Buchwald Ligands and Palladacycle Precatalysts

    • Pros: Systems utilizing bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are the state-of-the-art for challenging substrates.[4][5] They facilitate oxidative addition at lower temperatures and enable reactions with previously unreactive partners. Palladacycle precatalysts are highly active and stable, often requiring very low catalyst loadings.[6]

    • Cons: These are premium catalysts, and their cost is significantly higher. The choice of the specific ligand can require screening for optimal results.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for forming biaryl structures. The reaction of this compound with an arylboronic acid is challenging due to the steric hindrance from the ortho-ester and meta-methyl groups.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is often the rate-limiting step, especially with hindered substrates. Bulky, electron-rich ligands on the palladium center accelerate this step. Subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Cycle ArBr Ar-Br (this compound) PdII_complex Ar-Pd(II)L₂-Br ArBr->PdII_complex OxAdd_pos Oxidative Addition Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex->Pd0 Boronic R-B(OH)₂ Trans_pos Transmetalation PdII_Ar_R Ar-Pd(II)L₂-R Boronic->PdII_Ar_R Base Base (e.g., K₂CO₃) Transmetalation Transmetalation Product Ar-R (Product) PdII_Ar_R->Product RedElim_pos Reductive Elimination RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Performance Comparison for Hindered Aryl Bromides
Catalyst SystemSubstrate ExampleBaseSolventTemp (°C)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄2-Bromo-1,3-dimethylbenzeneK₃PO₄Dioxane90Moderate to Good0.5 - 2[2]
Pd(dppf)Cl₂Aryl BromideK₂CO₃Toluene/H₂O70901-2[2]
Pd(OAc)₂ / SPhos2-Bromo-N,N-dimethylanilineK₃PO₄Dioxane/H₂O100>952[7]
Pd-NHC Complex2-Bromo-mesitylenet-BuOKDioxane80>990.05[8]
Pd₂(dba)₃ / AntPhosDi-ortho-substituted Aryl BromideCs₂CO₃Toluene110952[9]

Analysis: For a substrate like this compound, standard catalysts like Pd(PPh₃)₄ are likely to give low to moderate yields.[10] Pd(dppf)Cl₂ offers a significant improvement, often achieving high conversion where Pd(PPh₃)₄ fails.[2][3] However, for consistent, high-yield synthesis, especially on a larger scale, a system employing a Buchwald ligand (like SPhos or AntPhos) or a robust N-heterocyclic carbene (NHC) complex is the superior choice.[8][9][11] These advanced systems operate efficiently at low catalyst loadings, which can offset their higher initial cost.

The Heck Reaction: Arylation of Alkenes

The Heck reaction provides a direct route to couple this compound with an alkene, forming a new C-C bond and introducing a vinyl group. The challenge with this substrate is its electron-rich nature, which can slow down the reaction.

Mechanistic Rationale

Similar to the Suzuki coupling, the cycle starts with oxidative addition of the aryl bromide to Pd(0). The resulting Pd(II) complex then coordinates with the alkene. This is followed by migratory insertion of the alkene into the Aryl-Pd bond. A final β-hydride elimination step releases the vinylated product and a hydrido-palladium complex, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst.

Heck_Reaction_Cycle ArBr Ar-Br (this compound) PdII_complex Ar-Pd(II)L₂-Br ArBr->PdII_complex OxAdd_pos Oxidative Addition Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate R-CH₂-CH(Ar)-Pd(II)L₂-Br PdII_complex->Intermediate Coord_pos Migratory Insertion Alkene Alkene Alkene->Intermediate Coordination Coordination & Migratory Insertion Product Ar-CH=CH-R (Product) Intermediate->Product HPdBr H-Pd(II)L₂-Br Intermediate->HPdBr Beta_pos β-Hydride Elimination BetaHydride β-Hydride Elimination Base Base HPdBr->Base Reductive Elimination Base->Pd0

Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Performance Comparison for Electron-Rich Aryl Bromides
Catalyst SystemSubstrate ExampleAlkeneBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃4-BromoanisoleStyreneEt₃NDMF100Moderate[12]
Pd(OAc)₂ / P(o-tol)₃4-BromoanisoleButyl AcrylateNaOAcDMA14085[12]
Pd(OAc)₂ / NHC LigandElectron-rich Aryl BromideButyl AcrylateK₂CO₃TBAB120-14093[13]
SPO-ligated Pd complexAryl BromideStyreneK₂CO₃Toluene11098[14]

Analysis: Traditional phosphine ligands like PPh₃ are often insufficient for activating electron-rich aryl bromides in the Heck reaction.[12] More electron-donating and bulky phosphines, such as P(o-tol)₃, show improved performance. The most significant advancements come from N-heterocyclic carbene (NHC) ligands, which dramatically increase the catalytic activity for these challenging substrates, allowing for high yields.[13] Secondary phosphine oxide (SPO) ligated palladium complexes also show promise for achieving high yields under relatively mild conditions.[14]

The Buchwald-Hartwig Amination: Crafting C-N Bonds

For synthesizing aniline derivatives, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the premier method. This reaction couples an aryl halide with an amine.

Mechanistic Rationale

The cycle is analogous to the Suzuki coupling. After oxidative addition of the aryl bromide to Pd(0), the amine coordinates to the Pd(II) complex. A base then deprotonates the amine, forming a palladium-amido complex. Reductive elimination from this complex forges the C-N bond, yielding the arylamine and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich ligand is paramount to facilitate the reductive elimination step.

Buchwald_Hartwig_Cycle ArBr Ar-Br (this compound) PdII_complex Ar-Pd(II)L-Br ArBr->PdII_complex OxAdd_pos Oxidative Addition Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)L-NR₂ PdII_complex->PdII_Amido Amine_pos Amine Coordination Amine R₂NH Amine->PdII_Amido Base Base (e.g., NaOtBu) Amine_Coord Amine Coordination & Deprotonation Product Ar-NR₂ (Product) PdII_Amido->Product RedElim_pos Reductive Elimination RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Performance Comparison for Aryl Bromides
Catalyst SystemSubstrate ExampleAmineBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / P(o-tol)₃4-BromotolueneMorpholineNaOtBuToluene8098[10]
Pd(OAc)₂ / BINAPAryl BromideAnilineCs₂CO₃Toluene10081-99[6]
G3-XPhos Palladacycle2-Bromo-m-xylenePrimary AmineLHMDSTolueneRT97[6]
Pd₂(dba)₃ / JagPhos II(Hetero)aryl BromideAnilineNaOtBuCPME10090[6]

Analysis: The Buchwald-Hartwig amination is highly dependent on specialized catalyst systems. While older systems using ligands like BINAP are effective, modern palladacycle precatalysts (e.g., G3-XPhos) and bespoke ligands (e.g., JagPhos) offer superior performance, often enabling reactions at room temperature with excellent yields and broad substrate scope.[6] For a substrate like this compound, employing a third or fourth-generation Buchwald precatalyst is the most reliable strategy for achieving high yields.

Experimental Protocols and Workflow

A trustworthy protocol is a self-validating system. Below is a representative, detailed procedure for a Suzuki-Miyaura coupling, which can be adapted for other reactions.

General Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Dry glassware under N₂/Ar) Reagents 2. Add Solids (Aryl bromide, Boronic acid, Base) Setup->Reagents Catalyst 3. Add Catalyst System (Pd source, Ligand) Reagents->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Degas 5. Degas Mixture (N₂/Ar sparging) Solvent->Degas Reaction 6. Heat to Temperature (Vigorous stirring) Degas->Reaction Monitor 7. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 8. Aqueous Workup (Quench, Extract with organic solvent) Monitor->Workup Purify 9. Purification (Column Chromatography) Workup->Purify

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for sterically hindered substrates.[7][15]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 1.0 mmol, 243 mg), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol, 424 mg).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst Pd(OAc)₂ (0.02 mmol, 4.5 mg) and the SPhos ligand (0.04 mmol, 16.4 mg) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (e.g., 5 mL) via syringe.

  • Degassing: Bubble nitrogen or argon through the stirred solution for another 15-20 minutes to ensure the mixture is thoroughly degassed.[7]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).[7]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure biaryl product.

Final Cost-Benefit Analysis and Recommendations

The "best" catalyst is context-dependent, balancing the need for yield and purity against practical constraints like budget and scale.

Catalyst SystemRelative CostAir StabilityActivity with Hindered SubstratesRecommendation
Pd(PPh₃)₄ LowLowLow to ModerateBest for initial, small-scale screening or with simple, unhindered substrates.
Pd(dppf)Cl₂ MediumHighGoodA reliable and robust choice for general applications, offering a good balance of cost and performance.
Pd(OAc)₂ / Buchwald Ligand HighHigh (as a system)ExcellentThe preferred system for achieving the highest yields with difficult substrates, essential for late-stage synthesis of valuable compounds.
Palladacycle Precatalysts Very HighHighExcellentIdeal for process development and large-scale synthesis where extremely low catalyst loadings can justify the high upfront cost.

Expert Recommendation: For researchers working with this compound, beginning with Pd(dppf)Cl₂ is a logical starting point due to its reliability and reasonable cost. If yields are suboptimal or the coupling partners are particularly challenging, transitioning to a Pd(OAc)₂/SPhos system is the recommended next step to maximize success. For process chemistry where efficiency and catalyst turnover are paramount, an investment in a specialized palladacycle precatalyst should be strongly considered.

References

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]

  • Organic Chemistry Portal. (2002). Highly Active, Air-Stable Palladium Catalysts for the C-C and C-S Bond-Forming Reactions of Vinyl and Aryl Chlorides. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Available at: [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]

  • RSC Publishing. (n.d.). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at: [Link]

  • Journal of the American Chemical Society. (2023). Stability and C–H Bond Activation Reactions of Palladium(I) and Platinum(I) Metalloradicals. Available at: [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Available at: [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. Available at: [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available at: [Link]

  • ADDI. (2023). Stability and C−H Bond Activation Reactions of Palladium(I) and Platinum(I) Metalloradicals: Carbon-to. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Available at: [Link]

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]

  • ResearchGate. (2025). Highly Active, Air-Stable Versatile Palladium Catalysts for the C−C, C−N, and C−S Bond Formations via Cross-Coupling Reactions of Aryl Chlorides. Available at: [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Available at: [Link]

  • Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]

  • Organic Chemistry Portal. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Mthis compound. Available at: [Link]

  • Wikipedia. (n.d.). Palladium. Available at: [Link]

  • ResearchGate. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls. Available at: [Link]

Sources

A Strategic Guide to C-C and C-N Bond Formation: Comparing the Efficacy of Ethyl 2-bromo-4-methylbenzoate and Its Aryl Triflate Analogue

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of complex molecule synthesis, the strategic selection of building blocks is paramount to achieving high yields, purity, and overall efficiency. Among the vast arsenal of reagents available to researchers, substituted aryl halides and their pseudohalide counterparts serve as fundamental cornerstones for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide provides an in-depth comparative analysis of Ethyl 2-bromo-4-methylbenzoate , a versatile and widely utilized aryl bromide, against its direct analogue, Ethyl 2-(trifluoromethanesulfonyloxy)-4-methylbenzoate , an aryl triflate. We will delve into their respective efficacies in cornerstone palladium-catalyzed cross-coupling reactions, providing experimental data, detailed protocols, and the critical reasoning behind methodological choices to empower researchers in making informed decisions for their synthetic campaigns.

The Contenders: A Profile of Reactivity

This compound is a halogenated aromatic ester valued for its stability and predictable reactivity. The bromine atom serves as a reliable leaving group in a multitude of palladium-catalyzed reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[3] The ortho-position of the bromine relative to the ethyl ester group introduces a degree of steric hindrance, which can influence catalyst and ligand selection. The electron-donating methyl group at the para-position can also modulate the electronic properties of the aromatic ring.

Ethyl 2-(trifluoromethanesulfonyloxy)-4-methylbenzoate , on the other hand, employs the trifluoromethanesulfonate (triflate, -OTf) group as a leaving group. Aryl triflates are attractive alternatives to aryl halides as they are readily prepared from widely available phenols.[4][5] The triflate group is one of the best leaving groups, often enabling reactions to proceed under milder conditions than their halide counterparts.[6] However, they are also susceptible to hydrolysis, a competing side reaction that can diminish yields if not properly controlled.[7]

The choice between these two building blocks is not always straightforward and can be influenced by the specific coupling partners, desired reaction conditions, and even the catalyst system employed—a phenomenon sometimes referred to as the "Suzuki-Miyaura anomaly," where ligand choice can invert the typical reactivity order of halides vs. triflates.[8][9]

Head-to-Head: Performance in Key Cross-Coupling Reactions

To provide a clear comparison, the following table summarizes representative experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Disclaimer: The following data has been collated from multiple sources performing reactions on structurally similar substrates. Direct head-to-head comparative studies for the exact title compounds under identical conditions are not extensively available. This table serves as a representative guide to expected performance.

Reaction Coupling Partner Substrate Catalyst / Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference(s)
Suzuki-Miyaura Phenylboronic AcidThis compoundPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~85-95[10] (analogy)
Suzuki-Miyaura Phenylboronic AcidEthyl 2-triflate-4-methylbenzoatePd(OAc)₂ / PCy₃K₂CO₃Toluene804~90-98[11]
Buchwald-Hartwig AnilineThis compoundPd₂(dba)₃ / XPhosNaOtBuToluene11018~80-90[12] (analogy)
Buchwald-Hartwig AnilineEthyl 2-triflate-4-methylbenzoate[Pd(allyl)Cl]₂ / t-BuXPhosK₃PO₄1,4-Dioxane10016~85-95[13] (analogy)
Sonogashira PhenylacetyleneThis compoundPdCl₂(PPh₃)₂ / CuIEt₃NToluene706~75-85[14][15] (analogy)
Sonogashira PhenylacetyleneEthyl 2-triflate-4-methylbenzoatePdCl₂(PPh₃)₂ / CuIDIPATHFRT3~80-92 (analogy)

The Scientist's Perspective: Causality Behind Experimental Choices

The data suggests that aryl triflates may offer faster reaction times and slightly higher yields under milder conditions, particularly for Sonogashira couplings. However, the success of any cross-coupling reaction hinges on the judicious selection of catalysts, ligands, and bases.

Ligand Selection: Managing Steric Hindrance

For a sterically encumbered substrate like this compound, the choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands from the Buchwald group, such as SPhos and XPhos , are highly effective.[10] These ligands promote the formation of monoligated, 12-electron Pd(0) species, which are highly reactive in the rate-determining oxidative addition step.[16] The steric bulk facilitates the final reductive elimination step, preventing catalyst decomposition.

Base Selection: A Balancing Act

The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction where it activates the boronic acid.[17]

  • Potassium Phosphate (K₃PO₄): A strong base often favored for aryl bromides and challenging substrates.

  • Potassium Carbonate (K₂CO₃): A milder base, often sufficient for more reactive substrates like aryl triflates, which helps to minimize the competing hydrolysis side reaction.[7]

  • Sodium tert-butoxide (NaOtBu): A very strong, non-nucleophilic base essential for the deprotonation of amines in the Buchwald-Hartwig amination.[12]

The logical workflow for selecting a building block can be visualized as follows:

G start Synthetic Goal: Biaryl or Arylamine Synthesis phenol_avail Is the corresponding phenol readily available? start->phenol_avail mild_cond Are very mild conditions (e.g., RT) required? phenol_avail->mild_cond Yes use_bromide Select Aryl Bromide (e.g., this compound) phenol_avail->use_bromide No hydrolysis_risk Is the substrate sensitive to hydrolysis? mild_cond->hydrolysis_risk No use_triflate Select Aryl Triflate (e.g., Ethyl 2-triflate-4-methylbenzoate) mild_cond->use_triflate Yes hydrolysis_risk->use_triflate No hydrolysis_risk->use_bromide Yes

Figure 1. Decision workflow for selecting between an aryl bromide and an aryl triflate.

In-Depth Experimental Protocols

To ensure reproducibility and provide a self-validating system, the following detailed protocols are provided for a model Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of Ethyl 2-hydroxy-4-methylbenzoate

This precursor is required for the synthesis of the aryl triflate.

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol).

  • Solvent Addition: Add absolute ethanol (150 mL) and a magnetic stir bar.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 16 hours. Monitor reaction completion by TLC.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 2-hydroxy-4-methylbenzoate as a solid, which can be used without further purification.

Protocol 2: Synthesis of the Aryl Triflate Competitor

Ethyl 2-(trifluoromethanesulfonyloxy)-4-methylbenzoate

  • Reaction Setup: To a dry 100 mL Schlenk flask under an argon atmosphere, add Ethyl 2-hydroxy-4-methylbenzoate (5.0 g, 27.7 mmol) and anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add pyridine (2.7 mL, 33.3 mmol) dropwise.

  • Triflation: Add trifluoromethanesulfonic anhydride (5.1 mL, 30.5 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding cold water (30 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with 1M HCl (2 x 25 mL) and brine (1 x 25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure aryl triflate.[5]

Protocol 3: Suzuki-Miyaura Coupling with this compound
  • Reaction Setup: To a dry Schlenk flask, add this compound (243 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 12 hours. Monitor progress by TLC or GC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield the biaryl product.

The catalytic cycle for this transformation is a well-established pathway:

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂-Br ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 ar_ar Ar-Ar' red_elim->ar_ar arbr Ar-Br arbr->ox_add boronic Ar'-B(OH)₂ + Base boronic->transmetal

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Outlook

Both this compound and its corresponding aryl triflate are highly effective building blocks for complex molecule synthesis. The choice between them is nuanced.

  • This compound represents a robust, cost-effective, and reliable option, particularly when harsh basic conditions are required and precursor availability is a concern. Its reactivity is well-understood, and a vast library of ligands is available for optimizing challenging transformations.

  • Ethyl 2-(trifluoromethanesulfonyloxy)-4-methylbenzoate offers the advantage of higher reactivity, often leading to faster reactions under milder conditions. This is particularly beneficial when dealing with thermally sensitive substrates. Its synthesis from the corresponding phenol provides a strategic alternative when the aryl bromide is not commercially available or is difficult to prepare.

Future developments in catalyst design, particularly in the realm of base metal catalysis (e.g., Nickel, Copper), may further shift the landscape, offering more sustainable and economical alternatives to palladium-based systems. However, for the foreseeable future, the strategic interplay between aryl halides and pseudohalides will remain a central theme in the art and science of organic synthesis.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of Mthis compound. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-hydroxy-2-methylbenzoic acid.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions of phenylacetylene and aryl halides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PALLADIUM-CATALYZED COUPLING OF ARYL TRIFLATES WITH THIOLS. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]

  • ACS Publications. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of STAGE B: ETHYL 4-(HYDROXYMETHYL)BENZOATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • ResearchGate. (2010). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave-accelerated Mizoroki-Heck and Sonogashira cross-coupling reactions in water using a heterogeneous palladium(II). Retrieved from [Link]

  • Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [. Retrieved from https://www.preprints.org/manuscript/202310.1947/v1
  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

  • DOI. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Retrieved from [Link]

  • CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The.... Retrieved from [Link]

  • ChemRxiv. (n.d.). RESEARCH ARTICLE SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira reactions of phenylacetylene with arylbromides catalyzed by unsymmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3a-f. a. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. Retrieved from [Link]

  • RSC Publishing. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Retrieved from [Link]

  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of the Sonogashira coupling between phenylacetylene and 1.... Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 2-bromo-4-methylbenzoate: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Intermediate

In the landscape of pharmaceutical research and fine chemical synthesis, the efficiency and purity of intermediate compounds are paramount. Ethyl 2-bromo-4-methylbenzoate is a valuable building block, frequently utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The traditional method for its synthesis, the Fischer esterification of 2-bromo-4-methylbenzoic acid, typically relies on conventional conductive heating. However, modern synthetic chemistry has embraced microwave irradiation as a powerful tool to accelerate reactions, improve yields, and promote greener processes.[1]

This guide provides an in-depth, objective comparison between conventional heating and microwave-assisted methods for the synthesis of this compound. We will delve into the theoretical underpinnings of each heating mechanism, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. This document is intended to equip researchers, scientists, and drug development professionals with the practical insights needed to select the optimal synthetic strategy for their specific needs.

The Reaction: Fischer Esterification

The core transformation is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (2-bromo-4-methylbenzoic acid) and an alcohol (ethanol) to yield an ester (this compound) and water.

Fischer Esterification Reaction

The reaction is reversible, and its success hinges on shifting the equilibrium towards the product side. This is typically achieved by using a large excess of the alcohol or by removing water as it is formed, in accordance with Le Châtelier's Principle. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

Heating Mechanisms: A Tale of Two Methodologies

Conventional Heating: The Surface-In Approach

Conventional heating relies on the conduction of thermal energy. An external heat source (e.g., a heating mantle or oil bath) warms the outer surface of the reaction vessel. This heat is then transferred through the glass to the solvent and, finally, to the reactants. This process is inherently inefficient and slow, often resulting in significant temperature gradients within the reaction mixture. The vessel walls and the solution near the surface can become much hotter than the core, sometimes leading to the formation of impurities and inconsistent reaction conditions.[2]

Microwave Irradiation: Direct & Instantaneous Molecular Heating

Microwave-assisted synthesis operates on a fundamentally different principle: dielectric heating.[2] Microwaves are high-frequency electromagnetic waves that directly couple with polar molecules in the reaction mixture.[3] This interaction occurs via two primary mechanisms:

  • Dipole Rotation: Polar molecules, like ethanol, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation creates intense molecular friction, which manifests as heat.[4][5]

  • Ionic Conduction: If ions are present (such as the protonated species formed by the acid catalyst), they will migrate back and forth in the oscillating electric field. Collisions caused by this ionic movement generate thermal energy.[4][6]

This direct energy transfer results in rapid, uniform, and highly efficient heating of the entire reaction volume simultaneously, eliminating temperature gradients and often leading to dramatic accelerations in reaction rates.[7][8]

Experimental Protocols

The following protocols provide a framework for synthesizing this compound using both methods.

Protocol 1: Conventional Heating (Reflux)

Objective: To synthesize this compound via traditional acid-catalyzed esterification under reflux.

Methodology:

  • To a 100 mL round-bottom flask, add 2-bromo-4-methylbenzoic acid (5.0 g) and absolute ethanol (30 mL).

  • Equip the flask with a magnetic stir bar and stir the mixture to dissolve the solid.

  • Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the stirring mixture.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the mixture to a gentle reflux using a heating mantle and maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 50 mL of cold water.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 10% sodium carbonate solution (until effervescence ceases)[9], and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]

Protocol 2: Microwave Irradiation

Objective: To synthesize this compound using an efficient, microwave-assisted protocol.

Methodology:

  • In a 20 mL screw-cap microwave reaction vessel, combine 2-bromo-4-methylbenzoic acid (1.0 g) and absolute ethanol (6.0 mL).

  • Add a magnetic stir bar.

  • Cautiously add concentrated sulfuric acid (0.3 mL) dropwise while swirling the vessel.[11]

  • Seal the vessel and place it in the cavity of a dedicated laboratory microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Ramp Time: 3 minutes

    • Hold Time: 10 minutes

    • Stirring: High

  • Once the irradiation cycle is complete, allow the vessel to cool to a safe handling temperature (<55 °C).[11]

  • Perform the workup as described in steps 7-10 of the conventional heating protocol, adjusting volumes proportionally.

Comparative Performance Analysis

The choice between conventional and microwave heating is often dictated by desired outcomes such as speed, yield, and purity. Microwave irradiation consistently demonstrates significant advantages in these areas.

ParameterConventional HeatingMicrowave IrradiationRationale for Difference
Reaction Time 4 - 6 hours10 - 15 minutesDirect, uniform, and rapid dielectric heating dramatically accelerates the reaction rate.[7][12]
Typical Yield 75 - 85%>95%The rapid heating minimizes the formation of side products and decomposition of reagents, leading to cleaner reactions and higher yields.[7][13]
Product Purity GoodExcellentShorter reaction times and lower thermal stress on the molecules result in fewer byproducts, often simplifying purification.[14]
Energy Consumption HighLowMicrowaves heat only the polar reaction mixture, not the vessel or the surrounding environment, making it a more energy-efficient process.[2]
Process Control ModerateHighPrecise control over temperature and pressure within a sealed vessel allows for superheating of solvents above their atmospheric boiling points, further accelerating the reaction.[14]

Workflow Visualization

The procedural differences between the two methods can be visualized through the following workflows.

Conventional_Heating_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents Combine Reactants: 2-bromo-4-methylbenzoic acid, Ethanol, H₂SO₄ reflux Heat to Reflux (4-6 hours) reagents->reflux Conductive Heating quench Quench with Water reflux->quench extract Extract with Ether quench->extract wash Wash (Na₂CO₃, Brine) extract->wash dry Dry & Filter wash->dry evaporate Evaporate Solvent dry->evaporate product Final Product evaporate->product

Caption: Workflow for Conventional Synthesis.

Microwave_Heating_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents Combine Reactants in Microwave Vessel irradiate Microwave Irradiation (120°C, 10 min) reagents->irradiate Dielectric Heating quench Quench with Water irradiate->quench extract Extract with Ether quench->extract wash Wash (Na₂CO₃, Brine) extract->wash dry Dry & Filter wash->dry evaporate Evaporate Solvent dry->evaporate product Final Product evaporate->product

Caption: Workflow for Microwave-Assisted Synthesis.

Conclusion and Recommendations for the Modern Laboratory

The synthesis of this compound provides a clear example of the advantages offered by modern heating technologies. While conventional heating remains a viable method, microwave irradiation is demonstrably superior in terms of speed, efficiency, and product purity.

  • For High-Throughput Screening and Drug Discovery: Microwave synthesis is the undisputed choice. Its ability to rapidly generate product in minutes allows for the swift creation of compound libraries and accelerates the lead optimization process.[1][15][16]

  • For Process Development and Optimization: The precise control and reproducibility of microwave reactors make them ideal for studying reaction parameters and optimizing conditions to achieve the highest possible yield and purity.[14]

  • For Green Chemistry Initiatives: With its reduced energy consumption and potential to minimize solvent use, microwave-assisted synthesis aligns perfectly with the principles of sustainable chemistry.[2][16]

References

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Request PDF. (n.d.). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2014, July 17). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education. Retrieved from [Link]

  • Unknown. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • NIH. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Sciencemadness.org. (2019, February 14). Need advice on ester formation. Retrieved from [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 Difference between conventional heating and microwave-assisted heating. Retrieved from [Link]

  • Wikipedia. (n.d.). Microwave chemistry. Retrieved from [Link]

  • NIH. (2023, October 13). Microwave-Assisted Enzymatic Esterification Production of Emollient Esters. PMC. Retrieved from [Link]

  • Scribd. (n.d.). PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. Retrieved from [Link]

  • Books. (2023, November 3). Chapter 1: Basics of Microwave Heating and Recent Advances.
  • Unknown. (n.d.). Microwave Induced Green syntharid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-[(4-ethylphenyl)methyl]benzoic acid methyl ester. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]

  • ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences. Retrieved from [Link]

  • Unknown. (2018, September 12). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. Retrieved from [Link]

  • PMC - NIH. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (n.d.). Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. Retrieved from [Link]

  • Unknown. (n.d.). Microwave Chemistry: General Features and Applications. Retrieved from [Link]

  • Supporting Information. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

Sources

A Comparative Guide to the Mechanistic Nuances of Palladium Insertion into the C-Br Bond of Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds stands as a cornerstone, enabling the construction of complex molecular architectures that are the bedrock of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of methodologies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool. This guide delves into the heart of these transformations, specifically focusing on the mechanistic intricacies of palladium insertion into the carbon-bromine (C-Br) bond of Ethyl 2-bromo-4-methylbenzoate, a common building block in organic synthesis.

This publication will provide an in-depth comparison of the palladium-catalyzed approach with viable alternatives, supported by experimental data and detailed protocols. Our objective is to equip researchers with the critical knowledge to make informed decisions in their synthetic endeavors, balancing reaction efficiency, substrate scope, and mechanistic understanding.

The Palladium-Catalyzed Pathway: A Mechanistic Deep Dive

The palladium-catalyzed cross-coupling of aryl halides, such as this compound, is a cornerstone of modern organic synthesis. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial and often rate-determining step is the oxidative addition, where the palladium(0) catalyst inserts into the C-Br bond of the aryl halide to form a palladium(II) species.[2]

The Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 M-X M-X Transmetalation->M-X Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R M-R M-R M-R->Transmetalation

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The mechanism of the oxidative addition itself is a subject of considerable research, with two primary pathways proposed: a concerted mechanism and a nucleophilic displacement-type (SNAr-like) mechanism.[3] For electron-deficient aryl bromides like this compound, the electronic properties of the substrate can influence which pathway is favored. Computational studies on related systems suggest that the oxidative addition to palladium(0) complexes can proceed via a three-centered transition state in a concerted fashion.[2]

The choice of ligand on the palladium catalyst also plays a crucial role in the efficiency of the oxidative addition step. Electron-rich and sterically bulky phosphine ligands are known to accelerate this step.[4]

Comparative Analysis of Catalytic Systems

While palladium has long been the dominant catalyst for C-C bond formation, concerns over its cost and toxicity have driven the exploration of more abundant and economical first-row transition metals like nickel and copper.

Catalyst SystemTypical Catalyst Loading (mol%)Reaction Temperature (°C)Reaction Time (h)Yield (%) of Biaryl ProductReference
Palladium
Pd(dppf)Cl₂3-580-1006-12High[5]
Nickel
NiCl₂(PCy₃)₂1-560-10012-24Good to Excellent[6]
(2,2'-bipyridine)NiCl₂5-1080-12012-48Moderate to Good[7]
Copper
CuI/ligand5-10100-14024-72Variable[8][9]

Note: This table presents a general comparison based on literature for similar aryl bromides. Yields are highly dependent on the specific substrates, ligands, and reaction conditions.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have emerged as a powerful alternative to palladium for Suzuki-Miyaura couplings.[10] Nickel is more earth-abundant and less expensive than palladium. Mechanistically, nickel-catalyzed reactions can proceed through pathways involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. For aryl bromides, the Ni(0)/Ni(II) pathway is often proposed, mirroring the palladium cycle. However, the lower electronegativity and smaller atomic radius of nickel can lead to different reactivity and selectivity profiles compared to palladium.[7]

Copper-Catalyzed Cross-Coupling

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, represent another alternative. These reactions typically require higher temperatures and longer reaction times compared to their palladium- and nickel-catalyzed counterparts. The mechanism is believed to involve single-electron transfer (SET) pathways and the formation of organocopper intermediates. While significant progress has been made in developing more efficient copper-catalyzed systems, they often exhibit a narrower substrate scope compared to palladium and nickel.[8][9]

An Alternative Strategy: Directed Ortho-Metalation (DoM)

Beyond transition metal catalysis, directed ortho-metalation (DoM) offers a fundamentally different approach to the ortho-functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) on the aromatic substrate to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles.[11][12]

For a substrate like Ethyl 4-methylbenzoate (the unbrominated precursor to our topic molecule), the ester group can act as a DMG, directing lithiation to the 2-position.

Directed_Ortho_Metalation Aryl-DMG Ethyl 4-methylbenzoate Aryllithium Ortho-lithiated intermediate Aryl-DMG->Aryllithium Deprotonation Base n-BuLi, TMEDA Base->Aryllithium Functionalized_Aryl Ortho-functionalized product Aryllithium->Functionalized_Aryl Electrophilic quench Electrophile E+ Electrophile->Functionalized_Aryl

Caption: A simplified workflow for Directed Ortho-Metalation.

The primary advantage of DoM is the ability to introduce a wide range of functional groups at the ortho position without the need for a pre-installed halogen atom. However, this method requires stoichiometric amounts of strong, air- and moisture-sensitive organolithium bases and often cryogenic temperatures. The functional group tolerance can also be a limitation, as the strong base can react with other sensitive groups in the molecule.

Experimental Protocols

To provide a practical framework for the concepts discussed, this section outlines detailed experimental procedures for key reactions.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure for a similar substrate, methyl 4-bromo-2-methylbenzoate.[5]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03-0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In-situ Monitoring of Oxidative Addition by UV-vis Spectroscopy

This protocol is a conceptual guide based on studies of oxidative addition to palladium complexes.[13][14]

Experimental Setup:

  • A UV-vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • An air-tight quartz cuvette.

  • A stock solution of a Pd(0) complex (e.g., Pd(PPh₃)₄) in a degassed solvent (e.g., toluene).

  • A stock solution of this compound in the same degassed solvent.

Procedure:

  • Record the UV-vis spectrum of the Pd(0) complex solution in the cuvette.

  • Inject a solution of this compound into the cuvette with rapid mixing.

  • Immediately begin acquiring UV-vis spectra at regular time intervals.

  • Monitor the disappearance of the characteristic absorbance bands of the Pd(0) complex and the appearance of new bands corresponding to the Pd(II) oxidative addition product.

  • The kinetic data can be analyzed to determine the rate of the oxidative addition reaction. For very fast reactions, cryo stopped-flow techniques may be necessary.[13]

Protocol 3: Directed Ortho-Lithiation of an Ethyl Benzoate Derivative

This is a general procedure adapted from literature on the directed lithiation of benzoic acid derivatives.[12][15]

Materials:

  • Ethyl 4-methylbenzoate

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equivalents)

  • n-Butyllithium (n-BuLi) (1.2 equivalents) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, I₂)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of Ethyl 4-methylbenzoate (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMEDA (1.2 mmol) followed by the dropwise addition of n-BuLi.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add a solution of the electrophile (e.g., iodine in THF) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Conclusion

The palladium-catalyzed insertion into the C-Br bond of this compound remains a highly efficient and reliable method for C-C bond formation. A thorough understanding of the mechanistic details of the oxidative addition step, including the influence of ligands and electronic effects, is crucial for optimizing reaction conditions. While nickel and copper catalysts offer more economical alternatives, they may require more rigorous optimization and can exhibit different reactivity profiles. Directed ortho-metalation presents a powerful, albeit more demanding, alternative for the direct functionalization of the aromatic ring, bypassing the need for a halogenated precursor.

The choice of methodology will ultimately depend on the specific goals of the synthesis, including considerations of cost, scale, functional group tolerance, and the desired level of mechanistic investigation. This guide provides a foundational understanding and practical protocols to aid researchers in navigating these choices and advancing their synthetic endeavors.

References

  • Lockwood, G. F., et al. (2021). Directed lithiation of unprotected benzoic acids. Journal of the American Chemical Society, 143(42), 17761-17769.
  • Suzuki, A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 99(11), 3359-3452.
  • Mirica, L. M., et al. (2022). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • BenchChem. (2025).
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Daugulis, O., et al. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. The Journal of Organic Chemistry, 70(23), 9243-9253.
  • Bickelhaupt, F. M., et al. (2002). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 21(13), 2765-2774.
  • BenchChem. (2025).
  • Garg, N. K., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(15), 4094-4097.
  • ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of....
  • BenchChem. (2025).
  • An, J., & Wu, J. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(13), 5488-5499.
  • Maseras, F., & Bickelhaupt, F. M. (2000). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 19(21), 4338-4345.
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab Group Meeting Handout.
  • Tang, X., et al. (2022).
  • BenchChem. (2025).
  • Mirica, L. M., et al. (2022). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois.
  • Ujaque, G., & Maseras, F. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(46), 11776-11789.
  • Hartwig, J. F., et al. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Journal of the American Chemical Society, 120(32), 8159-8176.
  • Beletskaya, I. P., et al. (2021).
  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and flanking group strategies for regio- and stereocontrolled aromatic substitution. Chemical Reviews, 90(6), 879-933.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem Technical Document.
  • Inagaki, S., et al. (2024). Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Johnson, A. M., et al. (2019). A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. Dalton Transactions, 48(38), 14383-14390.
  • Schlosser, M. (2005). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Osaka University. (n.d.). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. OUCI.
  • Milstein, D., et al. (2007). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. Tetrahedron Letters, 48(46), 8171-8174.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. CN109592233A.
  • Ogoshi, S., & Kurosawa, H. (2016). Nickel/N-Heterocyclic Carbene-Catalyzed Suzuki-Miyaura Type Cross-Coupling of Aryl Carbamates. Organic Letters, 18(20), 5348-5351.

Sources

A Senior Application Scientist's Guide to the Cross-Coupling Performance of Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of modern synthetic chemistry, the choice of building blocks is paramount to the success of a synthetic campaign. Aryl halides are foundational pillars in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. Among these, Ethyl 2-bromo-4-methylbenzoate presents a unique combination of steric and electronic properties that influence its reactivity in pivotal cross-coupling reactions.

This guide provides an in-depth analysis of the performance of this compound benchmarked against a curated selection of other commercially available aryl halides. We will dissect its reactivity profile in key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira—providing both a theoretical framework and practical, field-tested experimental protocols to inform your synthetic strategies.

Understanding the Reactivity Landscape of Aryl Halides

The reactivity of an aryl halide in a cross-coupling reaction is not an isolated property but rather a nuanced interplay of electronic and steric factors. The nature of the halogen, the electronic character of the substituents on the aromatic ring, and the position of these substituents all contribute to the kinetic profile of the reaction.

The Role of the Halogen: In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The bond dissociation energy of the carbon-halogen bond plays a crucial role, with the general reactivity trend being Ar-I > Ar-Br > Ar-Cl.[1] Aryl bromides, such as this compound, offer a balance of reactivity and stability, making them widely used substrates in organic synthesis.[2]

Electronic Effects: Substituents on the aromatic ring can either donate or withdraw electron density, thereby influencing the rate of oxidative addition. Electron-withdrawing groups (EWGs) generally increase the rate of oxidative addition by making the carbon attached to the halogen more electrophilic. Conversely, electron-donating groups (EDGs) can decrease the rate.

Steric Hindrance: The presence of bulky substituents, particularly in the ortho position to the halogen, can significantly impact the approach of the palladium catalyst and thus hinder the oxidative addition step.[3] However, in some catalyst systems, bulky ligands are employed to promote the formation of highly reactive, coordinatively unsaturated palladium species that can overcome this steric barrier.

Analyzing this compound:

This compound possesses a unique substitution pattern that leads to a finely tuned reactivity profile:

  • Ortho-Ethyl Ester Group (-COOEt): This is a moderately electron-withdrawing group, which is expected to activate the C-Br bond towards oxidative addition. However, its position ortho to the bromine atom introduces significant steric bulk.

  • Para-Methyl Group (-CH₃): This is an electron-donating group, which can slightly deactivate the ring towards electrophilic attack but can also influence the overall electronic nature of the substrate.[4]

This combination of an ortho-EWG with steric bulk and a para-EDG makes this compound an interesting substrate, whose performance is highly dependent on the chosen reaction conditions and catalyst system.

Benchmarking Performance: A Comparative Analysis

To objectively assess the performance of this compound, we will compare it against a selection of other aryl bromides with varying electronic and steric properties in four key cross-coupling reactions.

Comparison Aryl Halides:

  • 4-Bromotoluene: Features a para-electron-donating group.

  • Methyl 4-bromobenzoate: Features a para-electron-withdrawing group.

  • 2-Bromotoluene: Features an ortho-electron-donating group, introducing steric hindrance.

  • 1-Bromo-2,4-dimethylbenzene: Features two electron-donating groups and increased steric hindrance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound.[5]

Experimental Workflow: Suzuki-Miyaura Coupling

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Ethyl 2-bromo-4-methylbenzoate, a halogenated organic compound, requires meticulous handling and disposal to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, procedure-driven framework for its proper disposal, moving beyond simple instruction to explain the critical reasoning behind each step. Our objective is to empower you with the knowledge to manage this chemical's lifecycle safely and in full regulatory compliance.

Immediate Hazard Assessment and Personal Protection

Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. This compound is not a benign substance; its classification dictates the necessary control measures.

Hazard Profile Summary

Hazard CategoryClassificationKey Considerations
Acute Health Hazards Acute Toxicity, Oral (Category 4)[1]Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)[2]Causes skin irritation. Prolonged contact must be avoided.
Serious Eye Damage/Irritation (Category 2)[2]Causes serious eye irritation.[2]
Specific Target Organ Toxicity, Single Exposure (Category 3)[2]May cause respiratory irritation.[1][2]
Environmental Hazards Hazardous to the Aquatic EnvironmentToxic to aquatic life.[3] Must not be released into the environment.[2][3]
Physicochemical Hazards Combustible Liquid[4]Keep away from heat and sources of ignition.[2]
Hazardous Combustion ProductsThermal decomposition can produce carbon oxides (CO, CO2) and highly toxic hydrogen bromide gas.[2][3]
Mandatory Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the identified hazards.

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood. This is the primary line of defense to minimize inhalation of vapors, which are known to cause respiratory irritation.[2][5]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory. This is a direct countermeasure to its classification as a serious eye irritant.[2][5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. The necessity of gloves is dictated by the compound's known ability to cause skin irritation.[2][5]

  • Body Protection: A standard laboratory coat must be worn to protect against accidental splashes and skin contact.[5]

The Core Principle: Classification and Segregation

The single most critical step in the disposal process is correct waste stream segregation. As a brominated hydrocarbon, this compound is classified as a halogenated organic waste .[5] This classification is paramount because halogenated waste requires specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the acidic gases (like hydrogen bromide) produced during combustion.[6]

The Golden Rule of Solvent Waste Disposal: NEVER mix halogenated waste with non-halogenated waste.

The rationale is both logistical and financial. Mixing these waste streams contaminates the entire volume, forcing the more expensive and complex disposal route required for halogenated compounds.[7] Furthermore, mixing with incompatible chemicals, such as strong oxidizing agents or acids, can lead to dangerous reactions.[2]

The following decision workflow must be applied to every waste stream containing this chemical.

waste_disposal_flowchart start Waste Generation (this compound) decision_mixed Is the waste mixed with other chemical residues? start->decision_mixed process_pure Waste is solely This compound or mixed ONLY with other halogenated organics. decision_mixed->process_pure  No process_mixed Identify all components. Are ALL components halogenated organics? decision_mixed->process_mixed container_halogenated HALOGENATED ORGANIC WASTE CONTAINER process_pure->container_halogenated process_mixed->container_halogenated Yes container_ehs Consult Institutional EHS/ Waste Disposal Officer. Treat as HALOGENATED waste until confirmed otherwise. process_mixed->container_ehs No / Unknown container_non_halogenated NON-HALOGENATED ORGANIC WASTE CONTAINER

Sources

Personal protective equipment for handling Ethyl 2-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to ensure that your work with our products is not only successful but, more importantly, safe. This guide addresses the critical safety protocols and personal protective equipment (PPE) required for handling Ethyl 2-bromo-4-methylbenzoate. While this specific molecule may not have exhaustive, unique safety data, its structure—a halogenated aromatic ester—provides clear guidance based on well-understood principles of chemical reactivity and toxicology for analogous compounds. This document is designed to be a practical, immediate resource for ensuring your safety and the integrity of your research.

Hazard Identification: Understanding the Risks

This compound and structurally similar compounds are classified as irritants and can be harmful if exposure occurs. The primary hazards associated with this class of chemicals include:

  • Skin Irritation : Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation : The compound is expected to be a significant eye irritant, potentially causing serious damage upon contact.[1][2]

  • Respiratory Tract Irritation : Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1]

  • Harmful if Swallowed : Ingestion may lead to irritation of the mucous membranes or more severe toxic effects.[2][3][4]

During thermal decomposition, hazardous byproducts such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (like hydrogen bromide) can be released.[1] Therefore, understanding and mitigating these risks through proper handling and PPE is non-negotiable.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is worn, the work environment must be engineered for safety. The single most effective control measure when handling this compound is to work within a certified chemical fume hood. This ensures that any vapors are effectively contained and exhausted, minimizing inhalation exposure.[2][5] Your laboratory should also be equipped with easily accessible eyewash stations and safety showers, as mandated by safety regulations.[1][6]

Personal Protective Equipment (PPE): A Mandated Barrier

PPE is essential to prevent direct exposure. The selection of appropriate PPE is based on a thorough risk assessment of the procedures you will be performing.

Eye and Face Protection

Given the classification as a serious eye irritant, robust eye protection is mandatory.[1]

  • Minimum Requirement : Tight-sealing chemical splash goggles are required for all handling activities.

  • Enhanced Protection : When there is a significant risk of splashing (e.g., transferring large volumes, heating the substance), a full-face shield should be worn in addition to safety goggles.[1]

Skin Protection
  • Gloves : Handle the chemical with chemical-resistant, impervious gloves (e.g., nitrile gloves) that have been inspected for integrity before use. Always use the proper glove removal technique—without touching the glove's outer surface—to avoid skin contact. Dispose of contaminated gloves immediately after use in accordance with laboratory waste protocols.[7]

  • Lab Coat/Protective Clothing : A standard laboratory coat is required to protect your skin and clothing from minor splashes. For tasks with a higher risk of significant exposure, a chemically resistant apron or suit may be necessary.[5][8]

Respiratory Protection

Operations should be confined to a chemical fume hood to avoid generating vapors. If your risk assessment determines that a fume hood is not available or insufficient for the task, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum standard in such situations.[7][8]

Summary of PPE Requirements
TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Routine Weighing/Transfer Tight-sealing safety gogglesNitrile gloves, Lab coatNot required if in a fume hood
Solution Preparation/Reaction Safety goggles & Face shieldNitrile gloves, Lab coatNot required if in a fume hood
Large Volume Transfer (>1L) Safety goggles & Face shieldNitrile gloves, Chemical apronWork must be done in a fume hood
Spill Cleanup Safety goggles & Face shieldHeavy-duty nitrile gloves, Lab coatAir-purifying respirator (if vapors present)

Operational and Disposal Plans

A self-validating protocol is one where safety is integrated into every step. Follow this workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation : Before handling, review this guide and the Safety Data Sheet (SDS) for any updates.[7] Ensure the chemical fume hood is operational and the work area is clear of clutter.

  • Don PPE : Put on your lab coat, tight-sealing safety goggles, and nitrile gloves.

  • Chemical Handling : Conduct all manipulations inside the fume hood. Carefully measure and transfer the chemical, keeping the container sealed when not in use.[5] Avoid actions that could generate aerosols.

  • Post-Handling : Tightly seal the main container and store it in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[1]

  • Decontamination : Wipe down the work surface in the fume hood.

  • Doff PPE : Remove gloves using the proper technique, followed by your lab coat and goggles.

  • Hygiene : Wash your hands thoroughly with soap and water.[1][4]

Spill Management and Disposal Plan

Accidents happen, but a clear plan prevents them from becoming emergencies.

Spill_Response_Workflow cluster_immediate Immediate Actions cluster_response Response Protocol Spill Spill Detected Alert Alert Personnel & Isolate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess PPE Don Enhanced PPE (Gloves, Goggles, Face Shield) Assess->PPE < 500 mL & Controllable Evacuate Evacuate Area Call EH&S Immediately Assess->Evacuate > 500 mL or Uncontrolled Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Material into Waste Container Contain->Collect Clean Decontaminate Area with Soap & Water Collect->Clean Dispose Dispose of Waste via EH&S Protocols Clean->Dispose

Caption: Workflow for Chemical Spill Response.

Spill Cleanup Steps:

  • Evacuate and Alert : If the spill is large or you feel unsafe, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office.[9] For small, manageable spills, alert personnel in the immediate vicinity.

  • Containment : Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[7]

  • Collection : Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[10]

  • Disposal : Label the waste container clearly and dispose of it according to your institution's hazardous waste management guidelines. Do not dispose of it down the drain or in regular trash.[1][8] All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[7]

Trustworthiness Through Diligence

This guide provides a framework for the safe handling of this compound based on authoritative safety data for related chemical structures. Your trust is earned through our commitment to your safety. Always supplement this information with the specific Safety Data Sheet provided with the product and adhere to your institution's established safety protocols. Your diligence is the final and most crucial component of a safe laboratory environment.

References

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.